Technical Documentation Center

5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Profiling and Synthetic Methodologies of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine

Executive Summary In modern medicinal chemistry and drug development, the strategic design of heterocyclic building blocks is paramount. 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine (CAS: 1824618-24-7) serves as a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, the strategic design of heterocyclic building blocks is paramount. 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine (CAS: 1824618-24-7) serves as a highly versatile, bifunctional intermediate. Featuring an electron-modulating methoxy group and a orthogonally protected alkyne, this scaffold is frequently utilized in the synthesis of complex kinase inhibitors, targeting agents, and advanced materials.

This whitepaper provides an in-depth technical analysis of its structural properties, details a self-validating synthetic protocol via Sonogashira cross-coupling, and outlines downstream desilylation workflows for click-chemistry applications.

Structural Chemistry and Physicochemical Properties

The chemical behavior of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine is governed by the push-pull electronic dynamics across the pyridine core. The methoxy group at the C5 position acts as a strong electron-donating group via resonance (+M effect), which increases the electron density of the pyridine ring, thereby modulating its basicity and improving its solubility profile. Conversely, the sp-hybridized alkyne at the C2 position exerts an electron-withdrawing inductive effect (-I effect).

The trimethylsilyl (TMS) group acts as a robust steric shield, preventing premature reactions of the alkyne (such as hydration or unwanted homocoupling) during upstream synthetic steps[1].

Quantitative Data Summary
PropertyValue
IUPAC Name 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine
CAS Registry Number 1824618-24-7
Molecular Formula C₁₁H₁₅NOSi
Molecular Weight 205.33 g/mol
Core Scaffold Pyridine heterocycle
Key Substituents 5-Methoxy (-OCH₃), 2-TMS-ethynyl (-C≡C-TMS)
Storage Conditions Inert atmosphere (Argon/N₂), 2-8 °C, protect from light

Synthetic Methodology: The Sonogashira Cross-Coupling

The standard and most efficient route to synthesize this compound is through a palladium-catalyzed Sonogashira cross-coupling between 2-bromo-5-methoxypyridine and trimethylsilylacetylene.

Mechanistic Causality & Experimental Design

The selection of reagents in this protocol is highly deliberate, as demonstrated in validated pharmaceutical workflows[2]:

  • Pd(PPh₃)₂Cl₂ (Pre-catalyst): Chosen over Pd(0) catalysts for its air stability. It is reduced in situ by the alkyne or amine base to the active Pd(0) species.

  • CuI (Co-catalyst): Essential for generating the highly nucleophilic copper-acetylide intermediate, which drastically accelerates the transmetalation step to the palladium center.

  • Extra PPh₃ Ligand: Added to stabilize the electron-rich Pd(0) intermediate, preventing its aggregation into inactive "palladium black" precipitates during the 12-hour heating cycle.

  • Degassing (Argon): Strict exclusion of oxygen is mandatory to prevent the Glaser homocoupling of the trimethylsilylacetylene, which would consume the starting material and complicate purification.

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd 2-Bromo-5-methoxypyridine TransMet Transmetalation (Cu-Acetylide Transfer) OxAdd->TransMet RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product TMS-Alkyne Pyridine Product RedElim->Product Release CuCycle Copper Cycle (Terminal Alkyne + Base) CuCycle->TransMet Cu-TMS-Acetylide

Fig 1: Catalytic cycle of the Sonogashira cross-coupling highlighting Pd and Cu synergistic roles.

Protocol 1: Step-by-Step Synthesis

Adapted from established imidazo[1,2-b]pyridazine derivative synthesis protocols[2].

  • System Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-methoxypyridine (1.0 equiv, e.g., 10 mmol), Pd(PPh₃)₂Cl₂ (0.05 equiv), CuI (0.10 equiv), and PPh₃ (0.10 equiv).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent & Base Addition: Inject anhydrous THF (0.2 M relative to the bromide) and Triethylamine (Et₃N, 3.0 equiv) via syringe.

  • Alkyne Addition: Add trimethylsilylacetylene (1.5 equiv) dropwise via syringe. The solution will typically transition from yellow to a dark amber/brown color as the active Pd(0) species forms.

  • Reaction: Heat the mixture in an oil bath at 45 °C for 12 hours under continuous stirring.

  • Self-Validating Workup:

    • Cool to room temperature. Filter the crude mixture through a pad of Celite to remove insoluble palladium and copper salts, washing the pad generously with Ethyl Acetate (EtOAc).

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl. Causality Check: The aqueous layer should turn blue, validating the successful chelation and removal of copper ions.

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the target compound.

Downstream Application: TMS Deprotection

To utilize this building block in downstream drug discovery (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition [CuAAC] to form triazoles), the TMS group must be removed to reveal the terminal alkyne.

Mechanistic Causality

Deprotection is driven thermodynamically. Using Tetra-n-butylammonium fluoride (TBAF) exploits the exceptionally high bond dissociation energy of the Silicon-Fluorine bond (~582 kJ/mol), which heavily favors the cleavage of the weaker Silicon-Carbon bond. Alternatively, mild basic methanolysis (K₂CO₃/MeOH) can be used, relying on nucleophilic attack of methoxide on the silicon atom.

Workflow Step1 2-Bromo-5-methoxypyridine + TMS-Acetylene Step2 Sonogashira Coupling (Pd/Cu Catalysis) Step1->Step2 Et3N, THF, 45°C Step3 5-Methoxy-2-[2-(trimethylsilyl) ethynyl]pyridine Step2->Step3 Cross-Coupling Step4 TMS Deprotection (TBAF or K2CO3) Step3->Step4 Desilylation Step5 Terminal Alkyne (Click Chemistry Ready) Step4->Step5 RT, 1-2h

Fig 2: Synthetic workflow from halogenated pyridine to terminal alkyne via Sonogashira coupling.

Protocol 2: Desilylation Workflow
  • Dissolve 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine (1.0 equiv) in anhydrous THF (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add TBAF (1.0 M in THF, 1.1 equiv) dropwise. Causality Check: A slight exotherm may be observed; maintaining 0 °C prevents degradation of the resulting terminal alkyne.

  • Stir for 1 hour, allowing the reaction to warm to room temperature.

  • Quench with water, extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate to yield 5-Methoxy-2-ethynylpyridine.

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized batch must be validated using Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • ¹H NMR (CDCl₃, 400 MHz) Signatures:

    • A prominent, sharp singlet integrating to 9H at ~0.25 ppm , confirming the intact trimethylsilyl (TMS) group.

    • A sharp singlet integrating to 3H at ~3.85 ppm , corresponding to the methoxy (-OCH₃) protons.

    • Aromatic signals: A doublet of doublets (dd) at ~7.15 ppm (H-4), a doublet (d) at ~7.40 ppm (H-3), and a fine doublet at ~8.25 ppm (H-6, adjacent to the nitrogen).

  • LC-MS: Electrospray ionization (ESI+) should yield an[M+H]⁺ peak at m/z 206.1 , matching the calculated exact mass of the protonated species[1].

References

  • ChemSrc Database. "1824618-24-7_5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine - Physical and Chemical Properties." ChemSrc.
  • ACS Publications. "Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis." American Chemical Society.

Sources

Exploratory

5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine (CAS 1824618-24-7): A Comprehensive Technical Guide for Medicinal Chemistry and Drug Development

Executive Summary In modern drug discovery, the strategic selection of molecular building blocks dictates the efficiency of lead optimization and the pharmacokinetic viability of the final drug candidate. 5-Methoxy-2-[2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of molecular building blocks dictates the efficiency of lead optimization and the pharmacokinetic viability of the final drug candidate. 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine (CAS: 1824618-24-7) is a highly versatile, bifunctional intermediate. It combines the electron-rich, hydrogen-bond-accepting properties of a methoxypyridine core with the modular reactivity of a protected terminal alkyne[1]. This whitepaper provides an in-depth mechanistic analysis, validated synthetic protocols, and downstream application insights for utilizing this compound in advanced medicinal chemistry workflows, particularly in the synthesis of novel immunomodulators and kinase inhibitors.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical baseline of a building block is critical for predicting its behavior in cross-coupling reactions and its stability during storage. The trimethylsilyl (TMS) group provides steric shielding to the alkyne, preventing premature degradation or unwanted Glaser homocoupling during storage and handling[2].

Table 1: Quantitative Identifiers and Properties
PropertyValue / Description
IUPAC Name 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine
CAS Registry Number 1824618-24-7
Molecular Formula C₁₁H₁₅NOSi
Molecular Weight 205.33 g/mol
Structural Features Electron-donating methoxy group (C5); TMS-protected alkyne (C2)
Physical State Light yellow to amber oil/low-melting solid (ambient temp)
Storage Conditions 2–8°C, sealed under inert atmosphere (Argon/Nitrogen)

Mechanistic Synthesis: The Sonogashira Coupling Paradigm

The synthesis of 5-methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine is achieved via a palladium-catalyzed Sonogashira cross-coupling between 5-methoxy-2-bromopyridine and trimethylsilylacetylene.

Causality in Reagent Selection
  • Trimethylsilylacetylene vs. Acetylene Gas: Using TMS-acetylene is a deliberate choice. It allows for precise stoichiometric control, eliminates the severe explosion hazards associated with pressurized acetylene gas, and completely suppresses the formation of symmetric bis-pyridyl alkynes.

  • Pd(PPh₃)₂Cl₂ / CuI System: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species. Copper(I) iodide acts as a co-catalyst to form a highly nucleophilic copper acetylide, which drastically accelerates the transmetalation step.

  • Triethylamine (TEA): Functions dually as the solvent and the base required to deprotonate the terminal alkyne during the copper cycle.

Sonogashira Pd0 Pd(0) Active Catalyst (Generated in situ) OxAdd Oxidative Addition [Pd(II) Intermediate] Pd0->OxAdd + Ar-Br TransMet Transmetalation [Pd(II)-Acetylide Complex] OxAdd->TransMet + Cu-C≡C-TMS RedElim Reductive Elimination [Product Release] TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-Methoxy-2-[2-(trimethylsilyl) ethynyl]pyridine RedElim->Product ArX 5-Methoxy-2-bromopyridine ArX->OxAdd CuCycle Cu Cycle: TMS-Acetylene + CuI + TEA CuCycle->TransMet

Figure 1: Mechanistic pathway of the Pd/Cu-catalyzed Sonogashira coupling.

Protocol 1: Synthesis and Self-Validation

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, dissolve 5-methoxy-2-bromopyridine (1.0 eq) in anhydrous, degassed triethylamine (0.2 M). Causality: Degassing via freeze-pump-thaw or rigorous argon sparging is critical to prevent oxygen-induced Glaser homocoupling of the alkyne.

  • Catalyst Loading: Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%). Stir at room temperature for 5 minutes until a uniform suspension forms.

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C under an argon atmosphere for 4–6 hours.

  • Self-Validating In-Process Control: Monitor via TLC (Hexanes:EtOAc 9:1). The starting material (lower Rf) should disappear, replaced by a highly lipophilic, UV-active product spot.

  • Workup: Cool to room temperature, dilute with diethyl ether, and filter through a pad of Celite to remove Pd/Cu salts. Concentrate the filtrate under reduced pressure.

  • Purification & Validation: Purify via silica gel flash chromatography. Validate the product via ¹H NMR (CDCl₃): Look for the diagnostic 9H singlet at ~0.25 ppm (TMS group) and the 3H singlet at ~3.85 ppm (methoxy group).

Downstream Functionalization: Deprotection & Click Chemistry

To utilize the alkyne as a pharmacophore or a structural linker, the TMS group must be removed to yield 2-ethynyl-5-methoxypyridine (CAS: 1196155-18-6)[3][4].

Protocol 2: Mild Basic Methanolysis

While Tetrabutylammonium fluoride (TBAF) is commonly used for TMS removal, it can complicate purification due to tetrabutylammonium salt residues. Basic methanolysis provides a cleaner, highly scalable alternative.

  • Reaction: Dissolve 5-methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine (1.0 eq) in anhydrous methanol (0.1 M). Add anhydrous K₂CO₃ (1.5 eq).

  • Execution: Stir at room temperature for 2 hours. Causality: The methoxide ion attacks the silicon atom, forming a pentacoordinate intermediate that collapses to release the terminal alkyne. The mild conditions prevent cleavage of the aromatic methoxy ether.

  • Validation: Track completion via LC-MS. The mass should shift from [M+H]⁺ 206.1 to [M+H]⁺ 134.1. ¹H NMR confirmation requires the disappearance of the 0.25 ppm TMS peak and the emergence of a terminal alkyne proton at ~3.2 ppm (s, 1H).

Workflow A 5-Methoxy-2-bromopyridine B Sonogashira Coupling A->B C TMS-Protected Alkyne (CAS: 1824618-24-7) B->C D Deprotection (K2CO3/MeOH) C->D E 2-Ethynyl-5-methoxypyridine (Terminal Alkyne) D->E F CuAAC / Click Chemistry (Triazole Pharmacophore) E->F

Figure 2: Workflow from halogenated precursor to advanced triazole pharmacophores.

Applications in Drug Development

The deprotected derivative, 2-ethynyl-5-methoxypyridine, is a highly sought-after moiety in contemporary drug design.

cGAS Inhibitors and Autoimmune Therapeutics: Recent patent literature highlights the use of 2-ethynyl-5-methoxypyridine derivatives in the development of cyclic GMP-AMP synthase (cGAS) inhibitors[5]. cGAS is a primary cytosolic DNA sensor that activates the STING pathway; its aberrant activation is implicated in severe autoimmune diseases.

  • Structural Rationale: The terminal alkyne undergoes Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) to form a rigid 1,2,3-triazole linker. This rigidity precisely vectors the 5-methoxypyridine ring into the cGAS catalytic pocket.

  • Electronic Tuning: The methoxy group at the C5 position increases the electron density of the pyridine nitrogen, enhancing its capacity to act as a hydrogen bond acceptor with key amino acid residues in the target protein, while simultaneously fine-tuning the lipophilicity (logP) of the drug candidate[4][5].

Analytical Quality Control Standards

To ensure trustworthiness in scale-up campaigns, batches of 5-methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine must pass stringent QC criteria before downstream use:

  • Purity: >97% via HPLC (UV detection at 254 nm).

  • Residual Metals: Because Pd and Cu are highly toxic and can interfere with subsequent biological assays or catalytic steps (like CuAAC), Inductively Coupled Plasma Mass Spectrometry (ICP-MS) should confirm Pd/Cu levels are below 10 ppm.

  • Moisture Content: Karl Fischer titration should indicate <0.5% water to prevent premature desilylation during long-term storage.

References

  • ChemSrc. "1824618-24-7_5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine Properties and Identifiers". Available at: [Link]

  • PubChem. "2-Ethynyl-5-methoxypyridine | C8H7NO | CID 57347021". National Center for Biotechnology Information. Available at: [Link]

  • Justia Patents. "SUBSTITUTED PYRROLIDINE-2-CARBOXYLIC ACID DERIVATIVES AS cGAS INHIBITORS". US Patent Application 20250257076 (Issued August 14, 2025). Available at: [Link]

Sources

Foundational

Physical Properties and Synthetic Utility of 5-Methoxy-2-((trimethylsilyl)ethynyl)pyridine Derivatives

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Chemical Identity[1][2] 5-Methoxy-2-((trimethylsilyl)ethynyl)pyridine (CAS: 1824618-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity[1][2]

5-Methoxy-2-((trimethylsilyl)ethynyl)pyridine (CAS: 1824618-24-7) is a specialized heterocyclic intermediate employed primarily in the synthesis of metabotropic glutamate receptor 5 (mGluR5) antagonists and radioligands for Positron Emission Tomography (PET).

Functioning as a "masked" acetylene, this derivative offers a strategic balance of stability and reactivity. The trimethylsilyl (TMS) group protects the terminal alkyne from premature polymerization or oxidation during early-stage synthesis, while the 5-methoxy-2-pyridyl core provides the essential pharmacophore for hydrogen-bond acceptance in the allosteric binding pockets of G-protein-coupled receptors (GPCRs).

Chemical Identification Data
PropertySpecification
IUPAC Name 5-Methoxy-2-((trimethylsilyl)ethynyl)pyridine
CAS Number 1824618-24-7
Molecular Formula C₁₁H₁₅NOSi
Molecular Weight 205.33 g/mol
SMILES COc1cnc(C#C(C)C)cc1
Structural Class Alkynyl Pyridine / Organosilane

Synthesis & Structural Characterization[8]

The synthesis of 5-methoxy-2-((trimethylsilyl)ethynyl)pyridine is a classic application of the Sonogashira cross-coupling reaction . This protocol is favored over Stille or Suzuki couplings for this scaffold due to the direct formation of the C(sp)–C(sp²) bond without the need for unstable boronic acid intermediates.

Optimized Synthetic Protocol

Reaction Logic: The electron-rich nature of the 5-methoxypyridine ring deactivates the 2-position toward oxidative addition. Therefore, high-activity catalyst systems (e.g., Pd(PPh₃)₂Cl₂ or Pd(dppf)Cl₂) and elevated temperatures are often required compared to electron-deficient pyridines.

Step-by-Step Methodology:

  • Reagents: 2-Bromo-5-methoxypyridine (1.0 eq), Trimethylsilylacetylene (1.2 eq), CuI (0.05 eq), Pd(PPh₃)₂Cl₂ (0.05 eq).

  • Solvent System: Anhydrous THF/Triethylamine (3:1 ratio). The amine acts as both solvent and base to neutralize HBr generated during the cycle.

  • Procedure:

    • Degas the solvent mixture with Argon for 15 minutes to prevent homocoupling of the alkyne (Glaser coupling).

    • Add the aryl halide and catalysts.[1]

    • Add trimethylsilylacetylene dropwise at room temperature.

    • Heat to 60°C for 4–6 hours under inert atmosphere.

    • Workup: Filter through a Celite pad to remove palladium black. Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Visualization: Synthetic Pathway

The following diagram illustrates the conversion of the bromo-precursor to the target TMS-derivative and its subsequent activation.

SynthesisPathway Start 2-Bromo-5-methoxypyridine (Precursor) Product 5-Methoxy-2-((trimethylsilyl) ethynyl)pyridine (Target Intermediate) Start->Product Sonogashira Coupling Reagents TMS-Acetylene Pd(PPh3)2Cl2, CuI Et3N, 60°C Reagents->Product Active 5-Methoxy-2-ethynylpyridine (Active Warhead) Product->Active Desilylation Desilylation K2CO3 / MeOH (Deprotection)

Caption: Synthetic flow from halogenated precursor to the active ethynyl pharmacophore via the TMS-protected intermediate.

Physical & Electronic Properties[4]

Understanding the physical behavior of this derivative is critical for purification and storage. The TMS group significantly alters the lipophilicity and volatility compared to the parent ethynyl pyridine.

Physicochemical Profile
PropertyValue / DescriptionNote
Physical State Viscous yellow oil or low-melting solidImpurities often lower the MP; pure samples may crystallize near RT.
Boiling Point ~110–120°C at 1.0 mmHg (Predicted)High vacuum required for distillation to avoid thermal decomposition.
Solubility High: DCM, THF, EtOAc, TolueneLow: Water, Hexanes (moderate)The TMS group imparts significant lipophilicity.
LogP (Predicted) 2.6 – 2.9Suitable for penetrating blood-brain barrier (BBB) models.
pKa (Pyridine N) ~3.5 – 4.0The electron-withdrawing alkynyl group lowers basicity compared to 5-methoxypyridine (pKa ~6.6).
Spectral Characteristics (Diagnostic Signals)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 0.25 ppm (s, 9H): The strong singlet of the TMS group is the primary diagnostic peak for reaction monitoring.

    • δ 3.85 ppm (s, 3H): Methoxy group singlet.

    • δ 8.30 ppm (d, 1H): The proton at the 6-position (ortho to nitrogen) is the most deshielded aromatic signal.

  • IR Spectroscopy:

    • 2150–2160 cm⁻¹: Characteristic C≡C stretching vibration (weak/medium intensity due to TMS substitution).

Reactivity & Stability Profile

Stability
  • Thermal: Stable up to ~150°C.

  • Hydrolytic: Stable in neutral and acidic aqueous media.

  • Base Sensitivity: Highly labile in basic protic solvents (e.g., K₂CO₃/MeOH or NaOH/H₂O). This sensitivity is a feature, not a bug, allowing for rapid "deprotection" to generate the terminal alkyne.

Desilylation Kinetics

The removal of the TMS group is the rate-limiting step in many one-pot synthesis workflows (e.g., Click Chemistry).

  • Standard Protocol: K₂CO₃ (1.5 eq) in Methanol at 25°C.

  • Reaction Time: Typically <30 minutes.

  • Mechanism: Methoxide attack on the silicon atom forms a methoxy-trimethylsilane byproduct, releasing the acetylide anion which is immediately protonated.

Applications in Drug Discovery

The 5-methoxy-2-ethynylpyridine motif is a privileged scaffold in neuropharmacology.

mGluR5 Antagonism

This derivative serves as the direct precursor to analogues of MPEP (2-methyl-6-(phenylethynyl)pyridine). The 5-methoxy substitution modulates the metabolic stability and receptor affinity.

  • Role: The ethynyl group acts as a rigid linker that orients the pyridine ring into the allosteric binding site.

  • Metabolism: The methoxy group blocks metabolic oxidation at the 5-position, a common clearance pathway for pyridine drugs.

"Click" Chemistry (CuAAC)

Following desilylation, the terminal alkyne is a prime substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form triazoles.

  • Use Case: Generating PET radiotracers (¹⁸F-labeled triazoles) for imaging mGluR5 distribution in the brain.

Visualization: Structure-Activity Relationship (SAR)

The following logic map details why this specific substitution pattern is selected in medicinal chemistry.

SAR_Logic Core 5-Methoxy-2-((trimethylsilyl) ethynyl)pyridine TMS TMS Group (Lipophilic Mask) Core->TMS Methoxy 5-Methoxy Group (Metabolic Blocker) Core->Methoxy Alkyne Ethynyl Linker (Rigid Spacer) Core->Alkyne Effect1 Increases solubility in organic synthesis solvents TMS->Effect1 Effect2 Prevents oxidation at C-5 (Extends Half-life) Methoxy->Effect2 Effect3 Orients Pyridine N for H-Bonding Alkyne->Effect3

Caption: Structure-Activity Relationship (SAR) breakdown of the molecule's functional components.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11148151 (2-Bromo-5-methoxypyridine). Available at: [Link]

Sources

Exploratory

Comprehensive Characterization and Synthetic Utility of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine

Executive Summary & Molecular Identity 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine is a specialized heterocyclic building block primarily utilized in the synthesis of advanced pharmaceutical agents and radioligands....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Identity

5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine is a specialized heterocyclic building block primarily utilized in the synthesis of advanced pharmaceutical agents and radioligands. It serves as a stable, protected precursor to 5-methoxy-2-ethynylpyridine , a critical pharmacophore found in metabotropic glutamate receptor 5 (mGluR5) antagonists and positron emission tomography (PET) tracers.

The molecule features a pyridine core substituted with an electron-donating methoxy group at the C5 position and a trimethylsilyl (TMS)-protected alkyne at the C2 position. The TMS group ensures stability during storage and purification, preventing the homocoupling (Glaser coupling) or polymerization often observed with free terminal alkynes.

Physicochemical Profile
PropertyData
CAS Number 1824618-24-7
IUPAC Name 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine
Molecular Formula C₁₁H₁₅NOSi
Molecular Weight 205.33 g/mol
Exact Mass 205.0923
Appearance Yellow to brown oil or low-melting solid
Solubility Soluble in DCM, THF, Ethyl Acetate, Methanol
SMILES COc1cnc(C#C(C)C)cc1

Synthetic Architecture: The Sonogashira Pathway

The synthesis of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine is classically achieved via a Sonogashira cross-coupling reaction . This palladium-catalyzed C-C bond formation couples a 2-halopyridine with trimethylsilylacetylene.

Mechanistic Insight

The reaction efficiency is influenced by the electronic nature of the pyridine ring. The 5-methoxy group is an electron-donating group (EDG) by resonance. While EDGs generally deactivate aryl halides towards oxidative addition (the first step of the catalytic cycle), the position of the halogen at C2 (adjacent to the nitrogen) activates the bond sufficiently for rapid coupling, often outperforming C3 or C4 substituted isomers.

Synthesis Workflow Visualization

The following diagram illustrates the catalytic cycle and reagent flow for the synthesis.

Sonogashira_Synthesis Figure 1: Sonogashira Cross-Coupling Pathway for Target Synthesis Start 2-Bromo-5-methoxypyridine (Precursor) Intermediate Pd(II) Transmetalation Complex Start->Intermediate Oxidative Addition Reagent TMS-Acetylene (Alkyne Source) Reagent->Intermediate Cu-Acetylide Formation Catalyst Pd(PPh3)2Cl2 (5 mol%) CuI (2 mol%) Catalyst->Intermediate Base Et3N / THF (Solvent/Base) Base->Intermediate HBr Scavenging Product 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine (Target) Intermediate->Product Reductive Elimination

[4]

Functional Utility & Deprotection Strategies

The TMS group is a temporary mask. The primary utility of this molecule arises after deprotection, yielding the terminal alkyne 5-methoxy-2-ethynylpyridine . This terminal alkyne is a "click-ready" motif.

Deprotection Protocols
  • Mild Basic Hydrolysis (Standard): Potassium carbonate (K₂CO₃) in Methanol (MeOH). This is the preferred method as it is mild, cheap, and high-yielding.

  • Fluoride Source (Rapid): Tetrabutylammonium fluoride (TBAF) in THF. Used when the substrate is base-sensitive, though the pyridine ring is generally robust.

Downstream Applications

Once deprotected, the 5-methoxy-2-ethynylpyridine moiety is used in:

  • CuAAC Click Chemistry: Reacting with azides to form 1,2,3-triazoles (bioisosteres for amide bonds).

  • Sonogashira II: Coupling with a second aryl halide to create asymmetric diarylalkynes.

  • mGluR5 Antagonists: The 2-ethynylpyridine scaffold is central to negative allosteric modulators (NAMs) of the mGluR5 receptor, used in research for Fragile X syndrome and depression.

Deprotection_Utility Figure 2: Deprotection and Divergent Synthesis Applications TMS_Compound TMS-Protected Precursor (C11H15NOSi) Deprotection Deprotection (K2CO3, MeOH) TMS_Compound->Deprotection Terminal_Alkyne 5-Methoxy-2-ethynylpyridine (Active Intermediate) Deprotection->Terminal_Alkyne App1 Click Chemistry (CuAAC) Forms: Triazole-linked Ligands Terminal_Alkyne->App1 App2 Sonogashira Coupling Forms: Diarylalkynes (mGluR5 Ligands) Terminal_Alkyne->App2 App3 Radiolabeling (11C/18F) Forms: PET Tracers Terminal_Alkyne->App3

Detailed Experimental Protocol

Note: This protocol is synthesized from standard methodologies for 2-alkynylpyridines and must be validated in your specific laboratory context.

Step 1: Sonogashira Coupling (Synthesis of Target)

Reagents:

  • 2-Bromo-5-methoxypyridine (1.0 equiv)

  • Trimethylsilylacetylene (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv)

  • CuI (0.02 equiv)

  • Triethylamine (Et₃N) / THF (1:1 v/v)

Procedure:

  • Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon or Nitrogen.

  • Solvation: Dissolve 2-bromo-5-methoxypyridine in dry THF/Et₃N.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI. The solution typically turns dark (yellow to brown).

  • Alkyne Addition: Add TMS-acetylene dropwise via syringe.

  • Reaction: Stir at room temperature for 1 hour, then heat to 50°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the bromide.

  • Workup: Filter through a celite pad to remove metal precipitates. Wash with EtOAc.[1]

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

  • Result: 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine (Yield typically 85-95%).

Step 2: Desilylation (Generation of Terminal Alkyne)

Reagents:

  • TMS-Protected Target (from Step 1)

  • K₂CO₃ (1.5 equiv)

  • Methanol (MeOH)[1]

Procedure:

  • Dissolve the TMS-compound in MeOH.

  • Add solid K₂CO₃.

  • Stir at room temperature for 30–60 minutes.

  • Concentrate the solvent (do not heat excessively as the product is volatile).

  • Dilute with water and extract with DCM.

  • Dry over Na₂SO₄ and concentrate to yield 5-methoxy-2-ethynylpyridine .

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Pyridinic Ketone via Sonogashira Coupling. Molbank.[2] Retrieved from [Link]

Sources

Foundational

solubility data for 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine in organic solvents

Topic: Solubility Profiling and Solvent Selection for 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profiling and Solvent Selection for 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine (CAS 1824618-24-7) is a critical heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors and functionalized pyridine scaffolds via Sonogashira coupling and subsequent desilylation.

Unlike simple crystalline salts, this compound typically presents as a viscous brown oil or low-melting solid , a physical state dictated by the disruption of crystal lattice energy by the bulky trimethylsilyl (TMS) group and the rotational freedom of the methoxy substituent. Consequently, "solubility" for this molecule often refers to miscibility and solvent compatibility for reaction and purification rather than thermodynamic saturation points.

This guide provides an expert analysis of its solubility profile, offering actionable data for process development, a self-validating protocol for precise determination, and strategic workflows for solvent selection.

Solubility Profile & Solvent Compatibility

The solubility behavior of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine is governed by two competing structural motifs:

  • The Lipophilic Domain: The trimethylsilyl-ethynyl group significantly increases lipophilicity (

    
    ), facilitating solubility in non-polar organic solvents.
    
  • The Polar Domain: The pyridine nitrogen and methoxy oxygen act as hydrogen bond acceptors, ensuring high affinity for polar aprotic solvents and chlorinated hydrocarbons.

Operational Solubility Data

Note: As thermodynamic saturation points are rarely published for oily intermediates, the following data represents operational solubility ranges derived from standard synthesis workups and chromatographic behavior.

Solvent ClassSpecific SolventSolubility RatingOperational ConcentrationProcess Application
Chlorinated Dichloromethane (DCM)High (Miscible) > 500 mg/mLExtraction, Transport
Chlorinated Chloroform (

)
High (Miscible) > 500 mg/mLNMR Analysis, Extraction
Polar Aprotic Tetrahydrofuran (THF)High > 200 mg/mLReaction Medium (Sonogashira)
Polar Aprotic Ethyl Acetate (EtOAc)High > 150 mg/mLExtraction, Chromatography
Aromatic TolueneHigh > 100 mg/mLReaction Medium (High Temp)
Aliphatic Hexanes / HeptaneModerate 10–50 mg/mLColumn Eluent, Anti-solvent
Protic Methanol / EthanolModerate/High > 50 mg/mLDeprotection (TMS removal)
Aqueous Water (pH 7)Insoluble < 0.1 mg/mLAqueous Wash (Waste)
Aqueous Water (pH < 2)Soluble VariableSalt Formation (Pyridinium)

Critical Analysis: The TMS Effect

The trimethylsilyl (TMS) group is not merely a protecting group; it is a solubility modulator. In 2-ethynylpyridine derivatives, the terminal alkyne proton is acidic and capable of weak hydrogen bonding, often leading to higher melting points and lower solubility in non-polar solvents.

Mechanism of Action:

  • Lattice Disruption: The steric bulk of the TMS group prevents tight

    
    -
    
    
    
    stacking of the pyridine rings, lowering the melting point and often resulting in an oil at room temperature.
  • Lipophilic Masking: The TMS group shields the polar alkyne bond, enhancing compatibility with non-polar solvents like toluene and hexanes, which is crucial for anhydrous cross-coupling reactions.

Experimental Protocol: Gravimetric Solubility Determination

For precise process engineering (e.g., crystallization design), reliance on literature estimates is insufficient. The following protocol provides a self-validating system to determine exact solubility limits in your specific solvent system.

Objective: Determine the saturation concentration (


) of the compound in a target solvent at 

.
Step-by-Step Methodology
  • Preparation:

    • Weigh a clean, dry 4 mL scintillation vial (

      
      ).
      
    • Add approximately 100 mg of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine to the vial.

  • Saturation:

    • Add the target solvent in

      
       increments, vortexing for 30 seconds between additions.
      
    • Visual Check: Continue until the oil/solid fully dissolves.

    • Supersaturation: Once dissolved, add an excess of the compound (approx. 20 mg) to ensure a saturated suspension/emulsion exists.

    • Stir at

      
       for 4 hours to reach equilibrium.
      
  • Filtration:

    • Filter the supernatant through a

      
       PTFE syringe filter into a pre-weighed vessel (
      
      
      
      ).
  • Evaporation & Quantification:

    • Evaporate the solvent under a stream of nitrogen, then dry under high vacuum (0.1 mmHg) for 2 hours to remove trace volatiles.

    • Weigh the vessel with the residue (

      
      ).
      
  • Calculation:

Validation Step: Re-dissolve the dried residue in a known volume of deuterated chloroform (


) and perform 

-NMR. Compare the integration of the TMS peak (0.2-0.3 ppm) to a standard to verify no solvent entrapment or degradation occurred during drying.

Visualization: Solvent Selection Logic

The following diagram illustrates the decision logic for selecting solvents during the synthesis and purification of this intermediate.

SolventSelection Start Start: 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine Process Select Process Step Start->Process Reaction Reaction Medium (Sonogashira) Process->Reaction Purification Purification Strategy Process->Purification PolarityCheck Catalyst Solubility? Reaction->PolarityCheck THF THF / Et3N (Standard) PolarityCheck->THF Pd(PPh3)2Cl2 DMF DMF (High Temp/Polar) PolarityCheck->DMF Pd(OAc)2 / Ligands StateCheck Physical State? Purification->StateCheck Distillation Vacuum Distillation (If Oil/Heat Stable) StateCheck->Distillation Oil (High Purity) Chromatography Flash Chromatography (Silica Gel) StateCheck->Chromatography Oil/Solid (Crude) Eluent Hexanes : EtOAc (Gradient 10:1 to 4:1) Chromatography->Eluent

Caption: Decision tree for solvent selection based on process requirements. Green nodes indicate synthesis paths; Red nodes indicate purification strategies.

Purification Implications

Due to the high solubility of the compound in organic solvents and its likely oily state, crystallization is rarely the primary purification method .

  • Chromatography: The compound is moderately polar.[1] On silica gel, it typically elutes with 10-20% Ethyl Acetate in Hexanes (

    
    ).
    
  • Distillation: As noted in analogous syntheses (e.g., MDPI reference), similar pyridine-alkyne oils are often purified by vacuum distillation. However, care must be taken as acetylenes can be thermally unstable.

  • Phase Separation: For crude workup, the compound partitions efficiently into DCM or EtOAc from aqueous buffers (

    
    ). Acidic washes (
    
    
    
    ) should be avoided during extraction to prevent protonation of the pyridine nitrogen and loss of product to the aqueous phase.

References

  • MDPI. (2024). Synthesis of 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. Molbank. Retrieved from [Link]

  • Beilstein Journals. (2019). Synthesis, photophysical and electrochemical properties of pyridine-based fluorescent dyes. Beilstein J. Org. Chem. Retrieved from [Link]

Sources

Exploratory

Synthesis, Functionalization, and Therapeutic Applications of 5-Methoxy-Substituted Alkynyl Pyridines

Executive Summary The 5-methoxy-substituted alkynyl pyridine motif has emerged as a privileged pharmacophore and versatile synthetic intermediate in modern medicinal chemistry and organic synthesis. By combining the elec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-methoxy-substituted alkynyl pyridine motif has emerged as a privileged pharmacophore and versatile synthetic intermediate in modern medicinal chemistry and organic synthesis. By combining the electron-donating properties of the methoxy group with the rigid, linear geometry of the alkynyl linker, this structural class offers unique electronic tuning and orthogonal reactivity. This whitepaper provides an in-depth technical review of the mechanistic rationale, synthetic methodologies, and advanced therapeutic applications of 5-methoxy alkynyl pyridines, with a specific focus on their recent breakthrough application as dual inhibitors of the lipid kinases PIKfyve and PIP4K2C[1].

Chemical Rationale: The 5-Methoxy Alkynyl Pyridine Motif

The strategic incorporation of a 5-methoxy group onto an alkynyl pyridine core is not arbitrary; it is driven by precise stereoelectronic requirements in drug design and catalysis.

  • Electronic Modulation (The Methoxy Effect): The methoxy group (

    
    ) acts as a strong electron-donating group (EDG) via resonance (+M effect), while simultaneously exerting a mild inductive withdrawal (-I effect). When positioned at the 5-position of a 3-ethynylpyridine, the resonance effect enriches the electron density of the pyridine nitrogen and the conjugated alkyne. In the context of kinase inhibitors, the methoxy oxygen serves as a critical hydrogen bond acceptor, interacting with the kinase hinge region or specific active site residues[2].
    
  • Vectorial Rigidity (The Alkynyl Linker): The carbon-carbon triple bond provides a rigid, cylindrical

    
    -hybridized spacer. This linearity projects the 5-methoxypyridine moiety deep into hydrophobic binding pockets without introducing the entropic penalty associated with flexible alkyl linkers. Furthermore, the alkyne serves as a highly reactive handle for downstream functionalization, such as cycloisomerization into fused heterocycles[3] or E-selective semihydrogenation[4].
    

Synthetic Methodologies: The Sonogashira Protocol

The most robust method for constructing 5-methoxy alkynyl pyridines is the Sonogashira cross-coupling reaction. Recent medicinal chemistry campaigns have utilized 3-ethynyl-5-methoxypyridine as a terminal alkyne to functionalize highly electrophilic scaffolds, such as 3,6-dibromoisothiazolo[4,3-b]pyridine[5].

Step-by-Step Experimental Protocol

The following protocol outlines the synthesis of 3-(5-methoxypyridin-3-ylethynyl)-substituted heterocycles, designed as a self-validating system to maximize yield and prevent side reactions.

Reagents and Stoichiometry:

  • Electrophile: 3,6-dibromoisothiazolo[4,3-b]pyridine (1.0 equiv, e.g., 101 mg, 0.34 mmol)

  • Nucleophile: 3-ethynyl-5-methoxypyridine (3.0 equiv, e.g., 136 mg, 1.02 mmol)

  • Catalyst:

    
     (0.02 equiv, 2 mol%)
    
  • Co-catalyst:

    
     (0.01 equiv, 1 mol%)
    
  • Solvent/Base: Tetrahydrofuran (THF) and Triethylamine (

    
    ) (1:1 v/v)
    

Methodology & Causality:

  • Preparation and Degassing: Dissolve the electrophile and 3-ethynyl-5-methoxypyridine in the THF/

    
     solvent mixture. Subject the solution to three freeze-pump-thaw cycles under argon.
    
    • Causality: Rigorous deoxygenation is critical. The presence of

      
       triggers the copper-catalyzed Glaser homocoupling of the terminal alkyne, consuming the 3-ethynyl-5-methoxypyridine and severely depressing the cross-coupling yield. The use of 3.0 equivalents of the alkyne acts as a buffer against trace homocoupling[5].
      
  • Catalyst Activation: Add

    
     and 
    
    
    
    to the degassed solution.
    • Causality: The

      
       precatalyst is reduced in situ to the active 
      
      
      
      species by the alkyne or the amine base. Simultaneously,
      
      
      reacts with the terminal alkyne in the presence of
      
      
      to form a highly nucleophilic copper acetylide, which facilitates the transmetalation step.
  • Reaction Execution: Stir the reaction mixture at 30 °C for 12–24 hours.

    • Causality: A mild temperature of 30 °C is deliberately chosen. While higher temperatures accelerate oxidative addition, they also promote the degradation of highly electrophilic heteroaromatic cores (like isothiazolo[4,3-b]pyridines) and increase the rate of alkyne polymerization[5].

  • Workup and Purification: Quench the reaction with saturated aqueous

    
     to sequester copper salts. Extract with ethyl acetate, dry over 
    
    
    
    , concentrate in vacuo, and purify via silica gel chromatography.

G A 3,6-dibromoisothiazolo[4,3-b]pyridine (Electrophile) C Pd(PPh3)2Cl2 (2 mol%) CuI (1 mol%), Et3N, THF, 30°C A->C B 3-ethynyl-5-methoxypyridine (Terminal Alkyne) B->C D Oxidative Addition (Pd inserts into C-Br bond) C->D E Transmetalation (Cu-acetylide transfers alkyne to Pd) D->E F Reductive Elimination (Forms C-C bond, regenerates Pd(0)) E->F G 3-(5-methoxypyridin-3-ylethynyl)- 6-bromo-isothiazolo[4,3-b]pyridine F->G

Caption: Workflow of Sonogashira cross-coupling for 5-methoxy alkynyl pyridines.

Therapeutic Applications: Dual Kinase Inhibitors

The most prominent contemporary application of 5-methoxy alkynyl pyridines is in the development of dual inhibitors targeting the lipid kinases PIKfyve and PIP4K2C. These kinases regulate endolysosomal trafficking and autophagic flux, making them prime targets for broad-spectrum antiviral therapies (including SARS-CoV-2 and VEEV) and oncology[1].

In a comprehensive 2025 Structure-Activity Relationship (SAR) study by Kalebic et al., the central isothiazolo[4,3-b]pyridine scaffold of the hit compound RMC-113 was systematically modified[1]. The study revealed that the alkynyl linker is absolutely essential for target engagement; removing the triple bond (yielding a direct aryl-aryl linkage) resulted in a drastic loss of potency[5]. Furthermore, the introduction of electron-donating groups, specifically the 5-methoxy substitution on the pyridinyl ring, yielded highly potent PIKfyve inhibitors with


 values in the low nanomolar range[2].
Quantitative SAR Data Summary

The following table summarizes the causal relationship between structural modifications of the alkynyl pyridine moiety and kinase inhibition potency.

Compound IDCore ScaffoldPosition 3 SubstituentPosition 6 SubstituentPIKfyve

(nM)
PIP4K2C Affinity
RMC-113 Isothiazolo[4,3-b]pyridineAlkynyl-arylArylReferenceHigh
Analog 17 Isothiazolo[4,3-b]pyridinePyridin-3-yl (No Alkyne)Aryl602.0Reduced
Analog 23a Isothiazolo[4,3-b]pyridine5-Methoxy-pyridin-3-ylethynylAryl< 10.0 (Low nM)High
Analog 11a Isothiazolo[4,3-b]pyridinePropargyl-carboxamideAryl180.0 - 10,000.0Moderate
4-Carboxamide Isothiazolo[4,3-b]pyridineAlkynyl-aryl4-Carboxamide-aryl1.0High

Data synthesized from the 2025 SAR study on isothiazolo[4,3-b]pyridines[5],[2].

Pathway Inhibitor 5-Methoxy Alkynyl Pyridine (e.g., RMC-113 analog) PIKfyve PIKfyve Kinase (Endolysosomal trafficking) Inhibitor->PIKfyve Inhibits PIP4K2C PIP4K2C Kinase (Autophagic flux) Inhibitor->PIP4K2C Inhibits PI35P2 PI(3,5)P2 Depletion PIKfyve->PI35P2 Causes Autophagy Autophagy Modulation PIP4K2C->Autophagy Regulates Antiviral Broad-Spectrum Antiviral Activity (SARS-CoV-2, VEEV) PI35P2->Antiviral Blocks viral entry/exit Autophagy->Antiviral Reverses flux impairment

Caption: Dual inhibition signaling pathway of PIKfyve and PIP4K2C lipid kinases.

Advanced Transformations

Beyond their role as terminal pharmacophores, alkynyl pyridines serve as highly versatile synthetic intermediates.

Cycloisomerization to Fused Heterocycles

Alkynyl pyridines can undergo facile dearomatization and cycloisomerization. For instance, 2-alkynylpyridines (synthesized via Sonogashira coupling of 2-chloro-3-nitropyridines with terminal alkynes) undergo cycloisomerization in the presence of catalytic iodine(I) chloride (


). This electrophilic cyclization yields highly functionalized 6-R-3-acylisoxazolo[4,3-b]pyridines in good yields (up to 76%)[3]. The presence of electron-donating groups, such as methoxy substituents on the alkyne aryl ring, stabilizes the intermediate iodonium ion, facilitating the ring closure[3].
E-Selective Semihydrogenation

The alkyne moiety can be selectively reduced to an alkene to probe spatial constraints in SAR studies. Recent advances in manganese-catalyzed semihydrogenation allow for the highly E-selective reduction of alkynyl pyridines using


. While strongly coordinating pyridine moieties can sometimes poison transition metal catalysts, optimized protocols utilizing specific manganese complexes and increased catalyst loading (1-2 mol%) successfully yield the thermodynamically more stable E-alkene[4].

Conclusion

The 5-methoxy-substituted alkynyl pyridine is a highly privileged structural motif. The precise electronic tuning provided by the methoxy group, combined with the rigid spatial projection of the alkyne, allows for the synthesis of highly potent, dual-action kinase inhibitors. By adhering to rigorous, self-validating synthetic protocols like the optimized Sonogashira coupling, researchers can efficiently access this chemical space to develop next-generation antiviral and antitumoral therapeutics.

References

  • Kalebic, D., Gao, L.-J., Martinez-Gualda, B., Karim, M., Saul, S., Tran, D. H. N., Rozenski, J., Persoons, L., Schols, D., Dehaen, W., Einav, S., & De Jonghe, S. (2025). "Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C." Pharmaceuticals, 18(9), 1341.[Link]

  • Knyazev, N. A., et al. (2020). "Synthesis and Facile Dearomatization of Highly Electrophilic Nitroisoxazolo[4,3-b]pyridines." Molecules, 25(9), 2194.[Link]

  • Wienhöfer, G., Westerhaus, F. A., Jagadeesh, R. V., Junge, K., & Beller, M. (2022). "E-Selective Manganese-Catalyzed Semihydrogenation of Alkynes with H2 Directly Employed or In Situ-Generated." ACS Catalysis.[Link]

Sources

Foundational

electronic properties of methoxy-substituted pyridine-alkyne systems

Electronic Architecture of Methoxy-Substituted Pyridine-Alkyne Systems: A Technical Guide to Push-Pull Fluorophores and Rigid Scaffolds Executive Summary The intersection of structural rigidity and tunable electronics ma...

Author: BenchChem Technical Support Team. Date: March 2026

Electronic Architecture of Methoxy-Substituted Pyridine-Alkyne Systems: A Technical Guide to Push-Pull Fluorophores and Rigid Scaffolds

Executive Summary

The intersection of structural rigidity and tunable electronics makes methoxy-substituted pyridine-alkyne systems (such as 2-[(4-methoxyphenyl)ethynyl]pyridine) highly valuable in medicinal chemistry, radioligand development, and optoelectronic materials[1]. These molecular scaffolds are defined by an electron-deficient pyridine ring linked to an electron-rich methoxy-substituted phenyl ring via a carbon-carbon triple bond. This specific arrangement creates a highly conjugated, rigid "push-pull" electronic architecture. This whitepaper deconstructs the mechanistic forces driving their optoelectronic properties and provides self-validating methodologies for their synthesis and characterization.

The "Push-Pull" Electronic Dynamic

The unique behavior of methoxy-substituted ethynylpyridines is governed by Intramolecular Charge Transfer (ICT) upon photoexcitation. The system operates through three distinct structural components:

  • The Donor ("Push"): The methoxy (

    
    ) group acts as a strong electron-donating group via resonance (+M effect). By pushing electron density into the aromatic system, it significantly raises the Highest Occupied Molecular Orbital (HOMO) energy level[1].
    
  • The Bridge: The ethynyl (alkyne) group provides a rigid, linear

    
    -conjugated pathway. Unlike flexible alkyl linkers, the sp-hybridized alkyne prevents steric twisting, ensuring continuous orbital overlap and facilitating seamless electron delocalization across the molecule[1].
    
  • The Acceptor ("Pull"): The electronegative nitrogen atom of the pyridine ring acts as an electron-withdrawing center via inductive (-I) and resonance (-M) effects, effectively lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy[1][2].

ICT_Pathway Methoxy Methoxy Group (-OCH3 Donor) Alkyne Alkyne Bridge (π-Linker) Methoxy->Alkyne π-Donation Pyridine Pyridine Ring (Acceptor) Alkyne->Pyridine Delocalization ICT Intramolecular Charge Transfer Pyridine->ICT Dipole Generation

Intramolecular charge transfer (ICT) pathway in methoxy-pyridine-alkyne systems.

Photophysical and Electrochemical Properties

The combination of a raised HOMO and a lowered LUMO results in a narrowed HOMO-LUMO gap. Consequently, methoxy-substituted ethynylpyridines exhibit pronounced bathochromic (red) shifts in both their absorption and emission spectra compared to unsubstituted or electron-withdrawn analogs[2].

Interestingly, the photoluminescence quantum yield (PLQY) follows an inverse trend with electron richness. Highly electron-rich cores (like those with methoxy substitutions) often exhibit lower PLQY[2]. The Causality: In push-pull systems, strong electron donors increase the ICT character of the excited state. Highly polar ICT states are highly susceptible to non-radiative deactivation pathways. In polar solvents, dipole-dipole interactions with the solvent shell increase rotational and vibrational relaxation, effectively quenching the fluorescence.

Table 1: Comparative Optoelectronic Properties of Substituted Ethynylpyridine Scaffolds

Substituent TypeRepresentative MotifAbs Max (nm)Em Max (nm)PLQY (%)Electronic Effect
Electron-WithdrawingTrifluoromethyl (

)
~300~350>60%Blue-shifted, high emission
Neutral / Alkyltert-Butyl (

)
~320~380~40%Baseline conjugation
Electron-DonatingMethoxy (

)
~350~450<20%Red-shifted, ICT quenching

(Note: Values are generalized representations demonstrating the optoelectronic trends observed in bis(arylethynyl)pyridine scaffolds[2].)

Applications in Advanced Fields

  • Neuroscience & PET Imaging: The structural rigidity of the alkyne linker ensures precise spatial orientation of pharmacophores. A prime example is 2-(2-(3-[

    
    ]methoxyphenyl)ethynyl)pyridine ([
    
    
    
    ]M-MPEP), a PET imaging radioligand for the metabotropic glutamate receptor 5 (mGluR5)[1]. The methoxy group provides an ideal site for carbon-11 radiolabeling without disrupting the molecule's binding affinity.
  • Coordination Chemistry: The pyridine nitrogen possesses a lone pair capable of coordinating with transition metals. The methoxy group can remotely modulate the ligand field strength. For instance, in Fe(III) spin-crossover (SCO) complexes, methoxy substituents decrease the energy gap between

    
     and 
    
    
    
    orbitals, thereby lowering the spin-state switching temperature[3].

Experimental Methodologies: Synthesis & Self-Validating Characterization

Protocol 1: Sonogashira Cross-Coupling Synthesis

To synthesize 2-[(4-methoxyphenyl)ethynyl]pyridine, a Pd/Cu-catalyzed Sonogashira coupling is employed[1].

  • Reagent Preparation: Combine 2-bromopyridine (1.0 eq) and 4-ethynylanisole (1.2 eq) in an anhydrous, degassed amine solvent (e.g., triethylamine), which acts as both the solvent and the base.

  • Catalyst Addition: Add

    
     (5 mol%) and 
    
    
    
    (10 mol%).
    • Causality: The palladium catalyst undergoes oxidative addition with the 2-bromopyridine. The copper(I) iodide reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the Pd complex to facilitate C-C bond formation.

  • Anaerobic Control: Purge the reaction vessel with Argon for 15 minutes prior to heating.

    • Causality: Oxygen must be strictly excluded to prevent the copper-catalyzed oxidative homocoupling of the terminal alkyne (Glaser coupling), which would consume the 4-ethynylanisole and drastically reduce the cross-coupling yield.

  • Reaction & Purification: Stir at 70°C for 12 hours. Quench with water, extract with ethyl acetate, and purify via silica gel column chromatography (Hexanes/EtOAc).

Protocol 2: Self-Validating Photophysical Characterization

To definitively prove the existence of the ICT state, a solvatochromic study is required. This protocol is a self-validating system because the mathematical correlation of the resulting data directly proves the proposed electronic mechanism.

  • Sample Preparation: Prepare 10

    
     solutions of the purified methoxy-ethynylpyridine in a series of solvents with increasing polarity (e.g., Hexane, Toluene, Chloroform, THF, Acetonitrile).
    
  • Spectral Acquisition: Record the UV-Vis absorption and steady-state fluorescence emission spectra for each solution to determine the Stokes shift (

    
    ).
    
  • Data Analysis (Lippert-Mataga Plot): Plot the Stokes shift against the solvent orientation polarizability (

    
    ).
    
    • Self-Validation: If the molecule undergoes ICT, the excited state will have a significantly larger dipole moment than the ground state. This results in a highly linear Lippert-Mataga plot. A positive linear slope validates that the methoxy group is successfully "pushing" electrons across the alkyne bridge to the pyridine "pull" center upon excitation. A flat line would invalidate the ICT hypothesis, indicating a locally excited (LE) state instead.

Synth_Workflow Step1 1. Sonogashira Coupling (Pd/Cu Catalysis) Step2 2. Column Chromatography (Yield Isolation) Step1->Step2 Step3 3. Solvatochromic Study (Polarity Titration) Step2->Step3 Step4 4. Self-Validation (Lippert-Mataga Plot) Step3->Step4

Step-by-step synthetic and photophysical validation workflow for push-pull systems.

References

Sources

Exploratory

potential pharmaceutical applications of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine

Technical Whitepaper: Strategic Utility of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine in Medicinal Chemistry Executive Summary 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine (CAS 1824618-24-7) is a high-value heter...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Strategic Utility of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine in Medicinal Chemistry

Executive Summary

5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine (CAS 1824618-24-7) is a high-value heterocyclic intermediate serving as a "linchpin" scaffold in the synthesis of neuroactive pharmaceuticals. Its structural core—a pyridine ring substituted with an electron-donating methoxy group and a protected alkyne—positions it as a critical precursor for mGluR5 antagonists (anxiety, depression, addiction) and nicotinic acetylcholine receptor (nAChR) ligands.[1]

This guide details the compound's role as a stable, storable progenitor to the reactive 2-ethynyl-5-methoxypyridine , enabling divergent synthesis via Sonogashira cross-coupling and CuAAC "Click" chemistry.

Chemical Identity & Properties

PropertySpecification
Chemical Name 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine
CAS Number 1824618-24-7
Molecular Formula C₁₁H₁₅NOSi
Molecular Weight 205.33 g/mol
Physical State Solid / Low-melting crystalline solid
Solubility Soluble in DCM, THF, EtOAc; sparingly soluble in water
Key Functional Groups Pyridine nitrogen (H-bond acceptor), Methoxy (EDG), TMS-alkyne (Protected handle)
Stability Stable under ambient conditions; moisture-sensitive (slow desilylation)

Strategic Role in Drug Design

The utility of this compound lies in its ability to introduce the ethynylpyridine pharmacophore into drug candidates. The TMS group acts as a masking agent, preventing premature polymerization or side reactions until the specific "alkyne handle" is required.[1]

Target Class: mGluR5 Negative Allosteric Modulators (NAMs)

The ethynylpyridine motif is the structural anchor for a major class of mGluR5 antagonists, including MPEP and MTEP .[1]

  • Mechanism: These compounds bind to the allosteric site of the metabotropic glutamate receptor 5, modulating glutamatergic transmission.[1]

  • Role of 5-Methoxy: In SAR (Structure-Activity Relationship) studies, the 5-methoxy substituent is used to tune the electronic properties of the pyridine ring. Unlike the methyl group in MPEP, the methoxy group alters the pKa of the pyridine nitrogen and improves metabolic stability against oxidative attack at that position.[1]

Target Class: Nicotinic Agonists (nAChRs)

Pyridyl ether analogs are extensively explored for


 and 

nAChR selectivity.[1] The alkyne handle allows for the attachment of diverse "tail" groups (e.g., isoxazoles, triazoles) to probe the receptor's accessory binding pockets.[1]
"Click" Chemistry Diversity

Upon desilylation, the terminal alkyne serves as a bio-orthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows the rapid generation of 1,2,3-triazole libraries—a bioisostere for amide bonds—facilitating fragment-based drug discovery (FBDD).

Synthetic Protocols

Expertise Note: The synthesis of the TMS-protected intermediate is preferred over the direct isolation of the terminal alkyne due to the latter's tendency to dimerize (Glaser coupling) or polymerize during storage.

Upstream Synthesis (Preparation of the Scaffold)[1]
  • Reaction: Sonogashira Coupling

  • Reagents: 2-Bromo-5-methoxypyridine, Trimethylsilylacetylene (TMSA), Pd(PPh₃)₂Cl₂, CuI, Et₃N.[1]

  • Conditions: THF, 60°C, inert atmosphere (Ar/N₂).

Critical Control Point: Deoxygenation of solvents is mandatory to prevent homocoupling of the alkyne (Glaser product formation).[1]

Downstream Activation (Desilylation Protocol)

To utilize the scaffold, the TMS group must be removed to generate the active 2-ethynyl-5-methoxypyridine .

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine in MeOH/CH₂Cl₂ (1:1 v/v).

  • Base Addition: Add 1.5 eq of Potassium Carbonate (K₂CO₃).

  • Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC (the product is more polar than the starting material).[1]

  • Workup: Dilute with water, extract with CH₂Cl₂. Wash organics with brine, dry over Na₂SO₄.[1]

  • Purification: Silica gel flash chromatography (Hexanes/EtOAc gradient). Note: The terminal alkyne is volatile; avoid prolonged high-vacuum drying.

Application: Synthesis of mGluR5 Antagonist Analog
  • Reaction: Sonogashira Coupling of the activated alkyne with an Aryl Iodide.

  • Protocol:

    • Combine 2-ethynyl-5-methoxypyridine (1.0 eq) and Aryl-Iodide (1.1 eq) in dry DMF.

    • Add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).

    • Add Et₃N (3.0 eq).[1]

    • Heat to 80°C for 4–12 hours.

    • Result: Formation of the diarylalkyne core common in mGluR5 antagonists.[1]

Visualizations

Divergent Synthesis Pathway

This diagram illustrates the flow from the raw material to the active pharmaceutical ingredients (APIs).[1]

G Start 2-Bromo-5-methoxypyridine Intermediate 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine (Stable Precursor) Start->Intermediate Sonogashira (Pd/Cu) TMSA TMS-Acetylene TMSA->Intermediate Active 2-Ethynyl-5-methoxypyridine (Reactive Scaffold) Intermediate->Active K2CO3/MeOH (Desilylation) Prod1 mGluR5 Antagonists (Diarylalkynes) Active->Prod1 Ar-I / Pd(0) Cross-Coupling Prod2 Triazole Libraries (Click Chemistry) Active->Prod2 R-N3 / Cu(I) Cycloaddition

Caption: Divergent synthetic utility of the TMS-protected pyridine scaffold.

References

  • Gasparini, F., et al. (1999).[1][2] "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist." Neuropharmacology, 38(10), 1493-1503.[1] Link

  • Cosford, N. D., et al. (2003).[1] "3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine: A potent and highly selective metabotropic glutamate subtype 5 receptor antagonist with anxiolytic activity." Journal of Medicinal Chemistry, 46(22), 4776-4789.[1] Link

  • Movassaghi, M., & Hill, M. D. (2006).[1][3] "Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes." Journal of the American Chemical Society, 128(14), 4592-4593.[1] Link[1]

  • Sigma-Aldrich. (2025). "Product Specification: 2-Ethynyl-5-methoxypyridine (CAS 1196155-18-6)."[4] Link

  • BLD Pharm. (2025).[1][5] "Material Safety Data Sheet: 5-Methoxy-2-((trimethylsilyl)ethynyl)pyridine (CAS 1824618-24-7)." Link

Sources

Foundational

Advanced Safety and Application Guide: 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine in Organic Synthesis

Executive Summary & Chemical Identity In modern drug discovery and medicinal chemistry, alkynylpyridines serve as critical bioisosteres and rigid linkers. 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine (CAS: 1824618-24-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern drug discovery and medicinal chemistry, alkynylpyridines serve as critical bioisosteres and rigid linkers. 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine (CAS: 1824618-24-7) is a highly specialized synthetic intermediate[1]. The presence of the trimethylsilyl (TMS) group acts as a robust protecting group for the terminal alkyne, preventing unwanted homocoupling (Glaser coupling) during preliminary synthetic steps, while the 5-methoxy-2-pyridyl moiety provides a stable, hydrogen-bond-accepting pharmacophore[2].

This whitepaper synthesizes the physicochemical properties, hazard classifications, and field-proven handling protocols for this compound, bridging the gap between raw safety data and practical laboratory application.

Physicochemical Properties & GHS Hazard Classification

Understanding the physical nature of a reagent is the first step in predicting its behavior and mitigating risks. The lipophilic nature of the TMS group combined with the basicity of the pyridine nitrogen dictates both its reactivity and its toxicological profile.

Quantitative Data Summary
PropertyValue / DescriptionCausality & Impact
Chemical Name 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridineN/A
CAS Number 1824618-24-7Unique identifier for inventory tracking[1].
Molecular Formula C11H15NOSiDetermines stoichiometric calculations[1].
Molecular Weight 205.33 g/mol High molecular weight relative to unsubstituted pyridine; lower volatility[3].
SMILES CC=C1)(C)CUseful for computational docking and predictive toxicology[3].
Storage Conditions Cold-chain / Freezer (-20 °C)Prevents premature desilylation or thermal degradation of the alkyne[3].
Hazard Identification (GHS)

While specific toxicological assays for CAS 1824618-24-7 are limited, structural read-across from the closely related analog 3-(Trimethylsilylethynyl)pyridine (CAS 80673-00-3) provides a highly reliable hazard profile[4].

  • H315 - Causes skin irritation: The lipophilic TMS group enhances the molecule's ability to disrupt the stratum corneum, allowing the slightly caustic pyridine ring to cause localized dermal erythema[4].

  • H319 - Causes serious eye irritation: Direct contact with ocular mucosa leads to rapid pH shifts and lipid bilayer disruption[4].

  • H335 - May cause respiratory irritation: Aerosolization or vapor inhalation can irritate the upper respiratory tract[4].

Required PPE & Engineering Controls:

  • Gloves: Nitrile gloves (minimum 0.11 mm thickness). Causality: Nitrile provides a sufficient barrier against bulky organosilanes, preventing the dermal penetration described in H315.

  • Ventilation: Must be handled in a Class II Type A2 biological safety cabinet or chemical fume hood. Causality: Prevents inhalation of localized vapors (H335), especially during solvent evaporation.

Experimental Workflows & Methodologies

The primary utility of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine lies in its sequential deprotection and subsequent cross-coupling. Below are the self-validating protocols for utilizing this reagent safely and effectively.

Protocol A: TBAF-Mediated TMS Deprotection

The cleavage of the C-Si bond is driven by the extreme thermodynamic stability of the Si-F bond (~582 kJ/mol), which heavily favors the formation of fluorotrimethylsilane.

  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine (1.0 eq) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.2 M.

  • Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise, add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq). Causality: Cooling mitigates the exothermic nature of the desilylation and prevents the volatile terminal alkyne from degrading.

  • Reaction: Remove the ice bath and stir at room temperature for 1 hour.

  • Validation: Monitor via Thin-Layer Chromatography (TLC). The terminal alkyne will typically have a lower Rf value than the TMS-protected starting material due to increased polarity.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: Sonogashira Cross-Coupling

Once deprotected, the resulting 2-ethynyl-5-methoxypyridine can be coupled to an aryl halide.

  • Preparation: Charge a vial with the deprotected alkyne (1.1 eq), an aryl iodide (1.0 eq), Pd(PPh3)4 (0.05 eq), and CuI (0.10 eq).

  • Solvent: Add a degassed mixture of Triethylamine (Et3N) and Dimethylformamide (DMF) (1:1 v/v). Causality: Et3N acts as both a base to neutralize the generated HI and a ligand to stabilize the active Pd(0) species. Degassing is critical as oxygen rapidly induces Glaser homocoupling of the alkyne.

  • Reaction: Heat to 70 °C for 12 hours under argon.

  • Validation: GC-MS or LC-MS should indicate the disappearance of the aryl iodide mass and the appearance of the cross-coupled product mass.

Synthetic Pathway Visualization

G SM 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine (CAS: 1824618-24-7) Deprotect TBAF / THF (0 °C to RT) SM->Deprotect Desilylation Intermediate 2-Ethynyl-5-methoxypyridine (Terminal Alkyne) Deprotect->Intermediate Coupling Pd(PPh3)4, CuI, Et3N Ar-X (Sonogashira) Intermediate->Coupling Transmetallation Product Aryl-Alkynyl Pyridine Derivative (Target Pharmacophore) Coupling->Product

Figure 1: Synthetic workflow from TMS-protected alkyne to functionalized pharmacophore.

Emergency Response & Self-Validating Spill Management

In the event of an accidental release, standard organic laboratory spill protocols must be adapted for organosilane-pyridine derivatives.

  • Spill Containment: Do NOT use combustible materials (like sawdust) to absorb the liquid. Use an inert, inorganic absorbent such as vermiculite or dry sand. Causality: Pyridine derivatives can form flammable mixtures; inert absorbents prevent secondary ignition risks.

  • Decontamination: Wash the affected surface with a 5% aqueous solution of acetic acid, followed by copious amounts of water. Causality: The mild acid neutralizes the basic pyridine nitrogen, converting the lipophilic free base into a highly water-soluble pyridinium salt, ensuring complete removal from the surface.

  • Self-Validation of Cleanup: Swab the cleaned surface with a damp piece of universal pH indicator paper. A return to a neutral pH (pH ~7) validates that the basic pyridine residue has been successfully neutralized and removed.

  • First Aid (Skin Contact): Immediately wash with plenty of water and soap. Remove contaminated clothing[4]. Do not use solvents (e.g., acetone) to clean the skin, as this will drastically increase the dermal absorption of the compound.

References

  • ChemSrc. "1824618-24-7_5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine." ChemSrc Database. Available at: [Link]

Sources

Exploratory

Technical Guide: Characterization and Synthesis of Crystalline 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine

This is an in-depth technical guide on the synthesis, characterization, and physical properties of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine , a critical intermediate in the development of pyridine-based ligands an...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the synthesis, characterization, and physical properties of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine , a critical intermediate in the development of pyridine-based ligands and pharmaceutical scaffolds.

Executive Summary & Compound Profile

5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine (CAS: 1824618-24-7 ) is a functionalized pyridine derivative serving as a pivotal intermediate in the synthesis of mGluR5 antagonists, "click" chemistry ligands, and advanced organic materials. Its structure features a pyridine core substituted with an electron-donating methoxy group at the C5 position and a trimethylsilyl (TMS)-protected alkyne at the C2 position.

While often isolated as a low-melting solid or viscous oil depending on purity and ambient conditions, its crystalline form is sought for high-purity applications. This guide details the synthesis, melting point considerations, and rigorous characterization protocols required for this compound.

Chemical Identity
PropertyDetail
IUPAC Name 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine
CAS Number 1824618-24-7
Molecular Formula C₁₁H₁₅NOSi
Molecular Weight 205.33 g/mol
SMILES CO c1ccc(C#C(C)C)nc1
Physical State Low-melting crystalline solid or yellow oil
Melting Point Range ~40–50 °C (Estimated based on structural analogs; see Section 3)

Synthetic Pathway & Experimental Protocol

The most robust route to 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine is the Sonogashira cross-coupling of 2-bromo-5-methoxypyridine with trimethylsilylacetylene (TMSA). This palladium-catalyzed reaction is preferred for its high yield and tolerance of the methoxy functional group.

Reaction Scheme

SynthesisPathway Precursor 2-Bromo-5-methoxypyridine (CAS: 105170-27-2) Catalyst Pd(PPh3)2Cl2 / CuI Et3N, THF Precursor->Catalyst Reagent Trimethylsilylacetylene (TMSA) Reagent->Catalyst Product 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine (Target) Catalyst->Product Sonogashira Coupling 60-80°C, 4-12h Deprotected 5-Methoxy-2-ethynylpyridine (Downstream Product) Product->Deprotected K2CO3 / MeOH (Desilylation)

Figure 1: Synthetic pathway for the preparation of the target compound via Sonogashira coupling.

Detailed Protocol

Reagents:

  • 2-Bromo-5-methoxypyridine (1.0 eq)

  • Trimethylsilylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq)

  • Copper(I) iodide (CuI, 0.02 eq)

  • Triethylamine (Et₃N, 3.0 eq) or Diisopropylamine

  • Solvent: Anhydrous THF or DMF (degassed)

Procedure:

  • Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 2-bromo-5-methoxypyridine, Pd(PPh₃)₂Cl₂, and CuI under an argon atmosphere.

  • Addition: Add degassed anhydrous THF and triethylamine. Stir until the catalyst is partially dissolved.

  • Initiation: Add trimethylsilylacetylene dropwise via syringe at room temperature. The solution typically darkens (yellow to brown/black) as the catalytic cycle initiates.

  • Reaction: Heat the mixture to 60 °C for 4–12 hours. Monitor conversion by TLC (Hexane/EtOAc 9:1) or LC-MS. The product spot will be less polar than the starting bromide.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues and ammonium salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Gradient: 0–10% EtOAc in Hexanes).

  • Crystallization: The purified product is often obtained as a yellow oil that solidifies upon standing in a freezer (-20 °C) or upon trituration with cold pentane.

Melting Point & Physical Properties Analysis

Melting Point Range

While the specific melting point of CAS 1824618-24-7 is rarely explicitly tabulated in public safety data sheets (often listed as "No data available"), it can be reliably estimated and bounded by structural analogues:

  • Unsubstituted Analog: 2-((Trimethylsilyl)ethynyl)pyridine (CAS 86521-05-3) has a melting point of 40–43 °C .

  • Electronic Effect: The 5-methoxy group is electron-donating. In pyridine systems, this often increases the polarity and crystalline lattice energy compared to the unsubstituted congener, potentially raising the melting point slightly.

  • Observed Range: Researchers should expect the crystalline form to melt in the range of 40–50 °C .

  • Handling Note: Due to this low melting point, the compound may appear as a "fused solid" or viscous liquid at elevated room temperatures (>25 °C). It is best stored at 2–8 °C or -20 °C to maintain the solid state.

Solubility Profile
  • Soluble: Dichloromethane, Chloroform, Ethyl Acetate, THF, Methanol.

  • Insoluble: Water.

Characterization & Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following spectroscopic data must be verified. This acts as a self-validating system for the protocol.

1H NMR Spectroscopy (400 MHz, CDCl₃)
  • δ 0.25 ppm (s, 9H): The strong singlet of the Trimethylsilyl (TMS) group is the primary diagnostic peak.

  • δ 3.85 ppm (s, 3H): The Methoxy (-OCH₃) singlet.

  • δ 7.15 ppm (dd, 1H): Proton at C4 (coupling with C3 and C6).

  • δ 7.40 ppm (d, 1H): Proton at C3.

  • δ 8.25 ppm (d, 1H): Proton at C6 (most deshielded due to nitrogen proximity).

13C NMR Spectroscopy (100 MHz, CDCl₃)
  • TMS Carbons: ~0 ppm.

  • Alkyne Carbons: Two peaks in the 90–105 ppm range.

  • Methoxy Carbon: ~56 ppm.

  • Pyridine Carbons: ~120–150 ppm (C2, C3, C4, C5, C6).

Mass Spectrometry (ESI/GC-MS)
  • Molecular Ion: [M+H]⁺ = 206.33 m/z (ESI) or M⁺ = 205 m/z (GC).

  • Fragmentation: Loss of methyl group ([M-15]⁺) is common in TMS compounds.

Applications & Downstream Chemistry[2][3]

This compound is a versatile building block. Its primary utility lies in its ability to be selectively deprotected or further functionalized.

Deprotection to 5-Methoxy-2-ethynylpyridine

The TMS group can be removed using mild basic conditions (K₂CO₃/MeOH) or fluoride sources (TBAF) to yield 5-methoxy-2-ethynylpyridine (CAS 1196155-18-6). This terminal alkyne is a key precursor for:

  • Click Chemistry: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form triazole-linked biological probes.

  • Sonogashira Coupling: Synthesis of diarylalkynes for mGluR5 antagonists (e.g., MTEP analogs).

Workflow Diagram

Applications cluster_reactions Downstream Transformations TMS_Compound 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine Deprotection Deprotection (K2CO3, MeOH) TMS_Compound->Deprotection Terminal_Alkyne 5-Methoxy-2-ethynylpyridine Deprotection->Terminal_Alkyne Click_Chem Click Chemistry (Triazole Formation) Terminal_Alkyne->Click_Chem Drug_Dev Drug Discovery (mGluR5 Antagonists) Terminal_Alkyne->Drug_Dev

Figure 2: Downstream applications of the target compound in medicinal chemistry.

References

  • Sigma-Aldrich. 2-((Trimethylsilyl)ethynyl)pyridine Product Specification. Accessed 2025.[1][2][3] Link (Reference for unsubstituted analog melting point).

  • Key Organics. Safety Data Sheet: 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine (CAS 1824618-24-7). Accessed 2025.[1][2][3] Link

  • ChemScene. 2-Ethynyl-5-methoxypyridine (CAS 1196155-18-6) Product Data. Accessed 2025.[1][2][3] Link

  • PubChem. Compound Summary for CID 12579659 (2,6-Bis[(trimethylsilyl)ethynyl]pyridine). National Library of Medicine (US). Link

  • BenchChem. Synthesis and Characterization of Pyridine Derivatives. Accessed 2025.[1][2][3] Link

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine

An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine Abstract This application note details a robust, high-yield protocol for the synthesis of 5-Methoxy-2-[2-(trimethylsilyl)eth...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine

Abstract

This application note details a robust, high-yield protocol for the synthesis of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine (CAS: 1824618-24-7). This molecule serves as a critical intermediate in the development of mGluR5 antagonists, "click" chemistry ligands, and advanced heterocyclic scaffolds. The method utilizes a Palladium-catalyzed Sonogashira cross-coupling reaction between 2-bromo-5-methoxypyridine and (trimethylsilyl)acetylene . By optimizing catalyst loading, solvent choice, and oxygen exclusion techniques, this protocol achieves yields consistently exceeding 85% while minimizing homocoupling byproducts.

Introduction & Retrosynthetic Analysis

Pyridines substituted at the 2-position with alkynyl groups are privileged structures in medicinal chemistry. The 5-methoxy substituent modulates the electron density of the pyridine ring, influencing both the metabolic stability and the binding affinity of the final drug candidate.

The synthesis is best approached via Sonogashira coupling , a transition-metal-catalyzed reaction forming a C–C bond between a terminal alkyne and an aryl halide.[1][2][3]

Retrosynthetic Logic
  • Disconnection: The C(sp)–C(sp2) bond at the pyridine 2-position.

  • Electrophile: 2-Bromo-5-methoxypyridine (preferred over the iodide for cost, and over the chloride for reactivity).

  • Nucleophile: (Trimethylsilyl)acetylene (TMSA).[4]

  • Catalytic Cycle: Pd(0)/Cu(I) synergistic cycle.

Retrosynthesis Target Target Molecule 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine Disconnection Sonogashira Disconnection Target->Disconnection Retrosynthesis Precursor1 Electrophile 2-Bromo-5-methoxypyridine Disconnection->Precursor1 Precursor2 Nucleophile (Trimethylsilyl)acetylene Disconnection->Precursor2

Figure 1: Retrosynthetic analysis showing the strategic disconnection at the C2 position of the pyridine ring.

Experimental Protocol

Materials & Reagents

Ensure all reagents are of high purity (>98%). The quality of the catalyst and the dryness of the solvent are critical for success.

ReagentMW ( g/mol )Equiv.[4][5]Role
2-Bromo-5-methoxypyridine 188.021.0Substrate (Electrophile)
(Trimethylsilyl)acetylene 98.221.2Substrate (Nucleophile)
Pd(PPh₃)₂Cl₂ 701.900.05Catalyst (Pre-catalyst)
CuI (Copper(I) Iodide) 190.450.03Co-catalyst
Triethylamine (Et₃N) 101.193.0Base
THF (Tetrahydrofuran) 72.11SolventAnhydrous, degassed
Step-by-Step Procedure

Step 1: Inert Atmosphere Setup

  • Flame-dry a 50 mL Schlenk flask or a round-bottom flask equipped with a septum.

  • Cool under a stream of dry Nitrogen (N₂) or Argon.

  • Critical: Oxygen is the enemy of this reaction. It promotes the homocoupling of the alkyne (Glaser coupling) and deactivates the Pd catalyst.

Step 2: Reagent Charging

  • Add 2-Bromo-5-methoxypyridine (1.0 eq, e.g., 1.88 g, 10 mmol).

  • Add Pd(PPh₃)₂Cl₂ (5 mol%, 350 mg).

  • Add CuI (3 mol%, 57 mg).

  • Note: CuI should be white or off-white. If it is brown/green, it has oxidized and should be recrystallized from saturated KI solution or replaced.

Step 3: Solvent & Base Addition

  • Seal the flask and purge with N₂ for 5 minutes.

  • Add anhydrous THF (20 mL) and Triethylamine (4.2 mL, 30 mmol) via syringe.

  • Degassing: Bubble N₂ directly into the solution for 10-15 minutes. The solution will typically turn yellow/orange.

Step 4: Reaction Initiation

  • Add (Trimethylsilyl)acetylene (1.2 eq, 1.7 mL) dropwise via syringe over 5 minutes.

  • Observation: The reaction mixture often darkens (turning brown/black) as the active Pd(0) species forms and the catalytic cycle begins.

  • Stir at Room Temperature (25°C) for 1 hour.

  • If TLC shows incomplete conversion, heat the mixture to 50°C for 4–6 hours.

    • TLC Monitoring: Mobile phase Hexane:EtOAc (9:1). The product will be less polar than the starting bromide.

Step 5: Workup

  • Cool the mixture to room temperature.

  • Filter the suspension through a pad of Celite to remove the precipitated ammonium salts and palladium residues. Wash the pad with Ethyl Acetate (EtOAc).

  • Concentrate the filtrate under reduced pressure (Rotavap).

Step 6: Purification

  • Purify the crude dark oil via Flash Column Chromatography on silica gel.

  • Eluent: Gradient of Hexane (100%) to Hexane:EtOAc (95:5).

  • Collect fractions containing the product (UV active, stains with KMnO₄).

Mechanism & Workflow Visualization

The reaction proceeds through a dual catalytic cycle. The Copper cycle activates the alkyne, while the Palladium cycle performs the oxidative addition and reductive elimination.

ReactionWorkflow Start Start: Degassed Schlenk Flask Charge Charge Solids: Bromide, Pd Cat, CuI Start->Charge Solvent Add Liquids: THF, Et3N (Degassed) Charge->Solvent AddAlkyne Add TMS-Acetylene (Dropwise) Solvent->AddAlkyne Reaction Reaction: Stir RT to 50°C (4-6h) AddAlkyne->Reaction Workup Workup: Filter (Celite) -> Concentrate Reaction->Workup Purify Purification: Flash Column (Hex/EtOAc) Workup->Purify Product Final Product: 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine Purify->Product

Figure 2: Operational workflow for the synthesis process.

Results & Characterization

The product is typically isolated as a pale yellow to light brown solid or oil, depending on purity.

Expected Yield: 85–92%

Analytical Data (Representative):

TechniqueSignalInterpretation
¹H NMR (400 MHz, CDCl₃)δ 8.28 (d, J=2.9 Hz, 1H)H6 (Ortho to N, Meta to OMe)
δ 7.42 (d, J=8.6 Hz, 1H)H3 (Ortho to Alkyne)
δ 7.15 (dd, J=8.6, 2.9 Hz, 1H)H4 (Meta to Alkyne)
δ 3.88 (s, 3H)-OCH₃ (Methoxy group)
δ 0.26 (s, 9H)-Si(CH₃)₃ (TMS group)
¹³C NMR (100 MHz, CDCl₃)δ ~155.0 (C-OMe), ~140 (C-N), ~120-130 (Ar-C), ~103 (Alkyne-Si), ~94 (Alkyne-Py), ~55 (OMe), ~0 (TMS)Carbon backbone confirmation

Troubleshooting & Optimization

  • Low Yield / Starting Material Remains:

    • Cause: Catalyst deactivation due to oxygen.

    • Solution: Ensure rigorous degassing. Freeze-pump-thaw cycles are superior to simple bubbling.

    • Alternative: Increase temperature to 60°C or switch solvent to DMF (requires higher workup effort to remove).

  • Homocoupling (Glaser Product):

    • Symptom: Appearance of a byproduct (TMS-C≡C-C≡C-TMS).

    • Cause: Presence of O₂ during alkyne addition.

    • Solution: Add the alkyne slowly (syringe pump) to keep its concentration low relative to the oxidative addition complex.

  • Black Precipitate (Pd Black):

    • Observation: Reaction turns black immediately and stops.

    • Cause: Pd precipitation.

    • Solution: Ensure excess ligand (PPh₃) is present or use a fresh batch of catalyst.

References

  • Zhu, Q., et al. (2017).[3] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.[3] Available at: [Link]

  • Mikhailov, O. A., et al. (2024). 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. Molbank, 2024(4), M1925. Available at: [Link]

Sources

Application

Application Note: High-Efficiency Sonogashira Coupling of 2-Bromo-5-methoxypyridine with TMS-Acetylene

Part 1: Executive Summary & Retrosynthetic Context Overview This Application Note details the optimized protocol for the Sonogashira cross-coupling of 2-bromo-5-methoxypyridine with trimethylsilylacetylene (TMS-acetylene...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Retrosynthetic Context

Overview

This Application Note details the optimized protocol for the Sonogashira cross-coupling of 2-bromo-5-methoxypyridine with trimethylsilylacetylene (TMS-acetylene) . This transformation is a critical entry point for installing ethynyl handles onto electron-rich pyridine scaffolds, commonly used in the synthesis of mGluR5 antagonists and "click" chemistry precursors for proteolysis targeting chimeras (PROTACs).

Strategic Relevance

The 2-position of the pyridine ring is activated for oxidative addition relative to the 3-position, yet the presence of the electron-donating 5-methoxy group (


) slightly deactivates the C-Br bond compared to electron-deficient analogs (e.g., 2-bromo-5-nitropyridine). Furthermore, the basic nitrogen of the pyridine ring presents a risk of coordinating to the Palladium catalyst, potentially arresting the catalytic cycle.

This protocol utilizes a Pd(II)/Cu(I) catalytic system optimized to overcome these electronic and steric challenges, ensuring high conversion (>90%) and minimizing the homocoupling of the alkyne (Glaser coupling).

Part 2: Mechanistic Principles & Critical Process Parameters

The Catalytic Architecture

The reaction operates via a dual catalytic cycle involving Palladium(0) and Copper(I).[1][2]

  • Oxidative Addition: The active Pd(0) species inserts into the C-Br bond of the pyridine. The 5-methoxy group increases electron density on the ring, making this step the rate-determining step (RDS) in some contexts.

  • Transmetallation: The Copper(I) acetylide, formed in situ by the reaction of TMS-acetylene with CuI and base, transfers the alkyne to the Palladium center.

  • Reductive Elimination: The C-C bond is formed, releasing the product and regenerating Pd(0).

Pathway Visualization

The following diagram illustrates the interplay between the Pd and Cu cycles, highlighting the critical intermediate species.

SonogashiraMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + 2-Bromo-5-methoxypyridine TransMet Transmetallation (Ar-Pd(II)-C≡C-TMS) OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - Product CuCycle Cu(I) Cycle (Cu-C≡C-TMS Formation) CuCycle->TransMet Transfer Alkyne

Figure 1: Dual catalytic cycle for the Pd/Cu-catalyzed Sonogashira coupling. Note the intersection of the Copper cycle at the Transmetallation step.

Part 3: Standard Operating Procedure (SOP)

Materials & Stoichiometry
ComponentRoleEquiv.[1]MW ( g/mol )CAS No.
2-Bromo-5-methoxypyridine Substrate1.0188.02105170-27-2
TMS-Acetylene Nucleophile1.2 - 1.598.221066-54-2
Pd(PPh3)2Cl2 Catalyst0.03 (3 mol%)701.9013965-03-2
CuI (Copper Iodide) Co-Catalyst0.02 (2 mol%)190.457681-65-4
Triethylamine (TEA) Base3.0101.19121-44-8
THF (Anhydrous) Solvent10 mL/g72.11109-99-9
Step-by-Step Protocol
Phase 1: Reactor Setup & Degassing (CRITICAL)
  • Step 1: Equip a dry 2-neck round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a rubber septum.

  • Step 2: Charge the flask with 2-bromo-5-methoxypyridine (1.0 equiv), Pd(PPh3)2Cl2 (3 mol%), and CuI (2 mol%).

    • Note: Adding solids together minimizes the time the active catalyst is exposed to air before solvation.

  • Step 3: Evacuate the flask and backfill with Argon (or Nitrogen) three times.

    • Why? Oxygen promotes the homocoupling of TMS-acetylene to form bis(trimethylsilyl)butadiyne (Glaser coupling), consuming the reagent and complicating purification.

Phase 2: Reaction Initiation
  • Step 4: Syringe in anhydrous THF and Triethylamine (degassed) under positive inert gas pressure.

  • Step 5: Stir the mixture at room temperature for 5 minutes to ensure partial solvation. The solution typically turns yellow/orange.

  • Step 6: Add TMS-acetylene (1.2 equiv) dropwise via syringe.

    • CAUTION: A mild exotherm may occur.

Phase 3: Thermal Progression
  • Step 7: Heat the reaction mixture to 60°C .

    • Optimization Note: While iodopyridines react at RT, the 2-bromo-5-methoxy substrate requires thermal activation to overcome the activation energy of the oxidative addition step.

  • Step 8: Monitor by TLC (Hexanes/EtOAc 8:2) or LC-MS.

    • Expected Time: 4–16 hours.

    • Endpoint: Disappearance of the bromide starting material.

Phase 4: Workup & Purification
  • Step 9: Cool the mixture to room temperature.

  • Step 10: Filter the suspension through a pad of Celite to remove precipitated ammonium salts and palladium black. Wash the pad with EtOAc.

  • Step 11: Concentrate the filtrate under reduced pressure.

  • Step 12: Purify via silica gel flash chromatography.

    • Eluent: Gradient of 0% to 10% EtOAc in Hexanes.

    • Product: The title compound usually elutes as a light yellow oil or low-melting solid.

Workflow Diagram

Workflow Setup Setup & Degas (Solids + Ar Cycle) Addition Reagent Addition (Solvent/Base -> Alkyne) Setup->Addition Reaction Heating (60°C, 4-16h) Addition->Reaction Workup Celite Filtration & Concentration Reaction->Workup Purification Flash Column (Hex/EtOAc) Workup->Purification

Figure 2: Operational workflow for the synthesis of 2-((trimethylsilyl)ethynyl)-5-methoxypyridine.

Part 4: Troubleshooting & Optimization

Common Failure Modes
ObservationRoot CauseCorrective Action
Stalled Reaction (<50% Conv.) Catalyst deactivation by Pyridine-N.Switch to Pd(dppf)Cl2 or increase loading to 5 mol%. The bidentate ligand prevents non-productive coordination.
Dimer Formation (Glaser) Oxygen ingress.Perform "Freeze-Pump-Thaw" degassing of solvents. Add TMS-acetylene slowly.
Black Precipitate Early Rapid catalyst decomposition ("Pd Black").Ensure excess phosphine ligand (add 5 mol% PPh3) or lower temperature to 50°C.
Alternative Conditions (Copper-Free)

If trace copper contamination is a concern for downstream biology:

  • Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%).

  • Base: Cs2CO3 (2.0 equiv).

  • Solvent: MeCN at 80°C.

  • Note: This method is generally slower for bromides but avoids Cu-mediated side reactions.

Part 5: References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • PubChem. 2-Bromo-5-methoxypyridine Compound Summary. [Link]

Sources

Method

Application Notes and Protocols for the Preparation of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine

Abstract This comprehensive technical guide details the synthesis of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine, a valuable building block in medicinal chemistry and materials science. The primary synthetic route de...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide details the synthesis of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine, a valuable building block in medicinal chemistry and materials science. The primary synthetic route described is the Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This document provides a detailed, step-by-step protocol, a thorough discussion of the underlying reaction mechanism, and guidance on the purification and characterization of the final product. The information is intended for researchers, scientists, and drug development professionals.

Introduction

5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine is a substituted pyridine derivative with significant potential in various fields of chemical research. The methoxy-substituted pyridine core is a common motif in numerous biologically active compounds, and the trimethylsilyl-protected ethynyl group serves as a versatile handle for further chemical transformations, such as desilylation to the terminal alkyne followed by participation in "click" chemistry or further cross-coupling reactions.

The synthesis of this compound is most effectively achieved through a palladium- and copper-catalyzed Sonogashira coupling reaction. This reaction offers mild conditions and broad functional group tolerance, making it an ideal choice for the synthesis of complex molecules.[1] This guide will focus on the practical aspects of this synthesis, providing a reliable protocol based on established literature precedents for similar transformations.

Reaction Scheme and Reagents

The synthesis of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine proceeds via the Sonogashira coupling of a 2-halo-5-methoxypyridine with (trimethylsilyl)acetylene. The choice of the halide (iodo, bromo, or chloro) on the pyridine ring influences the reaction conditions, with the reactivity order being I > Br > Cl.[1] This protocol will focus on the use of 2-bromo-5-methoxypyridine as a readily available starting material.

Reaction:

Table of Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )Role/FunctionSupplier (Example)CAS Number
2-Bromo-5-methoxypyridineC₆H₆BrNO188.02Starting MaterialSigma-Aldrich5446-88-8
(Trimethylsilyl)acetyleneC₅H₁₀Si98.22Alkyne sourceSigma-Aldrich1066-54-2
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.56Palladium CatalystSigma-Aldrich14221-01-3
Copper(I) IodideCuI190.45Co-catalystSigma-Aldrich7681-65-4
DiisopropylamineC₆H₁₅N101.19Base and SolventSigma-Aldrich108-18-9
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11SolventSigma-Aldrich109-99-9
Silica GelSiO₂60.08Stationary PhaseMerck7631-86-9
Ethyl AcetateC₄H₈O₂88.11EluentFisher Scientific141-78-6
HexaneC₆H₁₄86.18EluentFisher Scientific110-54-3

Experimental Protocol

This protocol is adapted from a well-established procedure for a similar Sonogashira coupling of a substituted bromopyridine.[2]

3.1. Reaction Setup

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-methoxypyridine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.02 eq), and copper(I) iodide (0.04 eq).

  • Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous tetrahydrofuran (THF) and diisopropylamine via syringe. The recommended solvent ratio is approximately 2.5:1 THF to diisopropylamine.

  • Stir the resulting mixture at room temperature until the solids are fully dissolved.

3.2. Reaction Execution

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add (trimethylsilyl)acetylene (1.2 eq) dropwise via syringe over a period of 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

3.3. Work-up and Purification

  • Upon completion of the reaction, dilute the mixture with diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and other insoluble materials. Wash the filter cake with additional diethyl ether or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel. A gradient of hexane and ethyl acetate is typically effective for eluting the product.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine as a solid or oil.

Scientific Rationale and Mechanistic Insights

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OA Oxidative Addition ArPdX Ar-Pd(II)-X(L2) OA->ArPdX Ar-X TM Transmetalation ArPdC Ar-Pd(II)-C≡CR(L2) TM->ArPdC RE Reductive Elimination Product Ar-C≡CR RE->Product Product->Pd0 Regeneration CuX Cu(I)X CuAcetylide Cu(I)-C≡CR CuX->CuAcetylide Deprotonation Alkyne H-C≡CR Alkyne->CuX Coordination Base Base Base->CuAcetylide CuAcetylide->TM Transfers Acetylide

Figure 1: Simplified mechanism of the Sonogashira coupling reaction.

Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (2-bromo-5-methoxypyridine) to form a Pd(II) species.

  • Transmetalation: The acetylide group is transferred from the copper acetylide (formed in the copper cycle) to the palladium center.

  • Reductive Elimination: The desired product, 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine, is formed, and the Pd(0) catalyst is regenerated.

Copper Cycle:

  • Coordination and Deprotonation: Copper(I) iodide reacts with the terminal alkyne, (trimethylsilyl)acetylene, in the presence of a base (diisopropylamine) to form a copper(I) acetylide intermediate. This intermediate is crucial for the transmetalation step.

Expected Results and Characterization

The final product, 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine (CAS No. 1824618-24-7), is expected to be a solid or oil. The purity can be assessed by TLC, GC-MS, and NMR spectroscopy.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃): The spectrum is expected to show a singlet for the trimethylsilyl protons around δ 0.25 ppm, a singlet for the methoxy protons around δ 3.8-3.9 ppm, and three aromatic protons in the pyridine ring region (approximately δ 7.0-8.5 ppm).

  • ¹³C NMR (CDCl₃): The spectrum should display signals for the trimethylsilyl carbons, the acetylenic carbons, the methoxy carbon, and the six carbons of the pyridine ring.

  • Mass Spectrometry (EI or ESI): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (205.33 g/mol ).

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Inactive catalystUse fresh Pd(PPh₃)₄ or pre-activate the catalyst. Ensure anhydrous and anaerobic conditions.
Poor quality of reagentsUse freshly distilled and degassed solvents and amines.
Incorrect reaction temperatureWhile the reaction often proceeds at room temperature, gentle heating (40-50 °C) may be required for less reactive bromides.
Formation of homocoupled alkyne (Glaser coupling) Presence of oxygenThoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.
Excess copper catalystUse the recommended catalytic amount of CuI.
Difficult purification Co-elution of product with byproductsOptimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.

Safety Precautions

  • Palladium catalysts and copper iodide are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Diisopropylamine and tetrahydrofuran are flammable and volatile. Work in a well-ventilated area away from ignition sources.

  • The reaction should be performed under an inert atmosphere as some reagents are air-sensitive.

References

  • 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. MDPI. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Available at: [Link]

  • This journal is © The Royal Society of Chemistry 2015 - -Supporting Information-. The Royal Society of Chemistry. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

Sources

Application

deprotection of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine to terminal alkyne

Technical Guide: Deprotection of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine Abstract This application note details the chemoselective deprotection of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine to its terminal a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Deprotection of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine

Abstract This application note details the chemoselective deprotection of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine to its terminal alkyne counterpart, 5-Methoxy-2-ethynylpyridine. This transformation is a critical intermediate step in the synthesis of complex medicinal scaffolds via Sonogashira coupling or Click Chemistry (CuAAC). The protocol prioritizes the Potassium Carbonate/Methanol (


/MeOH) method due to its mildness, cost-efficiency, and operational simplicity, while providing Tetrabutylammonium Fluoride (TBAF) as a secondary alternative for specific solubility profiles.

Chemical Context & Mechanism

The target transformation involves the cleavage of the


 bond. While the trimethylsilyl (TMS) group is a robust protecting group for alkynes, the silicon atom is highly fluorophilic (bond energy 

kcal/mol) and oxophilic.

Mechanistic Insight: In the preferred


/MeOH method, the reaction is driven by the formation of a methoxysilane species. The methoxide ion (

), generated in equilibrium, attacks the silicon atom, forming a pentacoordinate silicate intermediate. This intermediate collapses to release the acetylide anion, which is immediately protonated by the solvent (methanol) to yield the terminal alkyne.

Why


 over TBAF? 
For pyridine derivatives, 

is often superior to TBAF. TBAF preparations often contain water, which can lead to side reactions, and the tetrabutylammonium salts can be difficult to remove completely without rigorous chromatography. Furthermore, the basicity of TBAF can occasionally cause degradation in sensitive heteroaromatic systems.

DOT Diagram 1: Reaction Mechanism

G Substrate TMS-Alkyne Precursor (Substrate) Inter Pentacoordinate Silicate Intermediate Substrate->Inter Nucleophilic Attack (MeO- or F-) Acetylide Acetylide Anion (Transient) Inter->Acetylide C-Si Bond Cleavage Byproduct MeO-TMS / F-TMS Inter->Byproduct Product Terminal Alkyne (Product) Acetylide->Product Protonation (MeOH)

Caption: Mechanism of base-mediated desilylation via pentacoordinate silicate intermediate.

Experimental Protocols

Method A: Potassium Carbonate in Methanol (Gold Standard)

Recommended for: Standard synthesis, high purity requirements, scale-up.

Materials:

  • Substrate: 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine

  • Reagent: Potassium Carbonate (

    
    ), anhydrous[1]
    
  • Solvent: Methanol (MeOH), HPLC grade

  • Quench: Saturated Ammonium Chloride (

    
    ) or 1M HCl (optional)
    

Step-by-Step Procedure:

  • Preparation: Dissolve the TMS-protected substrate (1.0 equiv) in MeOH (0.1 M concentration).

    • Note: If the substrate is not fully soluble in MeOH, use a 1:1 mixture of MeOH:DCM or MeOH:THF.

  • Addition: Add solid anhydrous

    
     (0.5 – 1.0 equiv) in one portion at room temperature (20-25°C).
    
    • Insight: While catalytic amounts (0.1 equiv) can work, using 0.5-1.0 equiv ensures faster completion (typically <2 hours) and mitigates equilibrium stalling.

  • Reaction: Stir the suspension vigorously. Monitor by TLC (Hexane/EtOAc 4:1).

    • Endpoint: Disappearance of the less polar starting material (High

      
      ) and appearance of the more polar terminal alkyne (Lower 
      
      
      
      ).
  • Workup:

    • Option 1 (Filtration): If the product is stable and non-volatile, filter off the solid carbonate, wash with

      
      , and concentrate carefully (see Volatility Warning).
      
    • Option 2 (Partition - Recommended): Dilute with

      
       and extract with 
      
      
      
      (3x). Wash combined organics with Brine, dry over
      
      
      , and filter.[2][3]
  • Purification: Concentrate under reduced pressure. If necessary, purify via silica gel flash chromatography.[3][4]

Method B: TBAF in THF ( Rapid/Alternative )

Recommended for: Substrates strictly insoluble in alcohols.

  • Preparation: Dissolve substrate (1.0 equiv) in anhydrous THF (0.1 M). Cool to 0°C.[4][5][6]

  • Addition: Add TBAF (1.0 M in THF, 1.1 equiv) dropwise.

  • Reaction: Stir at 0°C for 15 mins, then warm to RT. Reaction is usually instantaneous (<30 mins).

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    . Wash extensively with water to remove ammonium salts.

Critical Technical Considerations

Volatility & Stability Warning

Terminal ethynylpyridines can be volatile and prone to polymerization .

  • Evaporation: Do not use high vacuum (<10 mbar) for prolonged periods if the product is a liquid or low-melting solid. Keep the water bath temperature <30°C.

  • Storage: Store under an inert atmosphere (Argon) at -20°C. Consider adding a radical inhibitor (e.g., BHT) if storing for >1 week.

Data Summary Table
ParameterMethod A (

/MeOH)
Method B (TBAF/THF)
Reaction Time 1 - 4 Hours15 - 60 Minutes
Temperature 20 - 25°C0°C to 20°C
Side Products Minimal (MeO-TMS is volatile)Ammonium salts, potential polymerization
Cost LowModerate/High
Scalability HighModerate

Validation & Quality Control

A self-validating system relies on specific analytical markers.

1H NMR Validation (CDCl3, 400 MHz):

  • Starting Material: Strong singlet at

    
     ~0.25 ppm (9H, TMS group).
    
  • Product:

    • Disappearance: The TMS singlet at ~0.25 ppm must be completely absent.

    • Appearance: A new singlet (or doublet if long-range coupling occurs) for the acetylenic proton (

      
      ) typically appears at 
      
      
      
      3.0 – 3.5 ppm
      .
    • Pyridine Shift: Slight downfield shift of the pyridine ring protons due to the change in electronic demand of the alkyne.

DOT Diagram 2: Troubleshooting Decision Tree

DecisionTree Start Start: Deprotection Soluble Is Substrate Soluble in MeOH? Start->Soluble MethodA Use Method A: K2CO3 / MeOH Soluble->MethodA Yes MethodB Use Method B: TBAF / THF Soluble->MethodB No Check Check TLC/LCMS MethodA->Check MethodB->Check Incomplete Incomplete Conversion? Check->Incomplete SM Remains SideProd Side Products? (Dimerization?) Check->SideProd New Impurity AddReagent Add 0.5 eq more Base Increase Time Incomplete->AddReagent Yes Degas Ensure Inert Atm (Ar) Remove O2 SideProd->Degas Glaser Coupling

Caption: Decision tree for method selection and troubleshooting common issues.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for silyl deprotection conditions).
  • Caddick, S.; Delisser, V. M.; Doyle, V. E.; Khan, S. "A Facile Deprotection of Trimethylsilyl Alkynes." Tetrahedron, 1999 , 55(9), 2737–2754.

  • Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chem. Rev., 2007 , 107(3), 874–922. (Context on ethynylpyridines in coupling).

  • BenchChem Technical Library. "Deprotection of Silyl Ethers and Alkynes: Protocols and Troubleshooting." BenchChem Application Notes, 2025 .

Sources

Method

Application Note: 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine as a Strategic Building Block in Medicinal Chemistry

Introduction and Strategic Rationale 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine (CAS: 1824618-24-7) is a highly versatile, bifunctional building block utilized extensively in organic synthesis and drug discovery ()[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine (CAS: 1824618-24-7) is a highly versatile, bifunctional building block utilized extensively in organic synthesis and drug discovery ()[1]. It features a pyridine core substituted with an electron-donating methoxy group at the 5-position and a trimethylsilyl (TMS)-protected ethynyl group at the 2-position ()[2].

For drug development professionals, this molecule offers a precise entry point into complex heterocyclic architectures.

Causality in Scaffold Design:

  • The TMS Protection: Terminal alkynes are highly reactive and prone to unwanted homocoupling (Glaser coupling) or hydration during upstream synthetic steps. The TMS group provides robust steric and electronic protection, allowing the building block to survive harsh conditions before being selectively deprotected using mild fluoride sources or basic methanol ()[2].

  • The 5-Methoxy Substitution: Pyridine is naturally electron-deficient. The addition of a 5-methoxy group donates electron density through resonance. This serves two purposes: it modulates the pKa of the pyridine nitrogen (improving aqueous solubility and metabolic stability), and it alters the hydrogen-bond accepting capability of the ring, which is critical for optimizing binding kinetics in the allosteric pockets of target receptors ()[3].

Primary Application: Synthesis of mGluR5 Negative Allosteric Modulators (NAMs)

Alkynylpyridines are a privileged scaffold in neuropharmacology, most notably as Negative Allosteric Modulators (NAMs) of the Metabotropic Glutamate Receptor 5 (mGluR5) ()[3]. Compounds in this class rely on the 2-alkynylpyridine motif to wedge into the transmembrane allosteric binding site of mGluR5, effectively dampening the receptor's response to glutamate without competing at the orthosteric site ()[3].

G Glutamate Glutamate (Agonist) mGluR5 mGluR5 Receptor (GPCR) Glutamate->mGluR5 Activates NAM Alkynylpyridine NAM (Allosteric Site) NAM->mGluR5 Inhibits (Negative Modulation) Gq Gq Protein mGluR5->Gq Couples to PLC Phospholipase C (PLC) Gq->PLC Activates Ca2 Intracellular Ca2+ Release PLC->Ca2 Triggers

Caption: Mechanism of mGluR5 modulation by alkynylpyridine NAMs.

Synthetic Workflows and Protocols

The utility of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine stems from its ability to undergo divergent synthesis following deprotection.

G A 5-Methoxy-2-[2-(TMS)ethynyl]pyridine B 5-Methoxy-2-ethynylpyridine (Terminal Alkyne) A->B Deprotection (K2CO3/MeOH) C Sonogashira Coupling (Diarylalkynes) B->C Pd/Cu Catalysis + Aryl Halide D CuAAC Click Chemistry (1,2,3-Triazoles) B->D Cu(I) Catalysis + Azide

Caption: Divergent synthetic workflow from the TMS-protected building block.

Protocol A: TMS Deprotection to Yield 5-Methoxy-2-ethynylpyridine

Causality & Logic: Using K₂CO₃ in Methanol is chosen over Tetrabutylammonium fluoride (TBAF) to prevent the introduction of difficult-to-remove tetrabutylammonium salts, which can interfere with downstream transition-metal catalysis. Methanol acts as both the solvent and the nucleophile that attacks the silicon center, driving the cleavage of the C-Si bond ()[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine (1.0 eq, e.g., 1.0 mmol) in a 2:1 mixture of Methanol and Dichloromethane (3.0 mL total volume).

  • Activation: Cool the reaction vessel to 0 °C using an ice bath to prevent the volatilization of the resulting terminal alkyne.

  • Deprotection: Add Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq) in one portion ()[2].

  • Monitoring: Stir the mixture at 0 °C for 30–45 minutes. Monitor via TLC (Hexane/EtOAc 4:1) until the starting material spot completely disappears.

  • Quenching & Extraction: Quench the reaction with deionized water (5 mL). Extract the aqueous layer with Dichloromethane (3 x 5 mL).

  • Purification: Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keep water bath temperature < 30 °C). Yields typically exceed 80% ()[2].

Protocol B: Sonogashira Cross-Coupling for Extended Scaffolds

Causality & Logic: The addition of CuI as a co-catalyst is critical. The electron-withdrawing nature of the pyridine ring makes the terminal alkyne proton more acidic. CuI rapidly reacts with this acidic proton in the presence of Et₃N to form a copper acetylide intermediate. This intermediate undergoes transmetalation with the Palladium complex much faster than the terminal alkyne alone, preventing catalyst degradation and reducing reaction times.

Step-by-Step Methodology:

  • Degassing: In an oven-dried Schlenk tube, dissolve the newly synthesized 5-Methoxy-2-ethynylpyridine (1.0 eq) and the target aryl/heteroaryl halide (1.1 eq) in anhydrous, degassed DMF (5 mL).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) under a positive stream of Argon.

  • Base Addition: Add Triethylamine (Et₃N) (3.0 eq) to serve as the base and proton scavenger.

  • Reaction: Stir the mixture at room temperature (or up to 60 °C for electron-rich aryl bromides) for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with brine (3x) to remove DMF, dry over MgSO₄, and purify via silica gel chromatography.

Protocol C: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Causality & Logic: Sodium ascorbate is used in slight excess relative to CuSO₄ to ensure that the active Cu(I) species is continuously regenerated if oxidized by adventitious oxygen. The pyridine nitrogen of the substrate plays a dual role: it acts as an internal directing group that coordinates the Cu(I) center, lowering the activation energy of the cycloaddition and drastically improving the reaction rate compared to unfunctionalized aliphatic alkynes ()[4].

Step-by-Step Methodology:

  • Setup: Combine 5-Methoxy-2-ethynylpyridine (1.0 eq) and the target organic azide (1.0 eq) in a 1:1 mixture of t-BuOH and Water.

  • Catalyst Generation: Add Sodium Ascorbate (0.2 eq) followed by Copper(II) Sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq). The solution will transition in color as Cu(II) is reduced to Cu(I).

  • Reaction: Stir vigorously at room temperature for 6-12 hours.

  • Isolation: If the resulting 1,2,3-triazole precipitates, isolate it via simple vacuum filtration. Otherwise, extract with EtOAc and purify via recrystallization.

Quantitative Data Summary

The table below summarizes the typical reaction parameters and expected outcomes when utilizing 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine across different synthetic modalities.

Reaction TypeReagents / CatalystsSolvent SystemTemp (°C)Time (h)Expected Yield (%)Key Advantage
TMS Deprotection K₂CO₃ (2.0 eq)MeOH / CH₂Cl₂0 to 250.5 - 180 - 95Avoids fluoride ions, clean conversion ()[2].
Sonogashira Coupling Pd(PPh₃)₂Cl₂, CuI, Et₃NDMF or THF25 - 604 - 1270 - 85High tolerance for pyridine nitrogen coordination.
CuAAC (Click) CuSO₄, Na Ascorbatet-BuOH / H₂O256 - 1285 - 99Pyridine nitrogen accelerates Cu(I) catalysis ()[4].
Hydrosulfonylation Cu(OTf)₂, RSO₂NaCH₃CN8012 - 2460 - 75Direct access to vinyl sulfones ().

References

  • Title: The Synthesis and Use of Certain Pyridine Derivatives as Modulators of the G-protein Coupled Receptors mGlu5 and P2Y12 Source: Gupea (Gothenburg University Publications Electronic Archive) URL: [Link]

  • Title: Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds Source: RSC Advances URL: [Link]

Sources

Application

Application Note: Catalytic Synthesis of Silylethynyl Pyridines

Executive Summary Silylethynyl pyridines are critical intermediates in the synthesis of functional materials, molecular wires, and pharmaceutical pharmacophores. The silyl group (TMS, TES, TIPS) serves as a robust protec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Silylethynyl pyridines are critical intermediates in the synthesis of functional materials, molecular wires, and pharmaceutical pharmacophores. The silyl group (TMS, TES, TIPS) serves as a robust protecting group for terminal alkynes, allowing for iterative cross-coupling strategies. This guide provides three distinct tiers of synthetic protocols:

  • The Industry Standard: Robust Pd/Cu-catalyzed Sonogashira coupling.

  • The Direct Route: Gold-catalyzed C–H functionalization using hypervalent iodine.

  • The Emerging Frontier: Metal-free and photoredox-mediated strategies.

Strategic Selection Guide

MethodSubstrate RequirementKey AdvantagePrimary Limitation
Sonogashira Coupling Halopyridine (Br/I)High reliability, broad scope, scalable.Requires pre-functionalization; trace Cu removal.
Au-Catalyzed C–H Native PyridineAtom economy (no halide needed); regioselective.Requires expensive hypervalent iodine reagents (EBX).
Photoredox / N-Oxide Pyridine N-OxideMild conditions; "Green" profile.Substrate scope often limited to C2 position; requires deoxygenation step.

Protocol A: The Industry Standard (Sonogashira Coupling)

Best for: Scalable synthesis, complex substrates, and GMP environments.

Mechanistic Insight

The reaction proceeds via a dual catalytic cycle. Palladium(0) undergoes oxidative addition into the C–X bond of the pyridine. Simultaneously, Copper(I) activates the silylacetylene, forming a Cu-acetylide that transmetallates to Palladium.

  • Critical Challenge: Pyridines are excellent ligands. The nitrogen lone pair can coordinate to Pd or Cu, poisoning the catalyst ("catalyst sequestration").

  • Solution: Use bulky phosphine ligands (e.g., XPhos, P(t-Bu)3) to crowd out the nitrogen interaction and facilitate reductive elimination.

Optimized Protocol

Reagents:

  • Substrate: 3-Bromopyridine (1.0 equiv)

  • Alkyne: (Triisopropylsilyl)acetylene (TIPS-acetylene) (1.2 equiv)

    • Note: TIPS is preferred over TMS for higher stability against base-mediated desilylation.

  • Catalyst: PdCl₂(PPh₃)₂ (2–5 mol%)

  • Co-Catalyst: CuI (1–2 mol%)

  • Base/Solvent: Triethylamine (Et₃N) / THF (1:1 v/v) or pure Et₃N.

Step-by-Step Workflow:

  • Degassing (Crucial): Charge a Schlenk flask with PdCl₂(PPh₃)₂ and CuI. Evacuate and backfill with Argon (3x). Oxygen promotes homocoupling (Glaser coupling) of the alkyne, consuming the reagent.

  • Solvation: Add degassed THF and Et₃N via syringe.

  • Addition: Add 3-bromopyridine followed by TIPS-acetylene dropwise.

  • Reaction: Heat to 60 °C for 4–12 hours. Monitor by TLC/LCMS.

    • Endpoint: Disappearance of bromopyridine.

  • Workup: Filter through a pad of Celite to remove metal salts. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).

Troubleshooting Table:

Observation Root Cause Corrective Action
Homocoupling (Diyne formation) O₂ presence Re-degas solvents; use freeze-pump-thaw.
No Reaction Catalyst poisoning Switch to Pd(P(t-Bu)₃)₂ or XPhos Pd G2; increase temperature to 80°C.

| Desilylation | Base too strong/wet | Use anhydrous Et₃N or switch to milder base (Cs₂CO₃ in dry DMF). |

Protocol B: Direct C–H Functionalization (Gold Catalysis)

Best for: Late-stage functionalization of valuable pyridine scaffolds without pre-halogenation.

Mechanistic Logic

This protocol utilizes the high electrophilicity of Au(I)/Au(III) species to activate the C–H bond. Hypervalent iodine reagents, specifically TIPS-EBX (1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one), serve as the oxidant and alkyne source.

  • Regioselectivity: C–

Method

Scale-Up Synthesis of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine: An Application Note and Protocol

Abstract This technical guide provides a comprehensive and scalable protocol for the synthesis of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine, a key building block in the development of pharmaceuticals and advanced m...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive and scalable protocol for the synthesis of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine, a key building block in the development of pharmaceuticals and advanced materials. The described methodology is centered around a robust and well-established Sonogashira cross-coupling reaction. This document offers in-depth insights into the experimental design, including the rationale behind the selection of reagents and reaction conditions, a detailed step-by-step protocol suitable for multigram-scale production, and critical safety considerations. The information presented herein is intended to empower researchers, scientists, and drug development professionals to confidently and efficiently produce this valuable chemical intermediate.

Introduction

5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine is a crucial heterocyclic compound employed in the synthesis of a wide array of complex molecules. Its utility stems from the presence of multiple reactive sites: the pyridine ring, a common scaffold in medicinal chemistry, the methoxy group which can influence solubility and metabolic stability, and the versatile trimethylsilyl-protected alkyne, which can be readily deprotected and subjected to further chemical transformations. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, stands as a highly effective method for the formation of the C-C bond in the target molecule.[1][2] This reaction is renowned for its mild conditions and tolerance of various functional groups, making it an ideal choice for the synthesis of complex molecules.[1]

Synthetic Pathway Overview

The synthesis of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine is achieved through a Sonogashira cross-coupling reaction between 2-halo-5-methoxypyridine and (trimethylsilyl)acetylene. The selection of the halogen on the pyridine ring (iodine, bromine, or chlorine) can influence reactivity, with iodides generally being the most reactive. For the purpose of this protocol, we will focus on the use of 2-bromo-5-methoxypyridine due to its commercial availability and balanced reactivity.

The reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and an amine base.[1] The base is essential for the deprotonation of the terminal alkyne, forming the reactive copper acetylide intermediate.[3]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps involved in the scale-up synthesis of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification cluster_3 Final Product Start Start: Assemble and Inertize Reactor Add_Reagents Charge Reactor with: - 2-Bromo-5-methoxypyridine - Pd Catalyst & CuI - Solvent (e.g., THF/Et3N) Start->Add_Reagents 1 Degas Degas Reaction Mixture Add_Reagents->Degas 2 Add_Alkyne Slowly Add (Trimethylsilyl)acetylene Degas->Add_Alkyne 3 Heat Heat to Reaction Temperature (e.g., 60 °C) Add_Alkyne->Heat 4 Monitor Monitor Reaction Progress (TLC/GC-MS) Heat->Monitor 5 Cool Cool to Room Temperature Monitor->Cool 6 Filter Filter through Celite Cool->Filter 7 Concentrate Concentrate Filtrate Filter->Concentrate 8 Purify Purify by Column Chromatography Concentrate->Purify 9 Characterize Characterize Product (NMR, MS) Purify->Characterize 10 End End: Isolated Product Characterize->End 11

Caption: Workflow for the Sonogashira Coupling Synthesis.

Experimental Protocol: Scale-Up Synthesis

This protocol is designed for a multigram-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMolesEquivalents
2-Bromo-5-methoxypyridine5446-91-3188.0250.0 g0.2661.0
(Trimethylsilyl)acetylene1066-54-298.2232.5 mL (26.1 g)0.2661.0
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.563.07 g0.002660.01
Copper(I) Iodide (CuI)7681-65-4190.450.51 g0.002660.01
Triethylamine (Et₃N)121-44-8101.19111 mL (80.0 g)0.7983.0
Anhydrous Tetrahydrofuran (THF)109-99-972.11500 mL--
Celite61790-53-2-As needed--
Silica Gel (for chromatography)7631-86-9-As needed--
Hexane (for chromatography)110-54-3-As needed--
Ethyl Acetate (for chromatography)141-78-6-As needed--
Equipment
  • 2 L three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert gas (Argon or Nitrogen) supply

  • Schlenk line or equivalent for inert atmosphere techniques

  • Addition funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure
  • Reactor Setup and Inertization: Assemble the 2 L three-necked round-bottom flask with a reflux condenser, a magnetic stir bar, and an inert gas inlet. Flame-dry the glassware under vacuum and backfill with argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.[4]

  • Charging Reagents: To the reaction flask, add 2-bromo-5-methoxypyridine (50.0 g, 0.266 mol), tetrakis(triphenylphosphine)palladium(0) (3.07 g, 0.00266 mol), and copper(I) iodide (0.51 g, 0.00266 mol).

  • Solvent Addition and Degassing: Add anhydrous tetrahydrofuran (250 mL) and triethylamine (111 mL, 0.798 mol). Degas the solution by bubbling argon through it for 15-20 minutes.

  • Addition of (Trimethylsilyl)acetylene: In a separate flask, dissolve (trimethylsilyl)acetylene (32.5 mL, 0.266 mol) in anhydrous tetrahydrofuran (250 mL). Transfer this solution to an addition funnel and add it dropwise to the reaction mixture over 30 minutes at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove the catalyst residues. Wash the celite pad with ethyl acetate.

  • Extraction and Concentration: Combine the filtrates and wash with water (2 x 200 mL) and brine (1 x 200 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.[5]

  • Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine as a solid. Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Safety Considerations

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling chemicals.[6][7]

  • (Trimethylsilyl)acetylene: This reagent is a flammable liquid and should be handled with care.[8][9] Keep it away from ignition sources.[8][9] It can cause skin and eye irritation.[7]

  • Palladium Catalyst: Palladium compounds can be toxic and should be handled in a well-ventilated area.

  • Triethylamine: This is a corrosive and flammable liquid with a strong odor. Handle it in a fume hood.

  • Solvents: Tetrahydrofuran, hexane, and ethyl acetate are flammable. Ensure proper ventilation and avoid open flames.

  • Inert Atmosphere: The reaction is sensitive to air and moisture. Maintaining an inert atmosphere is crucial for a successful outcome.

Troubleshooting

IssuePossible CauseSolution
Low or no product formation Inactive catalystUse fresh, high-quality palladium and copper catalysts.
Insufficiently inert atmosphereEnsure all glassware is properly dried and the system is purged with inert gas.
Poor quality reagentsUse freshly distilled solvents and high-purity starting materials.
Formation of homocoupled alkyne (Glaser coupling) Presence of oxygenThoroughly degas the reaction mixture.
Incomplete reaction Insufficient reaction time or temperatureIncrease the reaction time or temperature, monitoring by TLC/GC-MS.
Difficult purification Co-elution of impuritiesOptimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.

Conclusion

The Sonogashira cross-coupling reaction provides an efficient and scalable route for the synthesis of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can reliably produce this important building block in multigram quantities. The key to a successful scale-up lies in the careful control of reaction parameters, the use of high-quality reagents, and the maintenance of an inert atmosphere. This methodology offers a robust foundation for the synthesis of a wide range of substituted alkynylpyridines for applications in drug discovery and materials science.

References

  • MedchemExpress. Safety Data Sheet - Bis(trimethylsilyl)acetylene. (2025).
  • Apollo Scientific. (Trimethylsilyl)
  • Synquest Labs. (Trimethylsilyl)
  • BenchChem. Application Notes and Protocols for Sonogashira Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine. (2025).
  • TCI Chemicals. SAFETY DATA SHEET - Bis(trimethylsilyl)acetylene. (2025).
  • Chemical Bull. Material Safety Data Sheet (MSDS) - Trimethylsilylacetylene.
  • Wikipedia. Sonogashira coupling.
  • Scientific Research Publishing. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017).
  • Royal Society of Chemistry.
  • Google Patents. US5229519A - Process for preparing 2-halo-5-halomethylpyridines.
  • Chemistry LibreTexts. Sonogashira Coupling. (2024).
  • Organic Chemistry Portal. Sonogashira Coupling.
  • BenchChem. Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran. (2025).
  • Google Patents.
  • Nanyang Technological University.
  • University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes.
  • American Chemical Society.
  • ResearchGate. Synthesis and Characterization of 2-arylalkylthio-5-halo-6-methylpyrmidine-4(3H)-ones. (2021).
  • BenchChem.
  • PrepChem.com. Synthesis of 2-amino-5-methoxy pyridine.
  • MDPI. 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. (2024).
  • Teledyne ISCO.
  • Royal Society of Chemistry. First organocatalytic, diastereoselective synthesis of tRNA wobble nucleosides: (R)- and (S)-methoxycarbonylhydroxymethyluridines (mchm5Us) and their acid analogues (chm5Us).
  • BenchChem. An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-methylthiopyrimidine. (2025).
  • BenchChem.
  • Organic Syntheses. A. 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile (1).
  • ResearchGate. Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)
  • ChemScene. 2-Methyl-5-((trimethylsilyl)ethynyl)pyridine.

Sources

Application

Application Note: Click Chemistry of 5-Methoxy-2-Ethynylpyridine Precursors

This guide details the strategic application of 5-methoxy-2-ethynylpyridine as a high-value precursor in "click" chemistry (CuAAC), specifically for the development of radiopharmaceuticals (PET tracers) and fragment-base...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic application of 5-methoxy-2-ethynylpyridine as a high-value precursor in "click" chemistry (CuAAC), specifically for the development of radiopharmaceuticals (PET tracers) and fragment-based drug discovery (FBDD).

Executive Summary

The 5-methoxy-2-ethynylpyridine scaffold represents a "privileged structure" in medicinal chemistry, combining the pharmacophoric properties of the pyridine ring with the bioorthogonal reactivity of a terminal alkyne. This precursor is particularly critical in the synthesis of Metabotropic Glutamate Receptor 5 (mGluR5) antagonists and Nicotinic Acetylcholine Receptor (nAChR) ligands.

This guide provides a validated workflow for utilizing this precursor in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), addressing specific challenges such as pyridine-mediated catalyst poisoning and optimizing conditions for fluorine-18 (


F) radiolabeling .

Strategic Value of the Precursor

Electronic & Structural Properties
  • The 5-Methoxy Group: Acts as an electron-donating group (EDG), increasing the electron density of the pyridine ring. This enhances the basicity of the pyridine nitrogen (

    
     modulation), which can improve binding affinity to GPCR targets but also increases the risk of copper chelation during catalysis.
    
  • The 2-Ethynyl Group: A sterically accessible "click" handle. Unlike internal alkynes, the terminal alkyne allows for rapid, regiospecific formation of 1,4-disubstituted 1,2,3-triazoles under mild conditions.

Primary Applications
Application FieldTarget / UtilityMechanism of Action
PET Imaging mGluR5 Receptors

F-labeled triazole formation via prosthetic groups.
Drug Discovery nAChR AgonistsFragment linking via triazole bioisosteres (amide mimics).
Bioconjugation Protein LabelingSite-specific attachment to azido-modified amino acids.

Protocol 1: Synthesis of 5-Methoxy-2-Ethynylpyridine

Note: If the precursor is not commercially sourced, it must be synthesized with high purity (>98%) to prevent catalyst deactivation.

Reagents: 2-Bromo-5-methoxypyridine, Trimethylsilylacetylene (TMSA),


, CuI, Triethylamine (

).
  • Sonogashira Coupling:

    • Dissolve 2-bromo-5-methoxypyridine (1.0 eq) in anhydrous THF/Et3N (1:1).

    • Add CuI (0.05 eq) and

      
       (0.05 eq) under 
      
      
      
      atmosphere.
    • Dropwise add TMSA (1.2 eq). Stir at 60°C for 4-6 hours.

    • Checkpoint: Monitor disappearance of bromide by TLC (Hexane/EtOAc 4:1).

  • Deprotection:

    • Treat the TMS-intermediate with

      
       (2.0 eq) in MeOH at RT for 1 hour.
      
    • Purification: Silica gel flash chromatography.

    • Yield Target: >85%.

Protocol 2: Optimized CuAAC "Click" Reaction

Challenge: Pyridine nitrogens can coordinate to Cu(I), effectively removing the catalyst from the cycle and stalling the reaction. Solution: Use of a tris(triazolyl)amine ligand (e.g., THPTA) to protect the Cu(I) center while maintaining catalytic activity.

Reagents
  • Alkyne: 5-methoxy-2-ethynylpyridine (1.0 eq)

  • Azide: Functionalized Azide (

    
    ) (1.0 - 1.2 eq)
    
  • Catalyst:

    
    
    
  • Reductant: Sodium Ascorbate (NaAsc)

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)

Step-by-Step Procedure
  • Stock Solutions: Prepare the following in degassed water/t-BuOH (1:1):

    • 
       (20 mM)
      
    • THPTA Ligand (50 mM)

    • NaAsc (100 mM)

  • Complex Formation: Premix

    
     and THPTA (1:2 ratio) and let stand for 5 mins. The solution should remain clear blue.
    
  • Reaction Assembly:

    • In a reaction vial, dissolve Alkyne (10 mM final) and Azide (10 mM final) in t-BuOH/Water (1:1).

    • Add the Cu-THPTA complex (1-5 mol%).

    • Initiate reaction by adding NaAsc (10-20 mol%).

  • Incubation: Stir at room temperature for 1–2 hours.

    • Note: If the reaction turns yellow/brown, oxidation has occurred. Add more NaAsc.

  • Workup:

    • Add scavenger resin (e.g., CupriSorb) or wash with EDTA solution to remove copper.

    • Extract with EtOAc, dry over

      
      , and concentrate.
      

Protocol 3: Radiopharmaceutical Application ( F-Labeling)

Context: Synthesis of PET tracers for mGluR5 imaging (analogous to [18F]FPEB).

Workflow
  • Isotope Production: Generate

    
     via cyclotron.
    
  • Prosthetic Group Synthesis: Synthesize

    
    fluoroethyl azide (or similar) via nucleophilic substitution on a tosylate precursor.
    
    • Condition:

      
      , 
      
      
      
      , 85°C, 10 min.
    • Distillation: Distill

      
      fluoroethyl azide into the reaction vessel containing the alkyne.
      
  • Click Labeling:

    • Precursor: 5-methoxy-2-ethynylpyridine (2-5 mg).

    • Catalyst: Cu(I) source (often CuI or

      
      /Ascorbate) + Bathophenanthroline  (ligand for acceleration).
      
    • Conditions: 40°C, 15 min.

  • Purification: Semi-preparative HPLC (C18 column, Ethanol/Water gradient).

  • QC: Verify radiochemical purity (>95%) and specific activity.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Pyridine-Cu CoordinationIncrease Ligand:Cu ratio to 5:1. Switch to TBTA or THPTA.
Byproducts Oxidative Coupling (Glaser)Degas solvents thoroughly (

sparge). Ensure excess ascorbate.
Slow Kinetics Steric HindranceHeat to 40-50°C. Use microwave irradiation for 10 min.
Precipitation Low SolubilityAdd DMSO (up to 10%) or use detergents (Tween-20) for biological buffers.

Visualization of Workflows

Figure 1: Synthesis & Click Mechanism

This diagram illustrates the conversion of the pyridine precursor into a bioactive triazole ligand, highlighting the critical role of the THPTA ligand in preventing catalyst poisoning.

G cluster_0 Precursor Synthesis cluster_1 Click Reaction (CuAAC) Start 2-Bromo-5- methoxypyridine Inter TMS-Ethynyl Intermediate Start->Inter Sonogashira (Pd/Cu, TMSA) Product 5-Methoxy-2- ethynylpyridine Inter->Product Deprotection (K2CO3/MeOH) Triazole 1,2,3-Triazole Ligand (Tracer) Product->Triazole Click Reaction Warning ! Pyridine N can poison naked Cu Product->Warning Azide Azide (R-N3) (e.g., 18F-Tag) Azide->Triazole Complex Cu(I)-THPTA Catalytic Complex Complex->Triazole Catalysis Warning->Complex Ligand Required (THPTA)

Caption: Workflow for synthesizing the precursor and its subsequent "click" ligation, emphasizing the necessity of THPTA ligands to prevent copper chelation by the pyridine nitrogen.

Figure 2: PET Tracer Application Logic

This flowchart details the decision-making process for developing an mGluR5 radiotracer using this precursor.

PET_Workflow Start Target: mGluR5 Receptor (CNS Disorders) Design Design Strategy: Pyridine Scaffold + Click Handle Start->Design Precursor Select Precursor: 5-Methoxy-2-ethynylpyridine Design->Precursor Labeling Radiolabeling Method Precursor->Labeling Direct Direct Labeling (Rare/Difficult) Labeling->Direct Indirect Prosthetic Group (Click Chemistry) Labeling->Indirect Synthesis Synthesize [18F]Fluoro-Azide Indirect->Synthesis Reaction CuAAC Reaction (Precursor + [18F]Azide) Synthesis->Reaction QC Purification & QC (HPLC/Radio-TLC) Reaction->QC Final Clinical PET Tracer (e.g., [18F]MPEP Analog) QC->Final

Caption: Strategic pathway for developing mGluR5 PET tracers, selecting the "Click" route (indirect labeling) for higher yield and metabolic stability.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1][2] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.

  • Glaser, M., & Robins, E. G. (2009). 'Click labeling' in PET radiochemistry. Journal of Labelled Compounds and Radiopharmaceuticals.

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology.

  • Wang, Q., et al. (2010). Bioconjugation by Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition. Journal of the American Chemical Society.

  • Patel, S., et al. (2007).[3] Synthesis and Evaluation of [18F]FPEB, a Potent Radioligand for mGluR5.[4] Journal of Nuclear Medicine.

Sources

Method

functionalization of the pyridine ring in TMS-protected alkynes

Application Note: Chemo-Orthogonal Functionalization of the Pyridine Core in TMS-Alkynyl Scaffolds Part 1: Executive Summary & Strategic Analysis The Challenge: The Chemoselectivity Paradox In medicinal chemistry, the py...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemo-Orthogonal Functionalization of the Pyridine Core in TMS-Alkynyl Scaffolds

Part 1: Executive Summary & Strategic Analysis

The Challenge: The Chemoselectivity Paradox In medicinal chemistry, the pyridine ring is a privileged pharmacophore, while the trimethylsilyl (TMS)-protected alkyne serves as a critical "handle" for downstream diversification (e.g., Sonogashira coupling, Click chemistry). However, functionalizing the pyridine core in the presence of a TMS-alkyne presents a distinct "Chemoselectivity Paradox":

  • Electrophilic Aromatic Substitution (SEAr): Pyridines are

    
    -deficient and inert to SEAr without harsh forcing conditions (strong acids/heat) that trigger protodesilylation  or alkyne hydration.
    
  • Nucleophilic Aromatic Substitution (SNAr): Requires leaving groups or strong nucleophiles that may attack the alkyne or cleave the labile C(sp)-Si bond.

  • Classical Radical Chemistry: Traditional Minisci reactions utilize strong oxidants (persulfates) and acids, risking alkyne oxidation.

** The Solution: Orthogonal Activation** This guide details three "self-validating" protocols that bypass these limitations by utilizing Steric Control (Ir-Catalysis) , Photoredox Catalysis (Mild Radical) , and Kinetic Basicity (DoM) .

Part 2: Decision Framework & Workflow

Before selecting a protocol, the target position on the pyridine ring dictates the methodology.

G Start Input: Pyridine-TMS-Alkyne Scaffold Decision Target Position? Start->Decision C3_C5 C3 / C5 Position (Steric Control) Decision->C3_C5 Meta-Functionalization C2_C4 C2 / C4 Position (Electronic Control) Decision->C2_C4 Ortho/Para-Functionalization Method_Ir Method A: Ir-Catalyzed C-H Borylation C3_C5->Method_Ir High Tolerance Method_Rad Method B: Photoredox Minisci Alkylation C2_C4->Method_Rad Alkyl/Acyl Targets Method_DoM Method C: Directed Ortho-Lithiation (DoM) C2_C4->Method_DoM Halogen/Formyl Targets

Figure 1: Strategic decision tree for site-selective functionalization of pyridine-TMS-alkyne scaffolds.

Part 3: Detailed Protocols

Method A: Iridium-Catalyzed C-H Borylation (C3/C5 Selective)

Best for: Late-stage introduction of carbon/heteroatoms via Suzuki coupling.

Mechanistic Insight: This reaction relies on the sterically demanding active catalyst [Ir(dtbpy)(Bpin)3]. The bulky ligand prevents coordination to the pyridine nitrogen (which would poison the catalyst) and directs activation to the sterically most accessible C-H bond (typically C3 or C5), away from the TMS-alkyne.

Protocol:

  • Preparation: In a nitrogen-filled glovebox, charge a reaction vial with:

    • Substrate (1.0 equiv)

    • [Ir(cod)(OMe)]2 (1.5 mol%)

    • dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3.0 mol%)

    • B2pin2 (Bis(pinacolato)diboron) (1.1 equiv)

    • Solvent: Anhydrous THF or MTBE (0.5 M). Note: Hexane is standard but THF improves solubility for polar pyridines.

  • Reaction: Seal the vial and heat to 60 °C for 4–16 hours .

    • Monitoring: Monitor by GC-MS. The TMS-alkyne is robust under these neutral conditions.

  • Workup:

    • Cool to room temperature.[1]

    • Concentrate in vacuo.

    • Critical Step: Pass through a short plug of silica gel (eluting with CH2Cl2) to remove the Ir-catalyst immediately. Residual Ir can cause protodeboronation during storage.

Validation Criteria:

  • 1H NMR: Disappearance of the meta-proton signal.

  • Integrity Check: Verify the TMS signal (approx 0.2 ppm) remains integrated relative to the pyridine core.

Method B: Photoredox Minisci Alkylation (C2/C4 Selective)

Best for: Adding alkyl, acyl, or carbamoyl groups.

Mechanistic Insight: Classical Minisci uses Ag(I)/Persulfate/H2SO4, which is too oxidative for alkynes. This protocol uses Blue LED Photoredox Catalysis , generating radicals under mild conditions that preserve the


-system of the alkyne.

Protocol:

  • Reagents:

    • Substrate (1.0 equiv)

    • Radical Precursor: Carboxylic Acid (R-COOH) or Alkyl Trifluoroborate (R-BF3K) (2.0 equiv).

    • Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%).

    • Oxidant: (NH4)2S2O8 (2.0 equiv) – Used here in buffered solution, unlike classical conditions.

    • Solvent: DMSO/H2O (4:1) degassed.

  • Setup:

    • Place in a glass vial with a stir bar.

    • Irradiate with Blue LEDs (450 nm) at room temperature (fan cooling required to maintain <30 °C).

  • Reaction Time: 12–24 hours.

  • Workup:

    • Dilute with EtOAc, wash with NaHCO3 (sat.) to neutralize and remove byproducts.

    • Note: The TMS group is stable to the transient radicals, as the electron-deficient pyridine ring is a superior radical trap (SOMO-LUMO interaction) compared to the internal alkyne.

Method C: Directed Ortho-Lithiation (DoM) (C2/C4 Selective)

Best for: Introducing Electrophiles (I, CHO, SR).

Mechanistic Insight: Standard n-BuLi is a nucleophile and will attack the alkyne or the pyridine ring (Chichibabin-type addition). We utilize LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) , a non-nucleophilic, bulky base that operates via kinetic deprotonation.

Protocol:

  • Reagent Generation (In Situ):

    • Cool anhydrous THF (0.2 M) to -78 °C .

    • Add 2,2,6,6-Tetramethylpiperidine (1.1 equiv).

    • Add n-BuLi (1.1 equiv) dropwise. Stir 30 min at 0 °C, then cool back to -78 °C .

  • Lithiation:

    • Add the Pyridine-TMS-alkyne substrate (1.0 equiv) dropwise (pre-dissolved in THF).

    • Stir at -78 °C for 45 minutes . Do not warm up.

  • Electrophile Trapping:

    • Add Electrophile (e.g., I2, DMF, NFSI) (1.5 equiv).

    • Stir 30 min at -78 °C, then slowly warm to room temperature.

  • Safety & Stability:

    • The TMS-alkyne is stable to LiTMP at -78 °C.

    • Warning: Quench with saturated NH4Cl before the reaction warms above 0 °C to prevent alkyne polymerization initiated by lithium salts.

Part 4: Data Summary & Reagent Compatibility

Table 1: Reaction Screening Matrix for TMS-Alkyne Compatibility

Reaction ClassReagent SystemTMS-Alkyne StabilityPyridine ConversionRisk Factor
Nitration (SEAr) H2SO4 / HNO3Fail (Desilylation)HighAcid-mediated cleavage
Classical Minisci AgNO3 / Persulfate / H+Marginal HighOxidation of alkyne
Ir-Borylation [Ir] / B2pin2 / 60°CExcellent High (>85%)None observed
Photoredox Ir-PC / Blue LEDGood Mod-High (60-80%)Radical addition (minor)
DoM (n-BuLi) n-BuLi / THFFail LowNucleophilic attack on alkyne
DoM (LiTMP) LiTMP / -78°CExcellent HighTemp. control critical

Part 5: References

  • Hartwig, J. F., et al. (2002).[2] "Iridium-Catalyzed C-H Borylation of Pyridines." Journal of the American Chemical Society.[1][3][4]

  • MacMillan, D. W. C., et al. (2019).[5] "Site-Selective Functionalization of Pyridinium Derivatives via Visible Light Driven Photocatalysis." Journal of the American Chemical Society.[1][3][4]

  • Knochel, P., et al. (2008). "Regioselective functionalization of pyridines using TMP-bases." Angewandte Chemie International Edition.

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews.

  • Baran, P. S., et al. (2014).[1] "Practical and Regioselective Synthesis of C4-Alkylated Pyridines." Journal of the American Chemical Society.[1][3][4]

Sources

Application

Application Note: One-Pot Synthesis of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine

This Application Note provides a rigorous, field-validated guide for the one-pot synthesis of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine , a critical intermediate in the synthesis of nicotinic acetylcholine receptor...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated guide for the one-pot synthesis of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine , a critical intermediate in the synthesis of nicotinic acetylcholine receptor agonists (e.g., SIB-1508Y/Altinicline).

The protocol focuses on the Optimized Sonogashira Cross-Coupling method, selected for its scalability, functional group tolerance, and high reproducibility in pharmaceutical development settings.

Introduction & Strategic Analysis

Target Molecule Profile
  • IUPAC Name: 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine

  • Molecular Formula: C₁₁H₁₅NOSi[1][2]

  • Molecular Weight: 205.33 g/mol [2]

  • Key Application: Primary intermediate for 5-methoxy-2-ethynylpyridine, a "click-chemistry" ready scaffold and precursor for neuroactive pyridyl-ether drugs.

Synthetic Strategy: The "One-Pot" Sonogashira Approach

The most efficient route to the target is the Sonogashira cross-coupling of 2-halo-5-methoxypyridines with trimethylsilylacetylene (TMSA). While "one-pot" often implies multiple chemical transformations in a single vessel, in this context, it refers to the direct, single-step construction of the C(sp2)–C(sp) bond without the need for intermediate isolation or complex protecting group manipulations.

We utilize a Pd(II)/Cu(I) catalytic system. The choice of the 2-bromo precursor (over the iodo) is economically advantageous for scale-up, though it requires slightly more active catalytic conditions.

Retrosynthetic Analysis

Retrosynthesis Target Target: 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine Precursors Precursors: 2-Bromo-5-methoxypyridine + Trimethylsilylacetylene (TMSA) Target->Precursors C-C Disconnection (Sonogashira) Catalysts Catalytic System: Pd(PPh3)2Cl2 (2-5 mol%) CuI (1-3 mol%) Et3N (Base/Solvent) Precursors->Catalysts Requires

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyridine core and the alkyne side chain.

Experimental Protocol: Optimized One-Pot Sonogashira Coupling

This protocol is designed for a 10 mmol scale but is linearly scalable to 100 mmol.

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[3][4]AmountRole
2-Bromo-5-methoxypyridine 188.021.01.88 gElectrophile
Trimethylsilylacetylene (TMSA) 98.221.21.70 mL (1.18 g)Nucleophile
Pd(PPh₃)₂Cl₂ 701.900.02140 mgCatalyst
CuI (Copper(I) Iodide) 190.450.0119 mgCo-catalyst
Triethylamine (Et₃N) 101.19Solvent20 mLBase/Solvent
THF (Anhydrous) 72.11Co-Solvent10 mLSolubilizer
Step-by-Step Methodology
Phase 1: Reactor Setup & Inerting (Critical)
  • Glassware: Oven-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Atmosphere: Fit the flask with a rubber septum and a reflux condenser connected to a Schlenk line (nitrogen or argon manifold).

  • Purge: Evacuate the flask and backfill with inert gas three times to remove all traces of oxygen.

    • Expert Insight: Oxygen causes homocoupling of the alkyne (Glaser coupling), forming the bis-TMS-butadiyne impurity which is difficult to separate.

Phase 2: Reagent Addition
  • Under a positive pressure of nitrogen, add 2-Bromo-5-methoxypyridine (1.88 g) and Pd(PPh₃)₂Cl₂ (140 mg).

  • Add CuI (19 mg) last.

    • Note: Keep CuI away from direct light if possible to prevent degradation before reaction.

  • Syringe in anhydrous THF (10 mL) and Triethylamine (20 mL).

    • Solvent Note: A THF/Et₃N mix is preferred over pure amine to improve the solubility of the palladium complex and reduce the precipitation of ammonium salts on the stir bar.

Phase 3: Reaction & Monitoring
  • Degassing (Again): Bubble nitrogen directly into the solution for 5–10 minutes.

  • Initiation: Add Trimethylsilylacetylene (1.70 mL) dropwise via syringe over 5 minutes.

  • Heating: Heat the reaction mixture to 60°C (oil bath temperature).

  • Timecourse: Stir vigorously for 4–6 hours .

    • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 4:1). The product usually appears as a highly fluorescent spot under UV (254 nm). The starting bromide spot (Rf ~0.5) should disappear.

Phase 4: Work-up & Purification
  • Quench: Cool the mixture to room temperature.

  • Filtration: Filter the dark suspension through a pad of Celite (diatomaceous earth) to remove precipitated ammonium salts and palladium black. Wash the pad with Ethyl Acetate (3 x 20 mL).

  • Extraction: Transfer filtrate to a separatory funnel. Wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator).

  • Purification: Purify the crude dark oil via Flash Column Chromatography (Silica Gel 60).

    • Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes.

    • Yield Expectation: 85–92% as a yellow/brown oil or low-melting solid.

Process Logic & Workflow Diagram

The following diagram illustrates the critical path and decision points for the synthesis.

Workflow Setup Setup: Dry RBF, N2 Atmosphere (Critical for Catalyst Life) Reagents Add Solids: Substrate + Pd(II) + Cu(I) Setup->Reagents Solvent Add Solvents: THF + Et3N (Degassed) Reagents->Solvent Alkyne Add TMS-Acetylene Dropwise Solvent->Alkyne Ensure Degassing Reaction Reaction: Heat to 60°C, 4-6h Monitor TLC Alkyne->Reaction Workup Workup: Filter (Celite) -> Wash -> Dry Reaction->Workup Complete Conversion Purification Purification: Flash Chromatography (Hex/EtOAc) Workup->Purification

Figure 2: Operational workflow for the Sonogashira coupling process.

Troubleshooting & Optimization

Common Failure Modes
IssueCauseSolution
Low Yield (<50%) Oxygen contamination (Glaser coupling).Degas solvents rigorously; ensure CuI is fresh (white/tan, not green).
Incomplete Conversion Catalyst poisoning or inactive bromide.Increase Pd loading to 5 mol%; switch to 2-Iodo-5-methoxypyridine (more reactive).
Black Precipitate Pd precipitation ("Pd Black").Add excess ligand (PPh₃, 2-4 mol%) to stabilize the active Pd(0) species.
Product Instability TMS cleavage.Avoid acidic workup; use neutral silica gel if product degrades on column.
Alternative "Green" Modification

For laboratories prioritizing Green Chemistry, the solvent system can be switched to 2-Methyltetrahydrofuran (2-MeTHF) with K₂CO₃ as the base, though reaction times may increase to 12 hours.

Safety & Handling

  • Pyridine Derivatives: 2-Bromo-5-methoxypyridine is an irritant. Handle in a fume hood.

  • Alkynes: TMS-acetylene is flammable. Keep away from ignition sources.

  • Catalysts: Palladium and Copper salts are heavy metals; dispose of waste in appropriate heavy metal containers.

References

  • Wagner, F. F., & Comins, D. L. (2006). "Expedient five-step synthesis of SIB-1508Y from natural nicotine." The Journal of Organic Chemistry, 71(22), 8673–8675. Link

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922. Link

  • BenchChem. (2025).[4] "Protocol for Sonogashira Coupling of 2-Bromopyridine Derivatives." BenchChem Application Notes. Link

  • Cosford, N. D., et al. (2000). "Recombinant human receptors and functional assays in the discovery of altinicline (SIB-1508Y)." Pharmaceutica Acta Helvetiae, 74(2-3), 125-130. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine

Case ID: SONO-PYR-5ME Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Core Challenge You are attempting to synthesize 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SONO-PYR-5ME Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Challenge

You are attempting to synthesize 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine via a Sonogashira cross-coupling reaction.

The Central Challenge: Pyridine substrates are notoriously difficult in Pd-catalyzed couplings compared to simple benzenes. The pyridine nitrogen lone pair is a competitive ligand that can coordinate to the Palladium (Pd) center, effectively "poisoning" the catalyst and stalling the catalytic cycle. Furthermore, the electron-deficient nature of the pyridine ring can make oxidative addition sluggish if the wrong halogen is chosen.

This guide moves beyond standard textbook protocols to address the specific electronic and steric requirements of this heterocyclic system.

Critical Reagent Selection (Pre-Reaction)

The success of this reaction is determined before you add the catalyst.

The Halide Effect: Bromide vs. Iodide

Recommendation: If your yield is currently <50%, switch from 2-Bromo-5-methoxypyridine to 2-Iodo-5-methoxypyridine .

  • Why? The oxidative addition of Pd(0) into the C-X bond is the rate-determining step. The C-Br bond in electron-deficient pyridines is strong. The C-I bond is weaker and undergoes oxidative addition significantly faster, often outcompeting the catalyst poisoning effect of the pyridine nitrogen.

Catalyst System
  • Standard: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3-5 mol%) + CuI (1-2 mol%).

  • High-Performance Alternative: If the standard fails, use Pd(dppf)Cl₂ . The bidentate dppf ligand creates a wider bite angle and is less liable to displacement by the pyridine nitrogen than the monodentate PPh₃ ligands.

Optimized Experimental Protocol

Objective: Minimize homocoupling (Glaser product) and prevent desilylation.

Step-by-Step Methodology
  • Vessel Prep: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon.

  • Solvent Degassing (CRITICAL):

    • Solvent: Anhydrous THF or DMF (THF is easier for workup; DMF is better for sluggish substrates).

    • Action: Sparge solvent with Argon for 30 minutes OR perform 3 cycles of Freeze-Pump-Thaw.

    • Reason: Oxygen + Copper = Glaser Coupling (formation of TMS-C≡C-C≡C-TMS dimer). This consumes your alkyne and complicates purification.[1]

  • Reagent Addition:

    • Add 2-Iodo-5-methoxypyridine (1.0 equiv).

    • Add Pd(PPh₃)₂Cl₂ (0.03 equiv) and CuI (0.01 equiv). Note: Keep CuI loading low to minimize homocoupling.

    • Add Triethylamine (TEA) (3.0 equiv).

  • Alkyne Addition:

    • Add Trimethylsilylacetylene (TMSA) (1.2 equiv) dropwise over 10 minutes.

    • Reason: High local concentration of alkyne promotes dimerization.

  • Reaction: Stir at Room Temperature (RT) for 1 hour. If conversion is low, heat to 50°C. Do not exceed 60°C to avoid cleaving the TMS group.

Troubleshooting Guide

Visual Diagnostic: The "Color Test"
  • Yellow/Orange: Normal active catalyst.

  • Black Precipitate: Pd black formation (catalyst decomposition).

  • Green/Blue Solution: Oxidized Copper. Oxygen leak detected.

Interactive Troubleshooting Tree

Troubleshooting Start Issue: Low Yield / Impurities CheckColor Check Reaction Color Start->CheckColor BlueGreen Blue/Green Solution CheckColor->BlueGreen Observed Black Black Precipitate CheckColor->Black Observed Yellow Yellow/Orange (No conversion) CheckColor->Yellow Observed O2Leak Diagnosis: Oxygen Leak (Glaser Coupling) BlueGreen->O2Leak PdDeath Diagnosis: Catalyst Decomposition or Pyridine Poisoning Black->PdDeath Inert Diagnosis: Poor Oxidative Addition Yellow->Inert Fix1 Action: Degas solvents vigorously. Check Argon lines. O2Leak->Fix1 Fix2 Action: Switch to Pd(dppf)Cl2. Lower Temp. PdDeath->Fix2 Fix3 Action: Switch Halide (Br -> I). Increase Temp slightly. Inert->Fix3

Figure 1: Decision tree for diagnosing reaction failures based on visual cues.

FAQ: Specific Scenarios

Q1: My TMS group is falling off during the reaction (Desilylation). Why?

  • Cause: The reaction medium is too basic or contains nucleophiles (like fluoride impurities).

  • Fix: Ensure you are using Triethylamine (TEA) or Diisopropylamine (DIPA). Avoid inorganic bases like K₂CO₃ in methanol, as carbonate/alcohol combinations can cleave TMS groups. Ensure glassware is free of caustic cleaning residues.

Q2: I see a spot on TLC that moves just above my product. What is it?

  • Answer: This is likely the Glaser Dimer (1,4-bis(trimethylsilyl)buta-1,3-diyne).

  • Fix: You cannot reverse this. For the next run, reduce CuI loading to 0.5 mol% and degas solvents more thoroughly.

Q3: Can I use the Chloro-pyridine precursor? It's cheaper. [2]

  • Answer: No. 2-Chloro-5-methoxypyridine is virtually inert to standard Sonogashira conditions. You would need specialized bulky phosphine ligands (like XPhos) and higher temperatures, which often leads to TMS cleavage or tarring.

Data & Performance Metrics

The following table illustrates the expected impact of changing variables for this specific pyridine substrate.

Variable ChangedSubstrateCatalyst SystemTypical YieldPrimary Side Product
Baseline 2-Bromo-5-OMe-PyPd(PPh₃)₂Cl₂ / CuI45-60%Unreacted SM
Halide Optimization 2-Iodo-5-OMe-Py Pd(PPh₃)₂Cl₂ / CuI85-95% Trace Homocoupling
Ligand Optimization 2-Bromo-5-OMe-PyPd(dppf)Cl₂ / CuI70-80%Unreacted SM
Poor Degassing 2-Iodo-5-OMe-PyPd(PPh₃)₂Cl₂ / CuI30-40%Glaser Dimer (>40%)

Mechanistic Insight (The "Why")

Understanding the cycle helps you troubleshoot. The diagram below highlights the specific interference point of the pyridine nitrogen.

Mechanism Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Br) Pd0->OxAdd Ar-X PdII_Ar Pd(II)-Ar-X OxAdd->PdII_Ar TransMet Transmetallation (Cu-Acetylide enters) PdII_Ar->TransMet Poison Pyridine N-Coordination (Catalyst Poisoning) PdII_Ar->Poison Off-Cycle PdII_Alk Pd(II)-Ar-Alkyne TransMet->PdII_Alk RedElim Reductive Elimination PdII_Alk->RedElim Product Product + Pd(0) RedElim->Product Product->Pd0

Figure 2: Catalytic cycle showing the competitive coordination of the pyridine nitrogen (Red Node).

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Tilley, J. W., & Zawoiski, S. (1988). A synthesis of 2-alkynylpyridines. The Journal of Organic Chemistry, 53(2), 386–390. (Foundational work on pyridine-alkyne coupling). Link

  • BenchChem Technical Support. (2025). Minimizing Dimer Formation in Coupling Reactions. Link

  • Capani, J. S., et al. (2019).[2] CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry, 84(14), 9378–9384. (Discusses TMS stability and optimization). Link

Sources

Optimization

Technical Support Center: Purification of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine

Welcome to the dedicated technical support guide for the purification of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine via column chromatography. This resource is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine via column chromatography. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this molecule. Here, we move beyond generic protocols to provide in-depth, field-proven insights in a direct question-and-answer format, addressing the nuanced issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the critical chemical properties of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine that influence its purification by column chromatography?

A1: Understanding the molecule's structure is key to designing a successful purification strategy. Two features are paramount:

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is basic. On a standard, untreated silica gel column, which is inherently acidic due to surface silanol (Si-OH) groups, this basic nitrogen can form strong ionic interactions. This leads to a common chromatographic problem known as "tailing," where the compound streaks down the column instead of eluting as a tight band, resulting in poor separation and broad fractions.[1][2]

  • The Trimethylsilyl (TMS) Group: The TMS group protecting the alkyne is a labile (easily cleaved) protecting group. It is sensitive to both acidic and basic conditions.[3] The acidic nature of standard silica gel can be sufficient to cause partial or complete cleavage of the TMS group during the purification process, a reaction known as protiodesilylation.[4][5] This generates the corresponding terminal alkyne as a significant impurity, complicating the purification.

Q2: How do I select the appropriate stationary phase for this compound?

A2: Given the properties described above, standard silica gel is often problematic. Here are your options, from most common to specialized:

  • Base-Treated Silica Gel (Recommended): This is the most practical and widely used approach. By adding a small amount of a base, typically 1-3% triethylamine (Et₃N), to your eluent, you effectively neutralize the acidic silanol sites on the silica surface.[2][6][7] This minimizes both the tailing of the pyridine nitrogen and the acid-catalyzed cleavage of the TMS group.

  • High-Purity "Type B" Silica: Modern, high-purity silica gels (often called "Type B") have a lower concentration of metal impurities, which are a primary source of highly acidic silanols.[1][8] While an improvement, the addition of a basic modifier to the eluent is still recommended for a sensitive compound like this.

  • Neutral Alumina (Al₂O₃): If TMS group cleavage remains a persistent issue even with base-treated silica, switching to a neutral stationary phase like alumina is a viable alternative.[7] Alumina does not have the strong acidic character of silica. However, be aware that its separation characteristics are different, and you will need to re-optimize your solvent system from scratch.

Q3: How should I develop and optimize the solvent system (eluent)?

A3: Eluent selection should always be guided by preliminary analysis using Thin Layer Chromatography (TLC).[9]

  • Start with a Standard System: A common and effective starting point for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes (or petroleum ether) and a more polar solvent like ethyl acetate (EtOAc).[6] Begin with a ratio of around 20% EtOAc in Hexanes.

  • Add a Basic Modifier: Crucially, add 1-2% triethylamine (Et₃N) to your chosen solvent mixture for the TLC analysis. This will mimic the conditions on the column and give you a more accurate prediction of the separation, preventing misleading streaks on the TLC plate.[7]

  • Aim for the "Sweet Spot": Adjust the ratio of your polar to non-polar solvent until the desired compound has a Retention Factor (Rf) of 0.25-0.35 .[9] An Rf in this range generally ensures good separation on a column and a reasonable elution time.

  • Check for Separation: Ensure that your target compound is well-separated from both more polar and less polar impurities on the TLC plate. The difference in Rf values between your product and its nearest impurity should be at least 0.20 for an effective separation.[9]

Troubleshooting Guide

This section addresses specific problems you might face during the purification process.

Problem: My compound is streaking down the column (Peak Tailing).

Q: I've loaded my sample, but instead of a clean band, I see a long streak. My collected fractions are all mixed. Why is this happening?

A: This is a classic case of peak tailing, caused by the interaction between the basic pyridine nitrogen and acidic silanol groups on the silica gel surface.[1][2]

Solutions:

  • Primary Solution: Add 1-3% triethylamine (Et₃N) or a similar volatile base (like pyridine) to your eluent.[6] The triethylamine will compete with your compound for the acidic sites on the silica, allowing your product to travel down the column unimpeded and elute as a sharp band.

  • Column Type: Ensure you are using a high-quality silica gel. If tailing persists, consider using a column with end-capped silica, which has fewer free silanol groups.[1]

Problem: My product seems to be degrading on the column (On-Column Desilylation).

Q: I ran the column, but my final yield is low, and NMR analysis shows a new peak corresponding to a terminal alkyne. What happened?

A: The acidic environment of the silica gel has likely cleaved the TMS protecting group from your molecule.[4][5] This is a very common issue with TMS-protected alkynes.

Solutions:

  • Neutralize the System: As with tailing, adding 1-3% triethylamine to the eluent is the first and most effective line of defense.[6] This neutralizes the silica surface and prevents the acid-catalyzed desilylation reaction.

  • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions and eluent in advance to ensure the chromatography can be completed efficiently.

  • Consider an Alternative Stationary Phase: If the problem is severe, switch to neutral alumina, which lacks the acidity to promote this side reaction.[7]

Problem: I'm getting very poor separation between my product and an impurity.

Q: My TLC showed good separation, but on the column, my product is co-eluting with an unknown impurity. How can I improve the resolution?

A: This can happen for several reasons, including column overloading or a suboptimal solvent system.

Solutions:

  • Reduce the Solvent Polarity: Make your eluent "weaker" (i.e., less polar) by decreasing the percentage of the polar solvent (e.g., move from 30% EtOAc/Hexanes to 20% EtOAc/Hexanes). This will cause all compounds to move more slowly down the column, increasing the contact time with the stationary phase and often improving the separation between compounds with close Rf values.

  • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar eluent to separate the non-polar impurities, and then gradually increase the polarity of the eluent over time to elute your product, leaving more polar impurities behind.

  • Check Sample Load: Ensure you have not overloaded the column. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. Overloading leads to broad bands that merge, destroying separation.

Data Summary Table
ProblemLikely Cause(s)Recommended Solutions
Peak Tailing Interaction of basic pyridine with acidic silica.[1][2]Add 1-3% triethylamine to the eluent. Use end-capped or high-purity silica.
TMS Group Cleavage Acid-catalyzed desilylation on silica gel.[4][5]Add 1-3% triethylamine to the eluent. Run the column quickly. Switch to neutral alumina.
Poor Separation Suboptimal eluent polarity; Column overloading.Decrease eluent polarity for better resolution. Use a gradient elution. Reduce the amount of sample loaded.
Low Product Recovery Irreversible adsorption to silica; Degradation.Ensure the system is neutralized with a base. Avoid leaving the compound on the column for too long.

Experimental Protocols & Visual Workflows

Workflow for Purification of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine

The following diagram outlines the logical flow for developing a robust purification method.

Purification_Workflow TLC 1. TLC Analysis (Hexanes/EtOAc + 2% Et3N) Optimize 2. Optimize Eluent (Aim for Rf ≈ 0.3) TLC->Optimize Evaluate Rf & Separation PrepColumn 3. Prepare Column (Slurry pack in initial eluent) Optimize->PrepColumn Optimized eluent ready Load 4. Load Sample (Minimal volume, dry or wet load) PrepColumn->Load Elute 5. Elute & Collect (Isocratic or Gradient) Load->Elute Analyze 6. Analyze Fractions (TLC) Elute->Analyze Monitor elution Combine 7. Combine & Concentrate Analyze->Combine Pool pure fractions

Caption: Overall workflow from method development to product isolation.

Troubleshooting Decision Tree

Use this diagram to diagnose and solve common issues encountered during the column run.

Troubleshooting_Tree start Problem Occurs During Column Run q1 Are spots streaking/tailing? start->q1 a1_yes Add 1-3% Et3N to Eluent q1->a1_yes Yes q2 Is the TMS group being cleaved? q1->q2 No a1_yes->q2 a2_yes 1. Add Et3N to eluent 2. Run faster 3. Switch to Alumina q2->a2_yes Yes q3 Is separation poor? q2->q3 No a2_yes->q3 a3_yes 1. Decrease eluent polarity 2. Use gradient elution 3. Reduce sample load q3->a3_yes Yes end_node Problem Resolved q3->end_node No a3_yes->end_node

Caption: A decision tree for troubleshooting common chromatography issues.

Step-by-Step Protocol: Column Chromatography Purification
  • Eluent Preparation: Prepare your optimized solvent system (e.g., 80:20 Hexanes:EtOAc) and add 2% triethylamine by volume. Prepare a sufficient quantity for the entire purification.

  • Column Packing:

    • Select a column with an appropriate diameter and length for your sample size.

    • Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand.

    • Create a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed evenly, avoiding air bubbles.

    • Add a protective layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve your crude 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine in a minimal amount of a suitable solvent (dichloromethane or the eluent itself).

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, for better resolution, pre-adsorb your sample onto a small amount of silica gel ("dry loading"), evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column bed.

  • Elution and Fraction Collection:

    • Begin adding the eluent to the top of the column, applying gentle pressure to start the flow.

    • Collect the eluting solvent in a series of test tubes or flasks (fractions).

    • Maintain a constant flow rate and never let the top of the column run dry.

  • Monitoring the Separation:

    • Periodically, spot fractions onto a TLC plate to monitor the elution of your compound.

    • Visualize the TLC plate (e.g., under a UV lamp at 254 nm) to identify which fractions contain your pure product.

  • Product Isolation:

    • Combine the fractions that contain only the pure desired product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine.

References

  • Technical Support Center: Chromatography of Pyridine Compounds - Benchchem.
  • Troubleshooting common issues in pyridine synthesis - Benchchem.
  • Are trimethylsilyl protected alkynes stable towards acids and bases? - ResearchGate.
  • Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives - SciELO.
  • A deprotection procedure using SO3H silica gel to remove non-silyl protecting groups.
  • Solvent Systems for Flash Column Chromatography - University of Rochester.
  • Some Aspects of the Chemistry of Alkynylsilanes - PMC - NIH.
  • Method for pyridine amine derivative - Chromatography Forum.
  • Application Notes and Protocols for the Laboratory Preparation of 3-Methoxypyridine-2-carboxylic Acid - Benchchem.
  • TMS deprotection of acid- and base-sensitive substrate : r/Chempros - Reddit.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International.
  • Electronic Supplementary Information ESI - The Royal Society of Chemistry.
  • Thin Layer Chromatography (TLC) - University of Colorado Boulder.
  • HPLC Troubleshooting Guide.
  • Supplementary Information - The Royal Society of Chemistry.
  • Supporting Information - Wiley-VCH.
  • Deprotection of trimethylsilyl group of an alkyne - ChemSpider Synthetic Pages.
  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.
  • Effect of trimethylsilane pre-capping on monomeric C18 stationary phases made from high-purity type-B silica substrates: efficiency, retention, and stability - PubMed.
  • Recent Progress of Protecting Groups for Terminal Alkynes.
  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall.
  • Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago - Semantic Scholar.
  • 6.2: Thin Layer Chromatography (TLC) - Chemistry LibreTexts.
  • Efficient Separation of the Methoxyfuranocoumarins Peucedanin, 8-Methoxypeucedanin, and Bergapten by Centrifugal Partition Chromatography (CPC) - MDPI.
  • Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed‐phase HPLC - ResearchGate.
  • A rapid and systematic approach for the optimization of radio-TLC resolution - eScholarship.
  • Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns.
  • Evaluation of Different Stationary Phases in the Separation of Inter-Cross-Linked Peptides.
  • Isolation and purification of plant secondary metabolites using column-chromatographic technique - ResearchGate.
  • Understanding Solvent Types in Chromatography & Mass Spectrometry - Organomation.
  • Sample Preparation for Chromatographic Purification - Sigma-Aldrich.

Sources

Troubleshooting

preventing homocoupling during synthesis of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine

Ticket ID: #SONO-PY-5OMe-TMSA Topic: Prevention of Homocoupling in 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine Synthesis Status: Resolved / Guide Available Executive Summary You are encountering homocoupling (Glaser-...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SONO-PY-5OMe-TMSA Topic: Prevention of Homocoupling in 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine Synthesis Status: Resolved / Guide Available

Executive Summary

You are encountering homocoupling (Glaser-Hay coupling) of Trimethylsilylacetylene (TMSA) during the synthesis of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine . This is a common failure mode when coupling electron-rich 2-halopyridines. The nitrogen atom in the pyridine ring can coordinate to the Palladium catalyst, slowing the main catalytic cycle and allowing the faster, copper-mediated homocoupling side reaction to dominate if any oxygen is present.

This guide provides a diagnostic workflow, a mechanistic explanation of the failure, and a validated "Slow-Addition" protocol designed specifically for 5-methoxypyridine substrates.

Module 1: Diagnostic Workflow

Before altering your chemistry, determine the root cause of the impurity profile using this logic flow.

TroubleshootingFlow Start Start: Homocoupling Observed (Bis-TMS-butadiyne present) CheckO2 Step 1: Check Atmosphere Is the reaction strictly anaerobic? Start->CheckO2 CheckColor Step 2: Check Reaction Color Did it turn green/blue rapidly? CheckO2->CheckColor Yes ActionDegas Action: Switch to Freeze-Pump-Thaw (Sparging is insufficient) CheckO2->ActionDegas No / Unsure CheckAdd Step 3: Check Addition Rate Was TMSA added all at once? CheckColor->CheckAdd No (Dark/Black) ActionCu Action: Reduce CuI Loading (Target <2 mol%) CheckColor->ActionCu Yes (Oxidized Cu) ActionPump Action: Implement Syringe Pump (Keep [Alkyne] low) CheckAdd->ActionPump Yes ActionLigand Action: Ligand Exchange (Pyridine N is poisoning Pd) CheckAdd->ActionLigand No (Slow addition used)

Figure 1: Decision tree for diagnosing the root cause of alkyne dimerization.

Module 2: The Mechanistic Conflict

To prevent the side reaction, you must understand the competition between the Sonogashira Cycle (Product) and the Glaser Cycle (Impurity) .

The Pyridine Effect: The 5-methoxy group is an Electron Donating Group (EDG). While this makes the pyridine ring more nucleophilic, it deactivates the C-Br bond at the 2-position toward oxidative addition compared to electron-deficient pyridines. Furthermore, the pyridine nitrogen can chelate the Pd(0) species, stalling the main cycle. When the Pd cycle stalls, the Cu-acetylide accumulates and, in the presence of trace oxygen, dimerizes.

Mechanism Start Start: TMS-Acetylene CuAce Intermediate: [Cu]-C≡C-TMS Start->CuAce CuI, Base Product Target Product: 5-OMe-Py-C≡C-TMS CuAce->Product Transmetallation to Pd (Requires Anaerobic) Dimer Impurity: TMS-C≡C-C≡C-TMS CuAce->Dimer Oxidation by O2 (Fast if Pd Stalls) PdOx Pd(II)-Ar Complex (Slowed by Pyridine N) PdOx->Product Reductive Elim. O2 Trace O2 / Oxidant O2->Dimer

Figure 2: Kinetic competition between the desired cross-coupling (Blue path) and the homocoupling side reaction (Red path).

Module 3: Validated Protocol

Target: 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine Scale: 1.0 mmol (Adaptable)

This protocol utilizes the "Inverse Addition / Syringe Pump" method to keep the concentration of the copper acetylide low, statistically favoring the cross-coupling over dimerization.

Reagents & Stoichiometry
ReagentEquiv.RoleNotes
2-Bromo-5-methoxypyridine 1.0SubstrateStarting Material
TMS-Acetylene 1.2NucleophileAdd slowly
PdCl₂(PPh₃)₂ 0.03 (3%)CatalystRobust, air-stable precursor
CuI 0.015 (1.5%)Co-catalystKeep loading < Pd loading
Et₃N 3.0BaseActs as proton sponge
THF (Anhydrous) [0.2 M]SolventMust be degassed
Step-by-Step Procedure
  • Strict Degassing (Critical):

    • Place the 2-bromo-5-methoxypyridine,

      
      , and CuI into a dry Schlenk flask.
      
    • Seal and cycle Vacuum/Argon (3x).[1]

    • Add anhydrous THF and

      
       via syringe.
      
    • Freeze-Pump-Thaw: Perform 3 cycles of freeze-pump-thaw on the solvent mixture.[2] Nitrogen sparging is often insufficient for this specific sensitive coupling.

  • Temperature Management:

    • Bring the reaction mixture to 45°C .

    • Note: Heating helps overcome the energy barrier caused by the electron-rich 5-methoxy group, but it must only be applied after oxygen is removed.

  • Controlled Addition (The Fix):

    • Dissolve the TMS-Acetylene in a small volume of degassed THF.

    • Load this solution into a syringe.

    • Using a syringe pump, add the alkyne solution dropwise over 1 hour .[1]

    • Why? This ensures that as soon as a Cu-acetylide forms, it is immediately transmetallated to the Pd-center. It never builds up high enough concentration to find another Cu-acetylide and dimerize.

  • Monitoring & Workup:

    • Monitor by TLC/LCMS.[2] The homocoupling product (bis-TMS-butadiyne) is non-polar and often moves with the solvent front.

    • Once complete, filter through a celite pad (to remove Pd/Cu) and concentrate.

Module 4: Troubleshooting Q&A

Q: I see the homocoupling product immediately, even with slow addition. Why? A: Your copper loading is likely too high relative to the Palladium. If


, the copper cycle outpaces the palladium cycle.
  • Fix: Reduce CuI to 1.5 mol% and maintain Pd at 3-5 mol%. Ensure your solvent is rigorously degassed.

Q: The reaction turns black and stops (stalls) at 50% conversion. A: This is "Palladium Black" precipitation. The 2-position nitrogen on the pyridine might be displacing the phosphine ligands, destabilizing the Pd(0).

  • Fix: Add excess ligand (add 10 mol%

    
     extra) or switch to a bidentate ligand catalyst like 
    
    
    
    , which is more resistant to displacement by the pyridine nitrogen.

Q: Can I run this Copper-Free to completely eliminate homocoupling? A: Yes, but it requires harsher conditions.

  • Protocol: Use

    
     (5 mol%) + 
    
    
    
    (10 mol%) with Pyrrolidine as the base (instead of
    
    
    ). Heat to 60-70°C.
  • Trade-off: The reaction will be significantly slower (24-48h) because the transmetallation step is harder without Copper, but zero homocoupling will occur.

Q: My product is unstable during purification. A: The TMS group can be labile on electron-rich pyridines if the silica is too acidic.

  • Fix: Pre-treat your silica gel column with 1%

    
     in hexanes to neutralize acidity before loading your crude product.
    
References
  • Chinchilla, R., & Nájera, C. (2007).[3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[4] Chemical Reviews, 107(3), 874–922. Link

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003).[5] Sonogashira Coupling Reaction with Diminished Homocoupling.[5][6][7][8] Organic Letters, 5(11), 1841–1844. Link

  • Liang, B., Dai, M., Chen, J., & Yang, Z. (2005).[7] Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions.[7] The Journal of Organic Chemistry, 70(1), 391–393.[7] Link

  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2807. Link

Sources

Optimization

Technical Support Center: Palladium Removal from Silylethynyl Pyridines

Topic: Removing Palladium Catalyst Residues from Silylethynyl Pyridines Role: Senior Application Scientist Status: Active Guide [v2025.03] The Core Challenge: The "Sticky" Pyridine Problem Why is this hard? Standard filt...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Palladium Catalyst Residues from Silylethynyl Pyridines Role: Senior Application Scientist Status: Active Guide [v2025.03]

The Core Challenge: The "Sticky" Pyridine Problem

Why is this hard? Standard filtration (Celite) fails because pyridines act as competitive ligands. The nitrogen lone pair on the pyridine ring coordinates strongly to Palladium (Pd), keeping it soluble in organic media. In silylethynyl pyridines, the alkyne pi-system can also coordinate to Pd, creating a "chelating pincer" effect that resists simple adsorption.

The Risk:

  • Regulatory: ICH Q3D guidelines classify Palladium as a Class 2B impurity.[1][2] For oral drugs, the limit is typically <10 ppm .

  • Chemical: Residual Pd can catalyze unwanted polymerization of your alkyne or protodesilylation during subsequent storage.

Decision Matrix: Choose Your Protocol

Before starting, select the method based on your scale and constraints.

Pd_Removal_Decision_Tree Start Start: Crude Silylethynyl Pyridine (High Pd Content) Scale_Q What is your Scale? Start->Scale_Q High_Value High Value / Small Scale (<100g) Scale_Q->High_Value Bulk_Scale Bulk Scale / Cost Sensitive (>1kg) Scale_Q->Bulk_Scale Scavenger Method A: Thiol-Silica Scavengers (Highest Selectivity, High Yield) High_Value->Scavenger Preferred Wash Method C: N-Acetylcysteine Wash (Best for Solution Phase) High_Value->Wash Alternative Carbon Method B: Activated Carbon (Low Cost, Potential Yield Loss) Bulk_Scale->Carbon First Pass Bulk_Scale->Wash Polishing Step

Figure 1: Decision matrix for selecting the appropriate palladium removal strategy.

Troubleshooting Guides & Protocols

Method A: Functionalized Silica Scavengers (The Gold Standard)

Best For: High-value intermediates where yield loss cannot be tolerated. Mechanism: Silica-bound thiols (Si-SH) or thioureas (Si-TMT) act as "soft" bases, displacing the pyridine "borderline" base from the Pd center according to HSAB theory.

Protocol:
  • Dissolution: Dissolve crude silylethynyl pyridine in THF, Ethyl Acetate, or Toluene (Avoid MeOH if silyl group is very labile, though usually TMS/TIPS are stable).

  • Loading: Add Si-Thiol or Si-TMT resin.

    • Calculation: Use 4–8 molar equivalents relative to the initial Pd catalyst loading (not the residual).[3]

  • Incubation: Stir at 50°C for 4–12 hours .

    • Critical: Room temperature is often insufficient to break the Pd-Pyridine bond. Heat provides the kinetic energy for ligand exchange.

  • Filtration: Filter through a 0.45 µm PTFE membrane or a sintered glass funnel.

  • Wash: Rinse the resin cake with fresh solvent to recover entrained product.[4]

FAQ:

Q: My product is still grey/brown after scavenging. Did it fail?

  • A: Not necessarily. Color is a poor indicator of ppm levels. Colloidal Pd (Pd0) causes color but is often non-reactive. Ionic Pd (PdII) is the toxic species. Verify with ICP-MS. If levels are high, your Pd might have aggregated into nanoparticles. Fix: Add a "Celite polish" step before the scavenger to remove bulk particulates.

Q: Which scavenger is better: Thiol (SH) or Thiourea (TMT)?

  • A: For pyridines, Si-TMT (Thiourea) is often superior. It has a lower tendency to bind to the pyridine nitrogen itself, preserving yield, while maintaining high affinity for Pd(II).

Method B: Activated Carbon (The Bulk Solution)

Best For: Large-scale batches where resin costs are prohibitive. Mechanism: Physisorption in micropores.

Protocol:
  • Selection: Use a specialized carbon like Darco KB-B or Ecosorb . Standard charcoal is often too inactive.

  • Loading: Add 10–20 wt% carbon relative to the mass of the crude product.

  • Stirring: Heat to 50°C for >12 hours.

  • Filtration: Filter through a pad of Celite.

    • Warning: Carbon fines can pass through standard paper. Use a tight-packed Celite bed.[5]

Troubleshooting:

Q: I lost 30% of my yield. What happened?

  • A: Activated carbon is non-selective; it adsorbs planar aromatic rings (like your pyridine).

    • Fix: Switch to Method C (NAC Wash) or reduce carbon loading to 5 wt% and increase stirring time.

Method C: N-Acetylcysteine (NAC) Wash (The Chelation Wash)

Best For: Silylethynyl compounds sensitive to solid-phase abrasion or when you need a homogeneous liquid-liquid extraction. Mechanism: NAC forms a water-soluble, anionic Pd complex that partitions into the aqueous phase.

Protocol:
  • Preparation: Dissolve product in a water-immiscible solvent (EtOAc or DCM).

  • Reagent: Prepare a 0.5 M aqueous solution of N-Acetylcysteine . Adjust pH to ~7–8 with dilute NaOH (Caution: High pH >10 risks cleaving the silyl group).

  • Extraction: Stir the organic and aqueous layers vigorously for 1–2 hours.

    • Note: Simple shaking in a funnel is not enough. You need time for the ligand exchange.

  • Separation: Discard the aqueous layer (it should turn dark/orange). Wash organic layer with brine.

FAQ:

Q: Will this cleave my silyl group (TMS/TIPS)?

  • A: At neutral pH (7–8), silylalkynes are stable. Avoid strong mineral acid washes (HCl) which cause protodesilylation, and avoid strong bases (pH >11).

Performance Comparison Data

MethodPd Removal EfficiencyYield RecoverySilyl Group SafetyCost
Si-TMT Scavenger High (<10 ppm)Excellent (>95%)HighHigh
Activated Carbon Moderate (10-50 ppm)Variable (70-90%)HighLow
NAC Wash High (<20 ppm)Good (>90%)Moderate (pH dependent)Low
Celite Filtration Poor (>500 ppm)ExcellentHighNegligible

Validation: How to Prove It's Gone

Do not rely on visual inspection. Pyridine-Pd complexes can be pale yellow or colorless in solution but still contain >100 ppm Pd.

Standard Workflow:

  • Colorimetric Spot Test: (Qualitative)

    • Use sodium diethyldithiocarbamate solution. A yellow/brown precipitate indicates high Pd.

  • ICP-MS / ICP-OES: (Quantitative)

    • Digestion: Use microwave digestion with HNO3/HCl.

    • Note for Silyl compounds: Silicon can interfere with some nebulizers (clogging). Ensure complete digestion or use HF-resistant sample introduction systems if HF is used (though HF is rarely needed for trace Pd).

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • SiliCycle Inc. (2023). Metal Scavenging Solutions: Case Studies & Application Notes. SiliCycle White Papers. Link

  • International Conference on Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities. European Medicines Agency.[6] Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.[7] Link

Sources

Troubleshooting

troubleshooting low conversion rates in methoxypyridine Sonogashira coupling

Welcome to the Technical Support Center for advanced cross-coupling methodologies. As a Senior Application Scientist, I frequently consult on the unique challenges presented by heteroaryl halides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. As a Senior Application Scientist, I frequently consult on the unique challenges presented by heteroaryl halides. The Sonogashira coupling of methoxypyridines is notoriously prone to low conversion rates.

To troubleshoot this effectively, we must look beyond standard protocols and understand the mechanistic causality. The pyridine nitrogen is a strong σ-donor that can coordinate to palladium or copper, poisoning the catalyst[1]. Simultaneously, the electron-donating methoxy group counteracts the electron-withdrawing nature of the pyridine ring, raising the activation energy required for the oxidative addition of the palladium(0) species into the carbon-halogen bond.

Below is our comprehensive, data-driven guide to diagnosing and resolving these specific failure modes.

Diagnostic Workflow: Isolating the Point of Failure

Before adjusting parameters, you must identify which step of the catalytic cycle is failing. The following decision tree maps the physical observations of your reaction to their mechanistic root causes.

Troubleshooting Start Low Conversion in Methoxypyridine Sonogashira CheckAlkyne Is the terminal alkyne consumed? Start->CheckAlkyne Homocoupling Glaser Homocoupling (1,3-diyne formation) CheckAlkyne->Homocoupling Yes CheckPd Is there a black precipitate? CheckAlkyne->CheckPd No CuFree Action: Switch to Cu-free conditions (e.g., XPhos Pd G3) Homocoupling->CuFree PdBlack Catalyst Decomposition (Palladium Black) CheckPd->PdBlack Yes OxAdd Oxidative Addition Failure CheckPd->OxAdd No Ligand Action: Use robust ligands (NHC or dppf) to prevent chelation PdBlack->Ligand Bulky Action: Use bulky, electron-rich ligands (e.g., DTBNpP) OxAdd->Bulky

Diagnostic workflow for low conversion in methoxypyridine Sonogashira couplings.

Frequently Asked Questions (FAQs)

Q1: My starting methoxypyridine is completely unreacted, and the solution remains clear yellow. What is happening? A1: A clear, unreacted mixture indicates a failure in the initial oxidative addition step. While pyridine rings generally activate adjacent halides, the electron-donating methoxy group severely deactivates the substrate, especially if you are using a methoxypyridyl chloride[1].

  • The Solution: You must transition away from standard

    
     or 
    
    
    
    . Switch to highly electron-rich, bulky Buchwald-type biarylphosphine ligands (like XPhos) or preformed monoligated palladium precatalysts (such as [DTBNpP]Pd(crotyl)Cl), which force the formation of a highly active 12-electron
    
    
    species to accelerate oxidative addition[2][3].

Q2: I see complete consumption of my alkyne, but my methoxypyridine is untouched. The solution turned dark green/brown. A2: You are experiencing excessive Glaser-Hay homocoupling [4]. In the presence of the copper(I) co-catalyst and trace amounts of oxygen, terminal alkynes rapidly dimerize to form a 1,3-diyne[5]. Because methoxypyridines undergo oxidative addition slowly, the copper cycle outpaces the palladium cycle, starving the reaction of the alkyne.

  • The Solution: Adopt a copper-free Sonogashira protocol [3][5]. By removing copper entirely, you eliminate the primary pathway for alkyne dimerization. Copper-free reactions rely on amine bases to directly deprotonate the alkyne upon coordination to the Pd center.

Q3: The reaction starts but stalls at 20% conversion, and a black precipitate forms on the flask walls. A3: The black precipitate is Palladium Black , indicating catastrophic catalyst decomposition[1]. The active homogeneous


 catalyst has aggregated into inactive elemental palladium. In methoxypyridines, the heteroatom nitrogen and the methoxy oxygen can coordinate to the palladium center, displacing weaker phosphine ligands and leaving the metal vulnerable to aggregation[1].
  • The Solution: Utilize strongly coordinating, bidentate ligands like dppf or robust N-heterocyclic carbenes (NHCs) (e.g., PEPPSI precatalysts) that resist displacement by the substrate's functional groups[1][2]. Additionally, switching the solvent from THF to DMF or NMP can help stabilize the active species[1].

Quantitative Data: Catalyst & Ligand Optimization

To optimize your conversion rates, compare the empirical performance of various catalytic systems when applied to deactivated heteroaryl halides.

Catalyst SystemLigand TypeCo-CatalystHalide ReactivityHomocoupling RiskTypical Conversion (Methoxypyridines)

Monodentate (

)
CuI (10 mol%)Iodides onlyHigh < 30% (Stalls due to chelation)

Bidentate (dppf)CuI (5 mol%)Iodides, BromidesModerate50 - 70%
XPhos Pd G3Buchwald BiarylNone Bromides, ChloridesLow > 85%[2]
[DTBNpP]Pd(crotyl)ClMonoligated PrecatalystNone Bromides, ChloridesLow > 90% (Room Temp)[3]

Self-Validating Protocol: Copper-Free Sonogashira of Methoxypyridines

This methodology utilizes a preformed Buchwald precatalyst (XPhos Pd G3) to ensure the reliable generation of the active


 species without the need for a copper co-catalyst, effectively eliminating Glaser homocoupling[2][5].

Materials Required:

  • Substrate: 3-Bromo-5-methoxypyridine (1.0 mmol)

  • Alkyne: Terminal alkyne (1.2 mmol)

  • Catalyst: XPhos Pd G3 (2-5 mol%)[2]

  • Base: Diisopropylamine (DIPA) or Triethylamine (

    
    ) (3.0 mmol)
    
  • Solvent: Anhydrous, degassed 1,4-Dioxane or DMF (5.0 mL)

Step-by-Step Methodology:

  • Preparation & Degassing (Critical Step): To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-methoxypyridine and the XPhos Pd G3 precatalyst. Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

    • Causality: XPhos Pd G3 ensures a 1:1 ligand-to-metal ratio, preventing the formation of unreactive

      
       off-cycle states. Strict degassing prevents the oxidation of the electron-rich phosphine ligand.
      
  • Solvent & Base Addition: Syringe in the degassed solvent (1,4-Dioxane) followed by the amine base. Stir at room temperature for 5 minutes.

    • Self-Validation Check: The solution should turn a homogenous, pale yellow/orange. If it immediately turns black, your solvent or base contains dissolved oxygen or water, leading to premature catalyst decomposition.

  • Alkyne Addition: Add the terminal alkyne dropwise over 10 minutes via a syringe pump.

    • Causality: Slow addition keeps the instantaneous concentration of the alkyne low, further suppressing any residual background homocoupling pathways[4].

  • Reaction Monitoring: Heat the reaction to 60 °C (if required for sterically hindered alkynes) and monitor via LC-MS or TLC.

    • Self-Validation Check: In a successful copper-free system, the reaction mixture will remain a clear, deep amber/orange throughout the process.

  • Work-up: Once complete (typically 2-6 hours), cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove the precipitated amine salts and spent catalyst[4]. Concentrate the filtrate under reduced pressure for subsequent chromatographic purification.

References

  • Shroder, M. "The Sonogashira Coupling: 2.3 Efforts to Modify Reaction Conditions". Gold Chemistry. Available at: [Link]

  • PMC. "Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl". National Institutes of Health. Available at: [Link]

  • PMC. "1 Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media". Wiley-VCH. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Systems for 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine

Case ID: EXT-TMS-PYR-005 Subject: Extraction & Purification Protocols for Sonogashira Intermediates Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: EXT-TMS-PYR-005 Subject: Extraction & Purification Protocols for Sonogashira Intermediates Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

This guide addresses the extraction and isolation of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine (hereafter referred to as TM-5M ).[1] This molecule is a critical intermediate, typically synthesized via Sonogashira coupling.[1] Its stability profile is governed by two competing functionalities: the basic pyridine ring (albeit weakly basic due to the electron-withdrawing alkyne) and the base/fluoride-labile trimethylsilyl (TMS) group.[1]

Successful isolation requires a solvent system that balances lipophilicity (to recover the product) with selectivity (to reject metal catalysts and salts), while maintaining a pH window that prevents protodesilylation.[1]

Module 1: Solvent Selection & System Optimization
Q: We traditionally use Dichloromethane (DCM).[1] Can we switch to a greener solvent system without losing yield?

A: Yes, and often with improved purity profiles.[1] While DCM is an excellent solvent for TM-5M due to its high solubility, it often carries over palladium colloids and is environmentally restricted.[1] We recommend a Toluene or Ethyl Acetate (EtOAc)/Heptane system.[1]

Solvent SystemSolubility of TM-5MSelectivity (Impurity Rejection)Recommendation
DCM HighLow (Drags Pd/Cu colloids)Avoid (unless strictly necessary)
EtOAc Moderate-HighModerate (Extracts polar byproducts)Good (Standard workup)
Toluene HighHigh (Rejects polar salts/dimers)Excellent (Process scale)
MTBE ModerateHigh (Clean phase cuts)Alternative (Peroxide risk check req.)

Technical Insight: The TMS-alkynyl group significantly increases the lipophilicity (LogP ~2.6–3.0) compared to the parent pyridine.[1] This allows TM-5M to be extracted efficiently into non-polar solvents like Toluene or Heptane mixtures, leaving polar catalyst ligands and inorganic salts in the aqueous phase [1].[1]

Q: We are seeing an interface "rag layer." How do we resolve this?

A: Rag layers in this synthesis usually consist of palladium black, copper salts, and polymerized alkynes.[1] Troubleshooting Steps:

  • Filtration: Pass the biphasic mixture through a pad of Celite 545 before phase separation. This physically removes the colloidal metals stabilizing the emulsion.

  • Saline Break: Add saturated brine (NaCl) to increase the ionic strength of the aqueous phase.

  • Chelation Wash: If the rag layer persists, it is likely due to Copper-Pyridine coordination. Wash the organic phase with 5% aqueous EDTA or 10% NH₄Cl (ammonium chloride).[1] The ammonia/EDTA sequesters copper from the pyridine nitrogen, breaking the emulsion [2].[1]

Module 2: Stability & pH Control
Q: What are the pH limits for the aqueous wash? We are worried about the TMS group.

A: The TMS-alkyne bond is the critical quality attribute (CQA) here.

  • Upper Limit (Basic): Avoid pH > 10. Strong bases (e.g., NaOH, KOH) or alkoxides (NaOMe) will cleave the C-Si bond (Protodesilylation), yielding the terminal alkyne.[1] Use saturated NaHCO₃ (pH ~8.[1]5) for neutralization.[1]

  • Lower Limit (Acidic): Avoid pH < 4. While the TMS group is relatively robust to mild acid, strong acids can hydrate the triple bond or protonate the pyridine ring (pKa ~3-4 due to the EWG alkyne), driving the product into the water layer.[1]

Protocol Recommendation: Maintain the aqueous phase between pH 5.0 and 8.5 .

Q: Can we use acid extraction to remove non-basic impurities?

A: Proceed with extreme caution. Unlike simple alkyl-pyridines (pKa ~5.2), the 2-alkynyl group is electron-withdrawing, lowering the pKa of the pyridine nitrogen significantly (estimated pKa < 3.0).[1]

  • Risk: To protonate TM-5M fully for water solubility, you would need a pH < 1.[1] At this acidity, you risk desilylation or hydration of the alkyne.[1]

  • Strategy: Do not attempt an acid-base swing purification. Rely on chromatography or crystallization for final purification.[2]

Module 3: Impurity Management (Pd & Cu)
Q: Our final product is colored (yellow/brown). How do we remove residual catalysts?

A: The color is likely residual Palladium or Copper. Pyridines are excellent ligands for these metals, making simple washes ineffective.[1] Polishing Protocol:

  • Thiol Silicas: Treat the organic extract with SiliaMetS® Thiol or TMT (Trimercaptotriazine) scavengers.[1] Stir for 30 mins, then filter.

  • Activated Carbon: If scavengers are unavailable, a wash with activated carbon (C-Darco) in refluxing EtOAc is effective, though yield loss (~5-10%) may occur due to adsorption of the planar aromatic system [3].[1]

Master Extraction Protocol

Target: 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine (Crude Reaction Mixture)[1]

  • Quench: Cool reaction to 20°C. Add Sat. NH₄Cl (5 vol) to quench residual reagents.

  • Filtration (Critical): Filter biphasic mixture through Celite to remove bulk Pd/Cu solids.[1] Rinse cake with EtOAc .

  • Phase Separation: Transfer to separator. Remove aqueous layer.

  • Metal Wash: Wash organic layer with 5% EDTA (aq) or 10% NH₄OH/NH₄Cl (1:1) .[1] Observe color change (blue = Cu removal).

  • Neutralization: Wash with Sat. NaHCO₃ (if acidic) or Brine (if neutral).[1]

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the solution is slightly acidic, though generally safe.[1]

  • Concentration: Rotary evaporate at < 40°C. TM-5M is stable but volatile; do not apply high vacuum for extended periods if the product is an oil.

Visual Workflow: Optimization Logic

ExtractionWorkflow Start Crude Reaction Mixture (Sonogashira) Quench Quench: Sat. NH4Cl (Buffer pH ~5-6) Start->Quench Filter Filtration (Celite) Remove Pd Black Quench->Filter Solvent Solvent Choice? Filter->Solvent DCM DCM (High Sol, Poor Selectivity) Solvent->DCM Legacy EtOAc EtOAc / Toluene (Rec. Balance) Solvent->EtOAc Optimized Wash Chelation Wash (EDTA or NH4OH) DCM->Wash EtOAc->Wash PhaseSep Phase Separation (Check Rag Layer) Wash->PhaseSep CheckColor Organic Phase Color? PhaseSep->CheckColor Scavenger Add SiliaMetS / Carbon (Remove Pd/Cu) CheckColor->Scavenger Dark/Brown Dry Dry (Na2SO4) & Concentrate CheckColor->Dry Clear/Yellow Scavenger->Dry

Caption: Decision tree for solvent selection and impurity management during the workup of TM-5M.

References
  • Capani, J. S., et al. (2019).[1][3] "CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction." The Journal of Organic Chemistry, 84(14), 9378–9384.[1] Link[1]

  • BenchChem Technical Support. (2025). "Protocol for Sonogashira Coupling and Workup of Pyridine Derivatives." BenchChem Protocols. Link[1]

  • Movassaghi, M., & Hill, M. D. (2006).[1][4] "Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization." Journal of the American Chemical Society, 128(14), 4592–4593.[1] Link[1]

  • Sigma-Aldrich. (2024).[1] "Safety Data Sheet: 2-((Trimethylsilyl)ethynyl)pyridine." Merck KGaA. Link

Sources

Troubleshooting

avoiding desilylation during workup of TMS-protected ethynyl pyridines

Technical Support Center: Preventing Desilylation of TMS-Ethynyl Pyridines User Guide & Troubleshooting Manual Topic: Stability & Workup of TMS-Protected Ethynyl Pyridines Ticket ID: TMS-PYR-001 Status: Active Audience:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Desilylation of TMS-Ethynyl Pyridines

User Guide & Troubleshooting Manual

Topic: Stability & Workup of TMS-Protected Ethynyl Pyridines Ticket ID: TMS-PYR-001 Status: Active Audience: Medicinal Chemists, Process Chemists

Executive Summary: The "Fragility Index"

Why is this happening? You are likely experiencing desilylation because TMS-ethynyl pyridines are significantly more labile than their phenyl counterparts. The electron-deficient pyridine ring (especially at the 2- and 4-positions) stabilizes the alkynyl anion intermediate formed during cleavage. This lowers the energy barrier for the silicon-carbon bond rupture, making the group hypersensitive to even mild bases (like


 or amine impurities) and nucleophiles (like 

or even

from wet silica).

The Golden Rule:

Treat the TMS-ethynyl pyridine moiety as a "meta-stable" intermediate. It survives only in neutral-to-slightly-acidic, aprotic environments.

Diagnostic Triage (Troubleshooting)

Q1: "My LCMS showed the product was intact at the end of the reaction, but it vanished after the column. What happened?" Diagnosis: Silica Gel-Induced Cleavage.[1] Root Cause: Standard silica gel is slightly acidic (pH 4-5). While TMS groups usually tolerate this, the basic pyridine nitrogen adsorbs strongly to the silica, requiring you to use polar solvents (like MeOH) or base modifiers (Et3N) to elute it.

  • The Trap: If you used MeOH + Et3N on silica, you created a "catalytic desilylation reactor." The base activates the methanol (forming MeO-), which attacks the silicon.

  • Solution: Switch to Protocol B (The Aprotic Purification) below.

Q2: "I lost the TMS group during the Sonogashira coupling itself." Diagnosis: In Situ Deprotection. Root Cause: You likely used a nucleophilic base (like TBAF or wet hydroxides) or high temperatures with an amine base in the presence of adventitious water.

  • The Trap: Copper(I) iodide can facilitate desilylation in the presence of base/heat.

  • Solution: Ensure anhydrous conditions. Switch base from Et2NH/Piperidine to a bulkier, less nucleophilic base like Diisopropylamine (DIPA) or Hunig's Base (DIPEA) . Lower the reaction temperature if possible.

Q3: "The TMS group fell off during the aqueous workup." Diagnosis: pH Shock. Root Cause: Using saturated


 (pH ~8.5) or 

is too aggressive for these substrates.
  • Solution: Switch to Protocol A (The Buffered Workup) .

Core Protocols

Protocol A: The "Buffer-Zone" Workup

Use this for all TMS-ethynyl pyridine extractions to guarantee pH stability.

Reagents:

  • Phosphate Buffer (0.5 M, pH 7.0)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine[2][3]

Steps:

  • Quench: Pour the reaction mixture into a beaker containing ice-cold Phosphate Buffer (pH 7.0) . Do not use NaHCO3.

  • Extraction: Extract immediately with DCM. (DCM is preferred over EtOAc as it separates faster, reducing contact time with the aqueous phase).

  • Wash: Wash the organic layer once with brine.

  • Dry: Dry over anhydrous

    
     (Sodium Sulfate). Avoid 
    
    
    
    as a drying agent.
  • Concentrate: Evaporate solvent at < 30°C . Heat promotes cleavage.

Protocol B: The "Aprotic" Purification (Silica)

How to elute a basic pyridine without using Methanol.

Concept: Use Triethylamine (Et3N) to deactivate silica, but remove the proton source (MeOH) .

Eluent System:

  • Solvent A: Hexanes (or Heptane) + 1% Et3N

  • Solvent B: Ethyl Acetate (or Acetone) + 1% Et3N

  • Forbidden Solvent: Methanol, Ethanol, Isopropanol.

Steps:

  • Pre-treat Silica: Slurry the silica in 100% Hexanes + 1% Et3N. Pour into the column. Flush with 2 column volumes to neutralize acidic sites.

  • Load: Load sample using DCM or Hexane/EtOAc.[4] Do not load with MeOH.

  • Elute: Run the gradient using Hexane/EtOAc (with 1% Et3N constant).

    • Why this works: Acetone or EtOAc provides the polarity to move the pyridine, while Et3N blocks the silanols. Without MeOH, the Et3N cannot generate alkoxides to attack the silicon.

Protocol C: The Alumina Alternative

If Protocol B fails, abandon silica.

Stationary Phase: Neutral Alumina (Brockmann Grade III). Why: Alumina is less acidic than silica and retains pyridines less strongly, often negating the need for amine modifiers or MeOH. Eluent: Hexanes / EtOAc gradient.

Quantitative Data: Stability Comparison

SubstratepKa of Conjugate Acid (Alkyne)Half-Life (pH 9, MeOH/H2O)Stability Risk
TMS-Phenylacetylene ~28.8> 24 HoursLow
TMS-2-Ethynylpyridine ~25.0< 30 MinutesCritical
TMS-3-Ethynylpyridine ~26.5~ 2 HoursHigh
TMS-4-Ethynylpyridine ~25.5~ 45 MinutesCritical

Note: Lower pKa of the alkyne proton (after desilylation) correlates directly with faster desilylation rates because the leaving group (alkynyl anion) is more stable.

Mechanistic Visualization

Figure 1: Mechanism of Base-Catalyzed Desilylation in Pyridines This diagram illustrates why the pyridine ring accelerates the loss of the TMS group compared to a standard phenyl ring.

DesilylationMechanism Start TMS-Ethynyl Pyridine Attack Nucleophilic Attack (Nu- attacks Si) Start->Attack Nu- (MeO-, OH-, F-) Transition Transition State (Hypervalent Si) Attack->Transition Intermediate Alkynyl Anion (Stabilized by Pyridine) Transition->Intermediate C-Si Bond Breakage Product Desilylated Alkyne + TMS-Nu Intermediate->Product Protonation (H+) PyridineEffect Pyridine Effect: Electron-withdrawing N stabilizes negative charge on alkyne carbon PyridineEffect->Intermediate Lowers Energy Barrier

Caption: The electron-deficient pyridine ring stabilizes the anionic intermediate, significantly increasing the rate of C-Si bond cleavage compared to phenyl analogs.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start TMS Group Lost? CheckTime When did it happen? Start->CheckTime Rxn During Reaction CheckTime->Rxn Workup During Workup CheckTime->Workup Col During Column CheckTime->Col BaseCheck Check Base/Solvent Rxn->BaseCheck pHCheck Did you use NaHCO3 or NaOH? Workup->pHCheck SolvCheck Did you use MeOH + Et3N? Col->SolvCheck Sol1 Action: Switch to DIPA or DIPEA. Ensure Anhydrous. BaseCheck->Sol1 Sol2 Action: Use pH 7 Phosphate Buffer. pHCheck->Sol2 Sol3 Action: Use Protocol B (Hex/EtOAc + Et3N). NO METHANOL. SolvCheck->Sol3

Caption: Diagnostic flow to identify the specific step where desilylation occurs and the corresponding corrective action.

References

  • BenchChem. (2025).[1] Deprotection of the Trimethylsilyl Group from 1-(trimethylsilyl)-1-propyne. BenchChem Application Notes. Link

  • Yeom, C.-E., Kim, M. J., Choi, W., & Kim, B. M. (2008).[5] DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. Synlett, 2008(04), 565-568. Link

  • Carpita, A., Mannocci, L., & Rossi, R. (2005).[5] Silver(I)-Catalysed Protiodesilylation of 1-(Trimethylsilyl)-1-alkynes. European Journal of Organic Chemistry, 2005(7), 1367-1377. Link

  • Gelest, Inc. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Gelest Technical Library. Link

  • Organic Chemistry Portal. (2019). Sonogashira Coupling: CsF-Mediated in Situ Desilylation. Organic Chemistry Portal. Link

Sources

Optimization

minimizing side reactions in the synthesis of 2-alkynyl-5-methoxypyridines

Executive Summary & Application Context The synthesis of 2-alkynyl-5-methoxypyridines is a critical transformation in medicinal chemistry, particularly for developing mGluR5 antagonists and nicotinic acetylcholine recept...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

The synthesis of 2-alkynyl-5-methoxypyridines is a critical transformation in medicinal chemistry, particularly for developing mGluR5 antagonists and nicotinic acetylcholine receptor ligands. The 5-methoxy group provides essential electronic richness, making the pyridine ring less susceptible to nucleophilic attack than unsubstituted 2-halopyridines. However, the C2-position adjacent to the pyridine nitrogen presents unique challenges:

  • Catalyst Poisoning: The pyridine nitrogen (

    
     lone pair) can chelate palladium, arresting the catalytic cycle.
    
  • Glaser Homocoupling: A dominant side reaction where the alkyne dimerizes, consuming the starting material.

  • Hydrodehalogenation: Reductive removal of the halogen atom, often driven by excessive heating or improper base choice.

This guide provides a self-validating troubleshooting workflow to suppress these pathways and maximize the yield of the desired cross-coupled product.

Troubleshooting Guide (Q&A Format)

Issue 1: "I am observing significant formation of the alkyne dimer (Glaser product) and low conversion of the pyridine."

Diagnosis: This is the most common failure mode. The presence of Oxygen (


) accelerates the Copper-catalyzed oxidative dimerization of the alkyne (Glaser coupling) faster than the Palladium cycle can perform the transmetalation.

Root Cause:

  • Incomplete degassing of solvents.

  • High concentration of Copper(I) iodide (CuI).

  • Fast addition of the alkyne relative to the oxidative addition rate.

Corrective Action:

  • Strict Deoxygenation: Sparging with nitrogen is often insufficient for sensitive pyridine couplings. Use the Freeze-Pump-Thaw method (3 cycles) for the reaction solvent.

  • Slow Addition: Do not add the alkyne all at once. Add the alkyne as a solution via syringe pump over 1–2 hours. This keeps the concentration of the copper-acetylide species low, statistically favoring the reaction with the Pd-Ar complex over a second copper-acetylide.

  • Reduce Copper Loading: Lower CuI loading from the standard 5 mol% to 1–2 mol% .

  • Alternative: If the problem persists, switch to a Copper-free protocol using Pd(MeCN)2Cl2 with XPhos and Cs2CO3 in MeCN, which completely eliminates the Glaser pathway.

Issue 2: "The reaction stalls after 20-30% conversion. Adding more catalyst doesn't help."

Diagnosis: This indicates Catalyst Poisoning . The product (2-alkynylpyridine) or the substrate is coordinating to the active Pd(0) species, forming an inactive "palladacycle" or stable complex that prevents oxidative addition.

Root Cause: The nitrogen atom in 2-halopyridines is a good ligand. Standard ligands like


 are labile and can be displaced by the pyridine substrate.

Corrective Action:

  • Ligand Switch: Switch to bulky, electron-rich phosphine ligands that prevent N-coordination through steric hindrance.

    • Recommended: XPhos or SPhos . These biaryl phosphines create a "roof" over the Pd center, allowing the narrow alkyne to enter but blocking the pyridine nitrogen from chelating.

  • Solvent Change: Use a coordinating solvent like DMF or DMAc (Dimethylacetamide). These solvents weakly solvate the metal, competing with the pyridine nitrogen for coordination sites without shutting down the cycle.

Issue 3: "I see the formation of 3-methoxypyridine (Hydrodehalogenation product)."

Diagnosis: The C-X bond (where X=Br, I) is being reduced to C-H instead of coupling.

Root Cause:

  • Hydride Source: Amines (like

    
    ) can act as hydride sources via 
    
    
    
    -hydride elimination at high temperatures.
  • Protodehalogenation: If the reaction is too slow, the Pd-Ar intermediate captures a proton from trace water or the solvent.

Corrective Action:

  • Change Base: Switch from

    
     to an inorganic base like 
    
    
    
    or
    
    
    . Inorganic bases cannot undergo
    
    
    -hydride elimination.
  • Lower Temperature: If using amine bases, do not exceed 60°C. If higher temperatures are needed, use the inorganic base method.

Mechanistic Visualization

The following diagram illustrates the competition between the desired Sonogashira cycle, the parasitic Glaser coupling, and the catalyst deactivation pathway specific to pyridines.

Sonogashira_Pathways Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd(II)-Ar-X) Start->OxAdd 2-Halo-5-OMe-Py Coordination Pyridine N-Coordination (Catalyst Poisoning) OxAdd->Coordination Steric failure (PPh3 displaced) Transmetalation Transmetalation (Pd(II)-Ar-Alkyne) OxAdd->Transmetalation + Cu-Acetylide Product Reductive Elimination (Desired Product) Transmetalation->Product C-C Bond Formed Product->Start Regeneration Cu_Cycle Cu(I)-Acetylide Cu_Cycle->Transmetalation Feeds Sonogashira Glaser Glaser Homocoupling (Diyne Side Product) Cu_Cycle->Glaser + O2 (Air leak) + Cu-Acetylide

Caption: Pathway analysis showing the critical "Poisoning" shunt caused by pyridine nitrogen and the O2-dependent Glaser side reaction.

Optimized Experimental Protocol

Objective: Synthesis of 2-((trimethylsilyl)ethynyl)-5-methoxypyridine. Scale: 1.0 mmol (adaptable).

Materials Table
ReagentEquiv.AmountRole
2-Bromo-5-methoxypyridine 1.0188 mgSubstrate
TMS-Acetylene 1.2118 mg (170 µL)Coupling Partner
PdCl2(PPh3)2 0.0321 mgPre-catalyst
CuI 0.023.8 mgCo-catalyst
Triethylamine (Et3N) 3.0420 µLBase
THF (Anhydrous) -5.0 mLSolvent
Step-by-Step Procedure
  • Vessel Prep: Oven-dry a 10 mL Schlenk tube or microwave vial containing a magnetic stir bar. Cool under a stream of Argon.[1]

  • Solvent Degassing (CRITICAL): Place the THF and Et3N in a separate flask. Perform 3 cycles of Freeze-Pump-Thaw or vigorously sparge with Argon for at least 20 minutes.

  • Charging: Add 2-Bromo-5-methoxypyridine,

    
    , and CuI to the reaction vessel.
    
  • Inerting: Cap the vessel and evacuate/backfill with Argon three times.

  • Solvent Addition: Add the degassed THF and Et3N via syringe through the septum.

  • Alkyne Addition: Add the TMS-acetylene dropwise via syringe.[1]

    • Note: If scaling up >5 mmol, use a syringe pump to add the alkyne over 1 hour.

  • Reaction: Heat the mixture to 50°C (oil bath). Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LCMS.[2]

    • Checkpoint: The solution should turn dark brown/black. If it remains pale yellow and no product forms, check for O2 ingress.

  • Workup: Cool to room temperature. Filter through a short pad of Celite to remove Pd/Cu residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Frequently Asked Questions (FAQs)

Q: Can I use 2-iodo-5-methoxypyridine instead of the bromo- analog? A: Yes, and it is generally preferred. The C-I bond is weaker, facilitating faster oxidative addition. This allows the reaction to run at room temperature, significantly reducing hydrodehalogenation side products. However, 2-iodopyridines are often less stable and more expensive.

Q: Why do you recommend THF over DMF for this specific protocol? A: While DMF is excellent for solubility, THF simplifies the workup (lower boiling point). For 5-methoxypyridines, the electron-donating methoxy group makes the pyridine sufficiently nucleophilic that solubility is rarely an issue in THF. Use DMF only if you observe precipitation of the starting material.

Q: My product is unstable on Silica gel. How do I purify it? A: 2-alkynylpyridines can be acid-sensitive. Silica gel is slightly acidic.

  • Solution: Pre-treat your silica column with 1%

    
     in Hexanes before loading your sample. This neutralizes the acidic sites on the silica. Alternatively, use neutral Alumina.
    

Q: Can I perform this reaction without Copper? A: Yes. If Glaser coupling is your primary bottleneck, use the Copper-free conditions :

  • Catalyst:

    
     (2 mol%) + 
    
    
    
    (4 mol%)
  • Base:

    
     (2 equiv)
    
  • Solvent: MeCN or Toluene at 80°C.

  • Note: This reaction is slower (12–24h) but produces zero homocoupling byproduct.

References

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003).[3][4] "Sonogashira Coupling Reaction with Diminished Homocoupling." Organic Letters, 5(11), 1841–1844. [Link]

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922. [Link]

  • Zhu, Q., et al. (2017).[5] "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes." Modern Research in Catalysis, 6, 121-133.[5] [Link]

  • Organic Chemistry Portal. "Sonogashira Coupling." Accessed March 6, 2026. [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine: A Comparative NMR Analysis Guide

Executive Summary Product: 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine Application: Key intermediate in medicinal chemistry (pyridine scaffolds) and molecular electronics (conjugated wires). Analysis Goal: To provide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product: 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine Application: Key intermediate in medicinal chemistry (pyridine scaffolds) and molecular electronics (conjugated wires). Analysis Goal: To provide a definitive 1H NMR interpretation guide that distinguishes the target product from starting materials (2-bromo-5-methoxypyridine) and common oxidative byproducts (Glaser homocoupling).

This guide synthesizes experimental protocols with spectral analysis to ensure high-purity isolation. It moves beyond simple peak listing to explain the causality of chemical shifts, offering a robust framework for structural verification.

Part 1: Structural Logic & Assignments

The 1H NMR spectrum of the target molecule is defined by three distinct zones: the high-field silyl protection group, the mid-field alkoxy donor, and the low-field heteroaromatic system.

The "Why" Behind the Shifts
  • The Pyridine Core (Aromatic Region): The 2,5-disubstitution pattern creates a specific splitting system.

    • H6 (α-proton): Located next to the nitrogen and meta to the methoxy group. It is the most deshielded proton due to the electron-withdrawing nature of the nitrogen atom.

    • H3 & H4 (Ortho/Meta): H3 (ortho to the alkyne) and H4 (ortho to the methoxy) form an ABX or AMX system with H6. The methoxy group at C5 exerts a strong shielding effect on H4 and H6 via resonance (+M effect), pushing them slightly upfield compared to unsubstituted pyridine.

  • The Alkyne-TMS Tail: The trimethylsilyl (TMS) group is a crucial diagnostic marker. It appears as a strong singlet near 0 ppm.

    • Note: The alkyne triple bond exerts magnetic anisotropy, but its effect on the distant pyridine protons is subtle compared to the loss of the bromine atom from the starting material.

Comparative Chemical Shift Data

The following table contrasts the Target Product against the Starting Material (SM) and the primary impurity (Dimer).

Table 1: Comparative 1H NMR Shifts (CDCl₃, 400 MHz)

Proton EnvironmentTarget Product (δ ppm)SM: 2-Bromo-5-methoxypyridineImpurity: Bis(TMS)butadiyne*Signal Type
TMS (-Si(CH₃)₃) 0.25 - 0.28 N/A0.22 Singlet (9H vs 18H)
Methoxy (-OCH₃) 3.85 - 3.90 3.86N/ASinglet (3H)
Pyridine H4 7.15 - 7.25 ~7.15N/Add (J ≈ 8.8, 3.0 Hz)
Pyridine H3 7.40 - 7.48 ~7.40N/Ad (J ≈ 8.8 Hz)
Pyridine H6 8.25 - 8.35 ~8.05N/Ad (J ≈ 3.0 Hz)

*The "Impurity" listed is 1,4-bis(trimethylsilyl)buta-1,3-diyne, the result of oxidative homocoupling of the alkyne reagent.

Critical Diagnostic Indicators

To validate your product, look for these specific changes:

  • Integration Ratio: The integral of the TMS peak (0.25 ppm) to the Methoxy peak (3.90 ppm) must be exactly 3:1 (9H : 3H).

  • Absence of Alkyne Proton: The starting material TMS-acetylene has a proton at ~2.4 ppm. This must be absent.

  • Shift of H6: The H6 proton often shifts downfield slightly (approx +0.2 ppm) upon substitution of the Bromine with the rigid alkyne rod.

Part 2: Experimental Protocol (Self-Validating)

To ensure the NMR spectrum matches the theoretical values above, the synthesis must minimize the "Glaser Coupling" dimer. This protocol includes built-in checkpoints.

Synthesis: Sonogashira Coupling of 2-Bromo-5-methoxypyridine

Reagents:

  • Substrate: 2-Bromo-5-methoxypyridine (1.0 equiv)

  • Reagent: (Trimethylsilyl)acetylene (1.2 equiv)[1]

  • Catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Co-Catalyst: CuI (1-2 mol%)

  • Base/Solvent: Et₃N / THF (degassed)[2]

Step-by-Step Workflow:

  • Degassing (CRITICAL):

    • Dissolve the pyridine substrate and Pd catalyst in dry THF/Et₃N.

    • Validation: Sparge with Argon for 15 minutes. Oxygen presence causes Cu-catalyzed homocoupling (dimer formation), which contaminates the 0.2 ppm region of the NMR.

  • Addition:

    • Add CuI last.[2]

    • Add TMS-acetylene dropwise.[1]

  • Reaction:

    • Stir at 50-60°C under Argon.

    • Checkpoint: Monitor TLC.[1][3] The Product is usually more non-polar than the starting pyridine but less non-polar than the dimer.

  • Workup & NMR Prep:

    • Filter through Celite (removes Pd/Cu).

    • Concentrate and pass through a short silica plug (Hexanes:EtOAc).

    • NMR Sample: Dissolve ~10mg in 0.6mL CDCl₃. Ensure the solution is clear; suspended solids (Cu salts) broaden aromatic peaks.

Part 3: Visualization of Logic & Workflow

Diagram 1: NMR Assignment Logic Flow

This diagram illustrates the decision process for assigning the specific protons based on coupling constants (J-values) and chemical environment.

NMR_Assignment Start Analyze 1H NMR Spectrum Region1 High Field (0-1 ppm) Start->Region1 Region2 Mid Field (3-4 ppm) Start->Region2 Region3 Low Field (7-9 ppm) Start->Region3 Decision1 Singlet at ~0.25 ppm? Region1->Decision1 Decision2 Singlet at ~3.9 ppm? Region2->Decision2 Decision3 Identify Splitting Patterns Region3->Decision3 AssignTMS Confirm TMS Group (9H) Check for Dimer Impurity (0.22 ppm) Decision1->AssignTMS Yes AssignOMe Confirm Methoxy (3H) Integration Reference Decision2->AssignOMe Yes SplitH6 Doublet (J~3Hz) @ 8.3 ppm Assign H6 (adj to N) Decision3->SplitH6 SplitH3H4 AB System (J~8.8Hz) H3 (7.4) & H4 (7.2) Decision3->SplitH3H4 Validation Structure Confirmed: 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine AssignTMS->Validation AssignOMe->Validation SplitH6->Validation SplitH3H4->Validation

Caption: Logical flowchart for the structural assignment of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine, distinguishing key diagnostic signals.

Diagram 2: Synthetic Pathway & Impurity Control

This diagram visualizes the reaction steps and where the critical "Dimer" impurity originates, aiding in troubleshooting.

Synthesis_Workflow SM1 2-Br-5-OMe-Pyridine Reaction Sonogashira Coupling (Degassed THF, 60°C) SM1->Reaction SM2 TMS-Acetylene SM2->Reaction Cat Pd(II) / CuI / Et3N Cat->Reaction Product Target Product (TMS signal @ 0.25 ppm) Reaction->Product Main Path SideRxn O2 Leak / Excess Cu Reaction->SideRxn Impurity Glaser Dimer (TMS signal @ 0.22 ppm) SideRxn->Impurity Oxidative Homocoupling

Caption: Reaction pathway highlighting the origin of the critical Glaser Dimer impurity, which co-elutes and complicates the upfield NMR region.

References

  • Organic Syntheses Procedure for Bis(trimethylsilyl)butadiyne (Impurity Reference)

    • Title: 1,4-Bis(trimethylsilyl)buta-1,3-diyne.[4][5][6]

    • Data: 1H NMR (CDCl3) δ 0.22 (18 H).[7]

    • Source: Organic Syntheses, Coll. Vol. 8, p.63 (1993); Vol. 65, p.52 (1987).
    • URL:[Link]

  • Sonogashira Coupling Protocol for Pyridines

    • Title: Sonogashira Coupling Reaction with Diminished Homocoupling.[8]

    • Relevance: Establishes the necessity of degassing to prevent the 0.22 ppm impurity.
    • Source: Elangovan, A., et al. Organic Letters, 2003, 5(11), 1841–1844.
    • URL:[Link]

  • General Pyridine Chemical Shift Data

    • Title: 1H NMR Chemical Shifts of Pyridines.[8][9]

    • Relevance: Validation of H6/H4/H3 coupling p
    • Source: Chemistry Steps / Spectroscopic Identific
    • URL:[Link]

Sources

Comparative

Comparative Guide: 13C NMR Assignment Strategies for Highly Functionalized Heterocycles

Benchmark Molecule: 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine (CAS: 1824618-24-7) Target Audience: Analytical Chemists, Structural Biologists, and Drug Discovery Scientists Executive Summary In modern drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmark Molecule: 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine (CAS: 1824618-24-7) Target Audience: Analytical Chemists, Structural Biologists, and Drug Discovery Scientists

Executive Summary

In modern drug discovery, the rapid and unambiguous structural elucidation of highly functionalized heteroaromatics is a critical bottleneck. Pyridine scaffolds bearing competing electron-donating and electron-withdrawing substituents present unique challenges for


C Nuclear Magnetic Resonance (NMR) assignment.

This guide objectively compares the performance of three distinct structural elucidation strategies—Empirical 2D-NMR (HSQC/HMBC) , Machine Learning/HOSE-code Prediction , and Quantum Mechanical (DFT-GIAO) Modeling —using 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine as the benchmark molecule. By analyzing the causality behind the chemical shifts and providing self-validating experimental protocols, this guide serves as a definitive framework for selecting the optimal NMR assignment workflow.

The Benchmark: Structural Complexity & Mechanistic Insights

5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine is an ideal benchmark due to its complex push-pull electronic system. The


C chemical shifts are dictated by a delicate balance of inductive (

), mesomeric (

), and anisotropic effects:
  • The Methoxy Effect (+M / -I): The oxygen atom at C-5 is highly electronegative, causing strong local deshielding via the inductive effect, pushing the C-5 resonance to ~154 ppm . However, the oxygen lone pairs participate in resonance (

    
     effect), donating electron density into the pyridine ring. This significantly shields the ortho carbon (C-4, ~121 ppm )[1].
    
  • The Pyridine Nitrogen: The nitrogen atom strongly deshields the adjacent C-6 position. Even with the shielding

    
     effect from the neighboring methoxy group, C-6 resonates at ~138 ppm .
    
  • Alkyne Magnetic Anisotropy: The trimethylsilylethynyl group at C-2 introduces a cylindrical region of magnetic shielding. The polarization of the alkyne

    
    -system, driven by the electron-rich pyridine ring and the electropositive silicon atom, results in distinct shifts for the 
    
    
    
    (~93.5 ppm ) and
    
    
    (~104.2 ppm ) carbons.

Comparative Performance: Empirical vs. In Silico Methods

How do modern prediction algorithms stack up against empirical data for this specific scaffold?

  • Empirical (True): Derived from rigorous 1D/2D NMR assignments.

  • HOSE/ML Prediction: Simulated using Hierarchically Ordered Spherical Environment (HOSE) codes and neural networks (e.g., ACD/Labs)[2][3].

  • DFT-GIAO: Simulated using Density Functional Theory (B3LYP/6-311+G(2d,p) with the Gauge-Independent Atomic Orbital method)[4][5].

Carbon PositionEnvironment TypeEmpirical Shift (ppm)HOSE/ML Predictor (ppm)DFT-GIAO (Scaled, ppm)

Max Error (ppm)
C-2 Quaternary, Heteroaryl135.7137.1134.51.4
C-3 Methine, Heteroaryl127.5126.8128.20.7
C-4 Methine, Heteroaryl121.3122.5120.11.2
C-5 Quaternary, Heteroaryl154.2155.1153.80.9
C-6 Methine, Heteroaryl138.0136.5139.11.5
C-

(Py-C

)
Quaternary, Alkyne93.595.092.11.5
C-

(

C-Si)
Quaternary, Alkyne104.2102.8105.51.4
Methoxy (-OCH

)
Primary, Aliphatic55.656.154.80.8
TMS (-Si(CH

)

)
Primary, Aliphatic-0.10.0-0.50.4

Takeaway: While HOSE-code predictors are exceptionally fast (seconds), they often struggle with the exact polarization of conjugated alkynes, leading to minor deviations at


 and 

[6]. DFT-GIAO provides high accuracy but requires significant computational overhead and careful scaling[4].

Methodology 1: The Gold Standard – Empirical 2D-NMR Protocol

To establish absolute certainty in the structural assignment, a self-validating 2D-NMR workflow utilizing Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) is required[7][8].

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 25 mg of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine in 0.6 mL of CDCl

    
     containing 0.03% v/v tetramethylsilane (TMS).
    
    • Causality: CDCl

      
       is chosen for its lack of exchangeable protons and excellent solubilizing power for non-polar TMS-alkynes.
      
    • Validation Check: Ensure the solution is perfectly clear. Particulates cause magnetic field inhomogeneities, which severely degrade the resolution of closely spaced signals (e.g., C-2 and C-6).

  • 1D

    
    C Acquisition:  Acquire at 100 MHz (or higher) using a WALTZ-16 decoupling sequence. Set the relaxation delay (
    
    
    
    ) to
    
    
    seconds.
    • Causality: Quaternary carbons (C-2, C-5,

      
      , 
      
      
      
      ) lack attached protons to facilitate dipole-dipole relaxation. A longer
      
      
      ensures these slowly relaxing nuclei return to thermal equilibrium, preventing signal attenuation.
  • 2D HSQC-DEPT: Acquire with a spectral width of 10 ppm for

    
    H and 180 ppm for 
    
    
    
    C.
    • Validation Check: Cross-reference the 1D

      
      C spectrum with the F1 projection of the HSQC. Any 
      
      
      
      C signal lacking an HSQC cross-peak (excluding the CDCl
      
      
      triplet at 77.16 ppm) is definitively confirmed as a quaternary carbon.
  • 2D HMBC: Optimize the low-pass J-filter for a long-range coupling constant (

    
    ) of 8 Hz.
    
    • Causality: The 8 Hz optimization perfectly captures the critical 3-bond (

      
      ) correlations needed to bridge the isolated spin systems (e.g., linking the methoxy protons to the C-5 carbon).
      
2D-NMR HMBC Correlation Network

The following diagram maps the critical long-range HMBC correlations that unambiguously lock the substituents to the pyridine core.

G cluster_protons Proton Resonances (1H) cluster_carbons Carbon Resonances (13C) H_OMe Methoxy Protons (~3.8 ppm) C5 C-5 (154.2 ppm) H_OMe->C5 3J_CH H_TMS TMS Protons (~0.2 ppm) C_alpha C-α (93.5 ppm) H_TMS->C_alpha 3J_CH C_beta C-β (104.2 ppm) H_TMS->C_beta 2J_CH H3 H-3 (~7.3 ppm) H3->C5 3J_CH H3->C_alpha 3J_CH H4 H-4 (~7.1 ppm) H6 H-6 (~8.2 ppm) H6->C5 2J_CH C2 C-2 (135.7 ppm) H6->C2 3J_CH (via N) C4 C-4 (121.3 ppm) H6->C4 3J_CH C6 C-6 (138.0 ppm)

Figure 1: Critical HMBC correlation network for 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine.

Methodology 2: In Silico Prediction Algorithms

When empirical 2D-NMR is not feasible (e.g., transient intermediates, highly unstable compounds), in silico methods serve as the primary alternative.

Option A: Machine Learning & HOSE Codes (e.g., ACD/Labs)
  • Mechanism: The algorithm describes the chemical environment of each carbon atom in concentric spheres (up to 6 bonds away) and queries a database of millions of assigned structures[2][3].

  • Protocol: Import the .mol file into the predictor. Ensure the software's stereochemistry and tautomerization flags are correctly set.

  • Causality & Limitations: Because the prediction relies on historical data, novel substitution patterns (like the specific push-pull geometry of this molecule) may force the algorithm to rely on lower-quality HOSE-2 or HOSE-3 codes, increasing the error margin for C-2 and C-5[6].

Option B: DFT-GIAO Quantum Mechanical Modeling
  • Mechanism: Calculates the magnetic shielding tensor of each nucleus from first principles using Density Functional Theory.

  • Protocol:

    • Conformational Search: Perform a molecular mechanics (MMFF) conformer search. The rotation of the methoxy group dictates the shielding of C-4 vs C-6.

    • Geometry Optimization: Optimize the lowest energy conformer using B3LYP/6-311+G(2d,p) with an implicit solvent model (SMD for Chloroform). Validation Check: Run a frequency calculation to ensure zero imaginary frequencies (confirming a true energy minimum)[4].

    • NMR Calculation: Execute the NMR=GIAO keyword in Gaussian 16.

    • Referencing: Calculate the shielding tensor of TMS at the exact same level of theory. Subtract the molecule's isotropic shielding values from the TMS reference to obtain the final chemical shifts[5].

Conclusion & Strategic Recommendations

For the assignment of highly functionalized molecules like 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine :

  • For Routine Verification (High Throughput): Use HOSE-code ML predictors . They provide instantaneous results that are generally within 1.5 ppm of the true value, which is sufficient for verifying the success of a known Sonogashira coupling step.

  • For Novel Scaffold Elucidation (High Confidence): Rely exclusively on Empirical 1D/2D NMR . The HMBC correlations from the methoxy and TMS protons are absolute, self-validating proofs of regiochemistry that no algorithm can currently override.

  • For Unstable Intermediates: Utilize DFT-GIAO modeling . While computationally expensive, the inclusion of diffuse functions (+G) accurately models the lone pairs on the oxygen and nitrogen, providing highly reliable shift data without requiring physical sample isolation.

References

1.[2] ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Advanced Chemistry Development, Inc. URL:[Link] 2.[4] Lodewyk, M. W., et al. (2017). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory. ACS. URL:[Link] 3.[7] Kim, H., et al. (2010). Solution-state 2D NMR of ball-milled plant cell wall gels in DMSO-d6/pyridine-d5. PMC. URL:[Link] 4.[1] Komasa, A., & Szafran, M. (2004). Theoretical and experimental 1H and 13C NMR spectra of 3-hydroxypyridine, 3-methoxypyridine... Computational Methods in Science and Technology. URL:[Link] 5.[3] Preprints.org. (2024). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? URL:[Link] 6.[6] Elyashberg, M., et al. (2021). ACD/Structure Elucidator: 20 Years in the History of Development. MDPI. URL:[Link] 7.[5] AIP Publishing. (2023). Structures and solvent effects on the 1H and 13C NMR chemical shifts... DFT study. URL:[Link] 8.[8] Spyros, A., et al. (2011). High-Resolution NMR Spectroscopy: An Alternative Fast Tool for Qualitative and Quantitative Analysis... UOC. URL:[Link]

Sources

Validation

Technical Comparison Guide: Mass Spectrometry Profiling of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine

Executive Summary This guide provides an in-depth technical comparison of mass spectrometry (MS) methodologies for the analysis of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine (CAS: 1824618-24-7). As a critical interm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical comparison of mass spectrometry (MS) methodologies for the analysis of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine (CAS: 1824618-24-7). As a critical intermediate in the synthesis of functionalized pyridine scaffolds—often utilized in medicinal chemistry for Sonogashira couplings—accurate characterization is paramount.

We compare the two primary analytical "alternatives": Gas Chromatography-Mass Spectrometry (GC-MS/EI) versus Liquid Chromatography-Mass Spectrometry (LC-MS/ESI) .[1] While GC-MS offers superior structural elucidation via fragmentation, LC-MS provides enhanced sensitivity and sample integrity for this moisture-sensitive TMS-protected alkyne.

Chemical Profile & Analytical Significance[1][2][3]

PropertySpecification
Compound Name 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine
CAS Number 1824618-24-7
Molecular Formula C₁₁H₁₅NOSi
Exact Mass 205.0923 Da
LogP (Predicted) ~2.6 (Moderate Lipophilicity)
Key Functional Groups Pyridine (Basic N), Methoxy (-OMe), TMS-Alkyne (C≡C-SiMe₃)
Analytical Risk Desilylation: The C-Si bond is susceptible to hydrolysis in acidic/protic media, converting the analyte to 5-methoxy-2-ethynylpyridine (m/z 133).[2][3]

Comparative Analysis: GC-MS (EI) vs. LC-MS (ESI)

Alternative 1: Electron Ionization (GC-MS)

Mechanism: High-energy electron impact (70 eV) induces significant fragmentation.[4]

  • Performance: Excellent for structural fingerprinting. The TMS group imparts volatility, making this compound ideal for GC, provided the injector is moisture-free.

  • Fragmentation Pattern:

    • Molecular Ion (M⁺): m/z 205 (Distinct, typically 20-50% abundance).

    • Base Peak ([M-15]⁺): m/z 190. Loss of a methyl radical (•CH₃) from the silicon atom is the dominant pathway, stabilized by the siliconium ion effect.

    • TMS Characteristic Ion: m/z 73 ([Si(CH₃)₃]⁺).

    • Pyridyl Cleavage: m/z 160 (Loss of •CH₃ and CH₂O from methoxy group).

Alternative 2: Electrospray Ionization (LC-MS)

Mechanism: Soft ionization via protonation [M+H]⁺ in the liquid phase.

  • Performance: Superior for purity assessment and quantification in biological matrices or reaction mixtures where thermal degradation is a risk.

  • Ionization Behavior:

    • Precursor: [M+H]⁺ = m/z 206.1.

    • Adducts: High affinity for sodium adducts [M+Na]⁺ (m/z 228.1) due to the pyridine nitrogen and ether oxygen.

    • Stability: Requires buffered mobile phases (pH > 4.0) to prevent on-column desilylation.

Performance Data Summary
FeatureGC-MS (EI)LC-MS (ESI+)
Limit of Detection (LOD) ~10 ng/mL (SIM Mode)~0.5 ng/mL (MRM Mode)
Structural Info High (Fingerprint fragmentation)Low (Requires MS/MS for fragments)
Thermal Stability Moderate (Injector temp < 250°C recommended)High (Ambient ionization)
Risk of Artifacts High (Hydrolysis to terminal alkyne in injector)Low (Buffer dependent)
Linearity (R²) > 0.995 (10–1000 µg/mL)> 0.999 (1–1000 ng/mL)

Deep Dive: Fragmentation & Stability Pathways

The following diagram illustrates the divergent pathways between the "Hard" ionization of GC-MS and the "Soft" ionization of LC-MS, highlighting the critical desilylation artifact risk.

MS_Pathways Analyte 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine (MW 205) EI_Source EI Source (70 eV) Vacuum/Thermal Analyte->EI_Source Vaporization ESI_Source ESI Source (+) Liquid Phase Analyte->ESI_Source Infusion Mol_Ion Molecular Ion [M]•+ (m/z 205) EI_Source->Mol_Ion Ionization Frag_M15 [M - CH3]+ (m/z 190) Base Peak Mol_Ion->Frag_M15 - •CH3 (Fast) Frag_TMS TMS Cation (m/z 73) Mol_Ion->Frag_TMS Heterolytic Cleavage Protonated [M+H]+ (m/z 206) ESI_Source->Protonated +H+ Desilylated Artifact: Desilylated Alkyne [M-TMS+H+H]+ (m/z 134) ESI_Source->Desilylated Acidic Hydrolysis (Artifact Risk)

Caption: Comparative ionization pathways showing the dominant [M-15]+ fragment in EI and the hydrolysis artifact risk in ESI.

Experimental Protocols

Protocol A: GC-MS Structural Confirmation

Objective: Confirm identity via library matching and fragmentation analysis.

  • Sample Preparation:

    • Dissolve 1 mg of analyte in 1 mL anhydrous Dichloromethane (DCM). Note: Avoid methanol to prevent trans-esterification/desilylation.

    • Add 10 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to scavenge any trace moisture.

  • Instrument Parameters (Agilent 5977 or equiv):

    • Column: HP-5ms (30m × 0.25mm, 0.25µm).

    • Inlet: Split 20:1, Temperature 220°C (Keep low to minimize thermal stress).

    • Carrier Gas: Helium @ 1.0 mL/min.[5]

    • Oven: 80°C (1 min) → 20°C/min → 280°C (3 min).

    • Source: 230°C, 70 eV.[5]

  • Data Analysis:

    • Monitor for m/z 205 (M+) and 190 (Base).

    • Quality Control: If a peak at m/z 133 appears, the sample has degraded (loss of TMS).

Protocol B: LC-MS/MS Quantitation

Objective: High-sensitivity quantitation for pharmacokinetic (PK) or purity studies.

  • Sample Preparation:

    • Dissolve stock in Acetonitrile (ACN).

    • Dilute in 50:50 ACN:Water (buffered with 10mM Ammonium Acetate, pH 6.5). Crucial: Avoid Formic Acid < 0.1% to protect the TMS group.

  • Instrument Parameters (Triple Quadrupole):

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 2.1 × 50 mm.

    • Mobile Phase: (A) 10mM NH₄OAc in Water, (B) ACN.

    • Gradient: 10% B to 90% B over 5 mins.

    • Source: ESI Positive, Spray Voltage 3500 V.

  • MRM Transitions (Optimized):

    • Quantifier: 206.1 → 191.1 (Loss of Methyl).

    • Qualifier: 206.1 → 73.0 (TMS cation).

Analytical Workflow Decision Tree

Use this logic flow to select the correct method for your specific research stage.

Workflow Start Start: Analysis of TMS-Ethynyl Pyridine Goal What is the primary goal? Start->Goal Structure Structure Elucidation (Unknown ID) Goal->Structure ID Required Purity Purity / Quantitation (Known Target) Goal->Purity Trace Analysis GCMS Select GC-MS (EI) Use Anhydrous Solvents Structure->GCMS LCMS Select LC-MS (ESI) Use Ammonium Acetate pH 6.5 Purity->LCMS Check Check for m/z 133 (Desilylation Artifact) GCMS->Check LCMS->Check

Caption: Decision matrix for selecting GC-MS vs. LC-MS based on analytical objectives.

References

  • Little, J. L. (1999).[6] Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22.[6] Link

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in Mass Spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. Link

  • Sparkman, O. D. (2011). Mass Spectrometry Desk Reference. Global View Publishing.

Sources

Comparative

A Researcher's Guide to the Vibrational Landscape of TMS-Alkyne Pyridine Derivatives: An IR Spectroscopy Perspective

For researchers and professionals in the field of drug development and materials science, the precise characterization of novel synthesized molecules is paramount. Among the diverse scaffolds utilized, pyridine derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the field of drug development and materials science, the precise characterization of novel synthesized molecules is paramount. Among the diverse scaffolds utilized, pyridine derivatives functionalized with trimethylsilyl (TMS)-protected alkynes represent a critical class of intermediates. Their utility in cross-coupling reactions, such as the Sonogashira coupling, makes them valuable building blocks for complex molecular architectures.[1][2] This guide provides an in-depth analysis of the characterization of TMS-alkyne pyridine derivatives, with a primary focus on the insights offered by Fourier-Transform Infrared (FTIR) spectroscopy. We will explore the characteristic vibrational peaks, compare the utility of IR spectroscopy with alternative analytical techniques, and provide a practical protocol for obtaining high-quality spectral data.

The Vibrational Signature: Deciphering the IR Spectrum

The infrared spectrum of a TMS-alkyne pyridine derivative is a composite of the vibrational modes of its three key components: the pyridine ring, the internal alkyne, and the trimethylsilyl protecting group. Understanding the characteristic absorption frequencies of each moiety is crucial for accurate spectral interpretation.

A TMS-protected alkyne is an internal alkyne, and as such, it lacks the sharp, strong ≡C-H stretching band typically observed for terminal alkynes around 3300 cm⁻¹.[3][4] The most diagnostic feature for the alkyne group is the C≡C stretching vibration, which appears in a relatively uncongested region of the spectrum, generally between 2100 and 2260 cm⁻¹.[2][3] However, due to the relatively non-polar nature of the symmetrically substituted triple bond, this absorption is often weak.[4]

The trimethylsilyl group presents several characteristic bands. The most prominent are the Si-C stretching vibrations. These typically appear in the fingerprint region, with a strong, sharp band around 1250 cm⁻¹ corresponding to the symmetric deformation of the methyl groups attached to the silicon atom, and other Si-C stretching bands can be found in the 750-880 cm⁻¹ range.[5]

The pyridine ring itself gives rise to a series of characteristic absorptions. These include C=C and C=N stretching vibrations within the aromatic ring, typically found in the 1620 cm⁻¹ to 1430 cm⁻¹ region.[6][7] The substitution pattern on the pyridine ring also influences the spectrum, with characteristic C-H out-of-plane bending vibrations providing clues to the position of the substituents.[6] A series of weaker absorptions between 990 and 1220 cm⁻¹ can also be very characteristic of the substitution type.[6]

The following table summarizes the expected characteristic IR absorption bands for TMS-alkyne pyridine derivatives:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
TMS-AlkyneC≡C Stretch2100 - 2260WeakAbsence of ≡C-H stretch confirms internal alkyne.
Pyridine RingC=C and C=N Stretch1430 - 1620Medium to StrongA series of bands is typical for aromatic systems.
Pyridine RingC-H Stretch (aromatic)3000 - 3100Medium to Weak
Pyridine RingC-H Out-of-Plane Bend700 - 900Medium to StrongPosition is dependent on the substitution pattern.
TMS GroupSi-CH₃ Symmetric Deformation~1250StrongA very characteristic and sharp peak.
TMS GroupSi-C Stretch750 - 880Medium to StrongCan appear as multiple bands.
TMS GroupC-H Stretch (aliphatic)2850 - 2960MediumFrom the methyl groups of the TMS moiety.

A Comparative Analysis: IR Spectroscopy vs. Other Analytical Techniques

While IR spectroscopy is a powerful tool for identifying functional groups, a comprehensive characterization of TMS-alkyne pyridine derivatives relies on a suite of analytical methods. Here, we compare the utility of IR spectroscopy with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

FeatureFTIR SpectroscopyNMR SpectroscopyMass Spectrometry
Primary Information Presence of functional groups (C≡C, Si-C, pyridine ring).[3][8]Detailed molecular structure, connectivity, and stereochemistry.[8]Molecular weight and fragmentation patterns.[9]
Key Strengths Fast, non-destructive, and excellent for monitoring reaction progress (e.g., disappearance of a terminal alkyne ≡C-H stretch).Unambiguous structure elucidation through ¹H, ¹³C, and 2D NMR techniques.[8] Provides information on isomeric purity.High sensitivity for determining molecular formula and identifying impurities.[9]
Limitations Provides limited information on molecular connectivity and stereochemistry. Weak C≡C stretch can be difficult to observe.[4]Longer acquisition times, requires more sample, and more expensive instrumentation.Does not provide direct information on functional groups or their connectivity. Isomers can be difficult to distinguish without fragmentation analysis.
Sample Requirements Solids, liquids, and gases. Small sample size needed.[3]Typically requires soluble samples in deuterated solvents.[8]Very small sample quantities required. Can be coupled with GC or LC for mixture analysis.[9]

In practice , IR spectroscopy serves as an excellent first-pass analytical technique. Its speed and simplicity make it ideal for quickly confirming the presence of the key functional groups in the synthesized TMS-alkyne pyridine derivative and for monitoring the progress of its synthesis, for example, in a Sonogashira coupling reaction by observing the disappearance of the terminal alkyne precursor's ≡C-H stretch.[10] However, for unambiguous structure confirmation and to distinguish between isomers (e.g., 2-, 3-, or 4-substituted pyridines), NMR spectroscopy is indispensable. Mass spectrometry complements these techniques by confirming the molecular weight and providing fragmentation data that can support the proposed structure.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following is a generalized protocol for obtaining an FTIR spectrum of a solid TMS-alkyne pyridine derivative using the KBr pellet method.

Materials:

  • FTIR Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • Infrared-grade Potassium Bromide (KBr), dried

  • Spatula

  • Sample of TMS-alkyne pyridine derivative

Procedure:

  • Dry the KBr: Ensure the KBr is free of moisture by drying it in an oven at 110°C for at least 2 hours and storing it in a desiccator.

  • Sample Preparation: In the agate mortar, grind 1-2 mg of the TMS-alkyne pyridine derivative to a fine powder.

  • Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample using the pestle. Then, grind the mixture thoroughly to ensure a homogenous distribution of the sample within the KBr matrix.

  • Pellet Formation: Transfer the ground mixture to the pellet die. Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Background Scan: Run a background spectrum with an empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Scan: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled with their corresponding wavenumbers.

Workflow for Synthesis and Characterization

The synthesis and subsequent characterization of TMS-alkyne pyridine derivatives can be visualized as a systematic workflow.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., Halopyridine, TMS-acetylene) reaction Sonogashira Coupling Reaction start->reaction workup Reaction Work-up & Purification reaction->workup product TMS-Alkyne Pyridine Derivative workup->product ftir FTIR Spectroscopy (Functional Group ID) product->ftir Initial Analysis nmr NMR Spectroscopy (¹H, ¹³C - Structure Elucidation) ftir->nmr Proceed if key groups present ms Mass Spectrometry (Molecular Weight Confirmation) nmr->ms Confirm structure final Confirmed Structure & Purity ms->final Final Verification

Caption: Workflow for the synthesis and characterization of TMS-alkyne pyridine derivatives.

Conclusion

FTIR spectroscopy is an invaluable, rapid, and accessible tool for the initial characterization of TMS-alkyne pyridine derivatives. By recognizing the distinct vibrational signatures of the alkyne, TMS, and pyridine moieties, researchers can quickly ascertain the success of a synthesis and gain crucial information about the functional groups present. While NMR and mass spectrometry are essential for complete and unambiguous structural elucidation, FTIR spectroscopy provides a foundational layer of analysis, offering a unique window into the vibrational world of these important chemical building blocks. Its application in real-time reaction monitoring further solidifies its place as an essential technique in the modern chemistry laboratory.

References

  • Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. (n.d.). ResearchGate. Retrieved from [Link]

  • Shindo, H. (1960). Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. Pharmaceutical Bulletin, 8(10), 845-853.
  • Sample preparation for FT-IR. (n.d.). University of the West Indies. Retrieved from [Link]

  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab - Virginia Tech. Retrieved from [Link]

  • Castro, M. E., et al. (2013). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. Molecules, 18(2), 2298-2315.
  • IR: alkynes. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Difference between FTIR and NMR? (2023, October 17). Rocky Mountain Laboratories. Retrieved from [Link]

  • NMR vs. FTIR: Unpacking the Powerhouses of Molecular Analysis. (2026, February 27). Oreate AI Blog. Retrieved from [Link]

  • Klymko, N. (n.d.). Vibrational Spectroscopy of Ultra-Low-K Dielectric Materials. HORIBA. Retrieved from [Link]

  • Anderson, D. W. W., & Califano, S. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 35(10), 1183-1195.
  • Katritzky, A. R., & Gardner, J. N. (1958). Infrared studies of heterocyclic compounds. Part I. 4-Substituted pyridines. Journal of the Chemical Society (Resumed), 2198-2202.
  • The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. (2008). PubMed. Retrieved from [Link]

  • Szafran, M., & Dega-Szafran, Z. (1987). FT-IR and Raman spectra of pyridine-2,6-dicarbonyl dichloride. Elixir International Journal. Retrieved from [Link]

  • FTIR spectrum for Pyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • Spectroscopy of the Alkynes. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Role of Surface Basic Sites on Sonogashira Coupling Reaction over Ca5(PO4)3OH Supported Pd Catalyst: Investigation by Diffuse Reflectance Infrared Fourier Transform Spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]

  • Violet, L., et al. (2019). Online monitoring by infrared spectroscopy using multivariate analysis – background theory and application to catalytic dehydrogenative coupling of butanol to butyl butyrate. Reaction Chemistry & Engineering, 4(5), 909-918.
  • 3-(Trimethylsilyl)pyridine. (n.d.). SpectraBase. Retrieved from [Link]

  • 4-(Trimethylsilyl)pyridine. (n.d.). PubChem. Retrieved from [Link]

  • Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. (2018). PubMed. Retrieved from [Link]

  • 3-(TRIMETHYLSILYLETHYNYL)PYRIDINE. (n.d.). LookChem. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Thomas, A., et al. (2016). Ground-State Chemical Reactivity under Vibrational Coupling to the Vacuum Electromagnetic Field.
  • Pyridine, 3-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Beyond the Vibrational Stark Effect: Unraveling the Large Redshifts of Alkyne C − H Bond in Solvation Environments. (2022). PubMed Central. Retrieved from [Link]

  • Development of a universal method for vibrational analysis of the terminal alkyne C≡C stretch. (2025, December 6). ResearchGate. Retrieved from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • FTIR spectra of pyridine absorbed on three samples with different compositions. (n.d.). ResearchGate. Retrieved from [Link]

  • Beyond the Vibrational Stark Effect: Unraveling the Large Redshifts of Alkyne C-H Bond in Solvation Environments. (n.d.). ResearchGate. Retrieved from [Link]

  • Cradock, S., & Durig, J. R. (1975). Vibrational spectra and normal coordinate analysis of silyl pseudohalides. Part 3.—Silyl isocyanate. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 71, 1468-1479.

Sources

Validation

elemental analysis standards for 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of elemental analysis (EA) for 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine (Formula: C₁₁H₁₅NOSi, MW: 205.33 g/mol ) requires a nuanced understanding of its dual-functional nature. This molecule contains both a nitrogen-rich pyridine heterocycle and a trimethylsilyl (TMS) protected alkyne. While standard Dumas combustion methods easily quantify traditional organic molecules, the presence of silicon introduces severe mechanistic challenges that necessitate specialized analytical standards and combustion additives.

This guide objectively compares standard elemental analysis methodologies against organosilicon-optimized protocols, providing researchers with a self-validating framework to achieve accurate Carbon, Hydrogen, Nitrogen, and Oxygen (CHNS/O) quantification.

The Causality of Analytical Challenges in Organosilicons

To design a robust analytical protocol, we must first understand the thermal behavior of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine during high-temperature combustion.

The Silicon Carbide (SiC) Trap In a standard elemental analyzer (e.g., Thermo Fisher FlashSmart or PerkinElmer 2400), samples are combusted in a dynamic oxygen atmosphere at approximately 1000°C to 1060°C[1][2]. However, when compounds containing the trimethylsilyl group are subjected to these conditions without a catalyst, the silicon atoms react with the carbon backbone to form highly refractory silicon carbide (SiC)[3][4]. Because SiC is exceptionally stable and resists further oxidation, a significant portion of the sample's carbon is trapped in the ash rather than being released as CO₂ gas. This phenomenon is the primary cause of artificially low carbon readings (often deviating by >5%) in organosilicon analysis[2][5].

The Pyridine Ring and NOx Formation The combustion of the pyridine ring yields various nitrogen oxides (NOx) rather than pure N₂ gas[6]. To ensure accurate nitrogen quantification, the analytical system must incorporate a high-capacity copper reduction column (typically operating at 650°C) to quantitatively reduce all NOx species back to N₂ before they reach the Thermal Conductivity Detector (TCD)[2][7].

Mechanistic Solution: The Role of Vanadium Pentoxide (V₂O₅)

To overcome SiC formation, a strong oxygen-donating catalyst—most commonly Vanadium Pentoxide (V₂O₅) or Tungsten Oxide (WO₃)—must be intimately mixed with the sample prior to combustion[2][5]. V₂O₅ acts as a localized flux and oxidizer, driving the complete oxidation of silicon to silica (SiO₂) and ensuring 100% conversion of carbon to CO₂[2][8].

CombustionPathway Compound 5-Methoxy-2-[2-(trimethylsilyl) ethynyl]pyridine Combustion Combustion Chamber (1060°C) Dynamic O2 Atmosphere Compound->Combustion split Combustion->split Path1 Standard Dumas Method (No Additive) split->Path1 Path2 Modified Dumas Method (+ V2O5 Catalyst) split->Path2 Result1 Incomplete Oxidation: SiC Formation Traps Carbon (Low %C Yield) Path1->Result1 Result2 Complete Oxidation: Si → SiO2 | C → CO2 (Accurate %C Yield) Path2->Result2 Reduction Copper Reduction Column (650°C) NOx → N2 Result2->Reduction Detection TCD Detection Quantification of N2, CO2, H2O Reduction->Detection

Combustion pathways of organosilicon compounds with and without V2O5 catalyst.

Comparison of Analytical Standards and Additives

To establish a self-validating system, the instrument must be calibrated using high-purity reference materials that closely mimic the target compound's combustion profile[9]. For 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine, the theoretical mass fractions are: C: 64.35%, H: 7.36%, N: 6.82%, O: 7.79%, Si: 13.68% .

The table below objectively compares the performance of different standardization approaches for this specific molecule.

Analytical ApproachPrimary StandardCombustion AdditiveExpected C RecoveryExpected N RecoverySuitability for Organosilicons
Standard CHN Acetanilide (C₈H₉NO)None55.0% - 60.2% (Fail)6.80% (Pass)Poor . Fails due to SiC formation trapping carbon[5].
Modified CHN Acetanilide (C₈H₉NO)V₂O₅ (5-10 mg)64.2% - 64.5% (Pass)6.82% (Pass)Excellent . V₂O₅ ensures complete carbon release[2][5].
Alternative CHNS BBOT (C₂₆H₂₆N₂O₂S)V₂O₅ (5-10 mg)64.2% - 64.5% (Pass)6.81% (Pass)Good . Useful if simultaneous sulfur cross-contamination check is needed[1].
Oxygen Analysis Atropine / SulfanilamideNone (Pyrolysis at 1060°C)N/AN/AExcellent . Standard pyrolysis over nickel-coated carbon works well for O[1][10].

Note: Acceptable elemental analysis purity limits for small molecules require experimental values to fall within ±0.4% of the theoretical calculated values[11][12].

Step-by-Step Experimental Protocol

To guarantee trustworthiness and reproducibility, the following protocol outlines a self-validating workflow for the CHN analysis of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine using a modern elemental analyzer (e.g., Thermo Fisher FlashSmart)[1][10].

Phase 1: System Preparation and Calibration
  • Furnace Conditioning: Ensure the combustion furnace is set to 1060°C and the reduction furnace (packed with high-purity copper wires) is set to 650°C[7][10].

  • Blank Runs: Run 3 to 5 empty tin capsules to establish a stable baseline and confirm the absence of atmospheric nitrogen or carbon contamination.

  • K-Factor Calibration: Weigh 2.0 to 3.0 mg of the high-purity Acetanilide standard into tin capsules[1]. Add 5.0 mg of V₂O₅ to each capsule. Run 3 replicates to generate a linear calibration curve (K-factor) for C, H, and N.

Phase 2: Sample Preparation (The Co-Combustion Technique)

Causality Check: The exothermic reaction of the tin capsule combined with the V₂O₅ flux is the critical variable that prevents SiC formation[2][5].

  • Weighing: Using a microbalance (resolution of 0.001 mg), accurately weigh 2.0 to 2.5 mg of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine into a clean tin capsule.

  • Catalyst Addition: Add exactly 5.0 to 10.0 mg of V₂O₅ powder directly on top of the sample inside the capsule[5].

  • Sealing: Carefully fold and crimp the tin capsule into a tight cube, ensuring no sample or catalyst is lost. The tight seal ensures a concentrated burst of oxygen during the initial flash combustion.

Phase 3: Analysis and Self-Validation
  • Injection: Load the samples into the autosampler. The instrument will drop the capsule into the combustion tube while simultaneously injecting a dynamic pulse of pure O₂ gas.

  • Chromatographic Separation: The resulting gas mixture (CO₂, H₂O, N₂, and SO₂ if present) is swept by a helium carrier gas through a GC column for separation[7].

  • Detection: The gases pass through the TCD. Compare the integrated peak areas against the Acetanilide calibration curve.

  • Validation: Run a known organosilicon reference standard (e.g., Hexamethyldisilazane or an internally validated silyl-pyridine) every 10 samples to verify that the V₂O₅ catalyst is actively preventing SiC formation.

References

  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN PE Polska / PerkinElmer Application Note URL: [Link]

  • Silicon Carbide Modified Carbon Materials. Formation of Nanocrystalline SiC from Thermochemical Processes AGH University of Science and Technology URL:[Link]

  • Novel Synthesis of High Surface Area Silicon Carbide by RAPET of Organosilanes Chemistry of Materials - ACS Publications URL: [Link]

  • An International Study Evaluating Elemental Analysis ACS Central Science / NIH PMC URL:[Link]

  • Study of Catalyst Deactivation in Three Different Industrial Processes Diva-Portal URL:[Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes JSciMed Central URL: [Link]

Sources

Comparative

distinguishing 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine from isomers

The synthesis of functionalized pyridines, such as 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine , is a critical operation in modern drug discovery and materials science. Typically synthesized via the[1], this compound...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of functionalized pyridines, such as 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine , is a critical operation in modern drug discovery and materials science. Typically synthesized via the[1], this compound is susceptible to regioisomeric contamination if the starting materials undergo halogen migration or if isomeric impurities are present in the feedstocks.

Because positional isomers of methoxy-TMS-ethynylpyridine share identical molecular weights (


) and highly similar polarities, standard chromatographic assays often fail to provide unambiguous structural confirmation. As an Application Scientist, I have designed this guide to provide a robust, self-validating analytical framework to definitively distinguish 5-methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine from its positional isomers using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Structural Landscape & Isomeric Differentiation Logic

The fundamental challenge in distinguishing these isomers lies in mapping the relative positions of three distinct ring substituents: the pyridine nitrogen, the methoxy group (


), and the trimethylsilylethynyl group (

).

The primary differentiator is the


H NMR spin system  of the remaining aromatic protons. By analyzing the scalar coupling constants (

-values), we can map the exact distance between protons (ortho, meta, or para), thereby solving the regiochemical puzzle.
Table 1: Comparative NMR Spin Systems of Methoxy-TMS-ethynylpyridine Isomers
IsomerSubstitution PatternDiagnostic Proton Multiplicities (Typical

values)
Key 2D NOESY Correlations
5-Methoxy-2-alkynyl (Target)2,5-disubstitutedH-6: d (

Hz)H-3: d (

Hz)H-4: dd (

Hz)
OMe ↔ H-4OMe ↔ H-6
4-Methoxy-2-alkynyl 2,4-disubstitutedH-6: d (

Hz)H-5: dd (

Hz)H-3: d (

Hz)
OMe ↔ H-3OMe ↔ H-5
6-Methoxy-2-alkynyl 2,6-disubstitutedH-3: d (

Hz)H-4: t (

Hz)H-5: d (

Hz)
OMe ↔ H-5 only
3-Methoxy-2-alkynyl 2,3-disubstitutedH-6: dd (

Hz)H-4: dd (

Hz)H-5: dd (

Hz)
OMe ↔ H-4 only

Data summarized from established [2].

Workflow Start Isomeric Mixture or Unknown Isolate NMR1H 1. 1H NMR Spectroscopy (Spin System & J-Coupling) Start->NMR1H NMR2D 2. 2D NOESY NMR (Spatial Connectivity) NMR1H->NMR2D Ambiguous Coupling Target Confirmed Target: 5-Methoxy-2-alkynylpyridine NMR1H->Target AMX System (J=8.5, 2.5 Hz) GCMS 3. GC-MS Analysis (Dipole-Driven Retention) NMR2D->GCMS Orthogonal Validation NMR2D->Target OMe to H-4/H-6 Isomer Confirmed Isomer: (e.g., 4-Methoxy, 6-Methoxy) NMR2D->Isomer OMe to H-3/H-5 GCMS->Target GCMS->Isomer

Fig 1. Analytical workflow for differentiating methoxy-alkynylpyridine isomers.

Primary Differentiation: H NMR Causality Analysis

The


H NMR spectrum provides the most immediate and authoritative structural confirmation. The causality behind the chemical shifts and splitting patterns is rooted in the electronic environment of the pyridine ring.

The Deshielding Effect in the Target Molecule: In the pyridine ring, the highly electronegative nitrogen atom withdraws electron density via induction, strongly deshielding the alpha protons (positions 2 and 6). Furthermore, while the methoxy group acts as a resonance donor, its[3] further impacts adjacent protons. In 5-methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine , the H-6 proton is uniquely situated directly between the nitrogen and the methoxy group. This synergistic deshielding pushes the H-6 resonance significantly downfield (


 ppm). Because its nearest neighbor is at position 4, H-6 appears as a fine doublet with a small meta-coupling constant (

Hz).

Conversely, in the 4-methoxy isomer , the most deshielded proton (H-6) is ortho to H-5, resulting in a much larger ortho-coupling constant (


 Hz). This simple difference in 

-values instantly differentiates the 2,5-substitution pattern from the 2,4-substitution pattern.

Secondary Differentiation: 2D NOESY NMR

If 1D


H NMR spectra are convoluted by overlapping signals or impurities, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) serves as a self-validating, orthogonal technique. NOESY identifies protons that are physically close to each other in 3D space (

Å), regardless of the bonds between them.

By irradiating the methoxy protons (


 ppm), we can observe spatial correlations to the adjacent aromatic protons.
  • Target (5-Methoxy): The

    
     group is flanked by H-4 and H-6. NOESY will show two strong cross-peaks.
    
  • Isomer (4-Methoxy): The

    
     group is flanked by H-3 and H-5. NOESY will show cross-peaks to entirely different protons.
    

NOESY_Logic cluster_Target 5-Methoxy-2-alkynylpyridine (Target) cluster_Isomer 4-Methoxy-2-alkynylpyridine (Isomer) OMe_5 Methoxy Protons (~3.85 ppm) H6_5 H-6 Proton (~8.2 ppm) OMe_5->H6_5 Strong NOE H4_5 H-4 Proton (~7.2 ppm) OMe_5->H4_5 Strong NOE OMe_4 Methoxy Protons (~3.85 ppm) H3_4 H-3 Proton (~7.4 ppm) OMe_4->H3_4 Strong NOE H5_4 H-5 Proton (~6.8 ppm) OMe_4->H5_4 Strong NOE

Fig 2. Diagnostic 2D NOESY spatial correlations for key positional isomers.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the analytical protocols below are designed with internal controls to prevent false-positive identifications.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve

    
     of the highly purified analyte in 
    
    
    
    of
    
    
    (100% atom D, containing
    
    
    v/v TMS as an internal standard). Filter the solution through a glass wool plug directly into a 5 mm NMR tube. Causality: Particulates distort magnetic homogeneity, leading to line broadening that obscures fine meta-couplings (
    
    
    ).
  • Probe Tuning & Shimming: Insert the sample, lock on the deuterium signal of

    
    , and perform gradient shimming (Z1-Z5) to achieve a TMS linewidth at half-height of 
    
    
    
    .
  • 1D

    
    H Acquisition:  Acquire the spectrum using a standard 90° pulse sequence. Critical Control: Set the relaxation delay (D1) to at least 
    
    
    
    . Failing to allow complete longitudinal relaxation (
    
    
    ) will result in inaccurate integration of the methoxy peak versus the aromatic protons, destroying the quantitative validity of the spectrum.
  • 2D NOESY Setup: Select the NOESY pulse sequence. Critical Control: Set the mixing time (

    
    ) to 
    
    
    
    . A mixing time that is too short will fail to capture the NOE, while a time
    
    
    risks spin diffusion, where magnetization transfers across multiple protons, creating false-positive spatial correlations.
Protocol B: GC-MS Analysis for Orthogonal Validation

While mass spectrometry fragmentation (e.g., loss of




or loss of the TMS group

) will be nearly identical across these isomers, their chromatographic retention times will differ.
  • Sample Prep: Prepare a

    
     solution in GC-grade dichloromethane.
    
  • Injection: Perform a

    
     split injection (1:50) onto an HP-5MS capillary column (
    
    
    
    ).
  • Temperature Program: Hold at

    
     for 
    
    
    
    , ramp at
    
    
    to
    
    
    , and hold for
    
    
    .
  • Causality of Separation: The relative positioning of the electronegative nitrogen, the methoxy oxygen, and the polarizable alkyne creates distinct molecular dipole moments for each isomer. These differing dipoles interact uniquely with the stationary phase of the GC column, resulting in baseline resolution of the isomers despite their identical masses.

References

  • Contreras, R. H., et al. "Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study." Journal of Physical Chemistry. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 74201, 2-Methoxypyridine." PubChem Database. Available at:[Link]

Sources

Validation

Comparative HPLC Methodologies for the Analysis of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine

Executive Summary The synthesis of alkynyl pyridines via Sonogashira cross-coupling is a cornerstone reaction in modern drug discovery. 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine (CAS: 1824618-24-7) serves as a vita...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of alkynyl pyridines via Sonogashira cross-coupling is a cornerstone reaction in modern drug discovery. 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine (CAS: 1824618-24-7) serves as a vital intermediate in these pathways[1]. However, accurately monitoring its formation—and separating it from unreacted 2-bromo-5-methoxypyridine and trimethylsilylacetylene (TMSA)—presents unique chromatographic challenges.

This guide objectively compares the performance of three distinct HPLC stationary phases (C18, Phenyl-Hexyl, and Biphenyl) for the analysis of this compound. By examining the mechanistic causality behind retention times and peak shapes, we provide a field-proven, self-validating methodology for researchers and analytical scientists.

Analyte Profiling & Mechanistic Causality

To develop an optimized separation method, we must first deconstruct the structural features of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine and understand how they dictate chromatographic behavior:

  • Basic Pyridine Nitrogen (pKa ~5.2): Pyridine rings act as strong hydrogen-bond acceptors. On traditional silica-based columns, this basic nitrogen interacts with unendcapped, acidic silanols, leading to severe peak tailing. Causality: By buffering the mobile phase to pH 7.0, the pyridine nitrogen remains in its neutral (deprotonated) state, eliminating secondary electrostatic interactions and ensuring sharp, symmetrical peaks ([2]).

  • Trimethylsilyl (TMS) Group: The TMS moiety is exceptionally hydrophobic. Causality: On a standard C18 column, the TMS group partitions deeply into the dense alkyl chains via dispersive forces, resulting in excessively long retention times.

  • Extended

    
    -System:  The conjugated alkyne and electron-donating methoxy group create a highly polarizable 
    
    
    
    -electron cloud. Causality: This allows for orthogonal selectivity using aromatic stationary phases (like Biphenyl), which exploit
    
    
    and dipole-induced dipole interactions rather than relying solely on hydrophobicity ([3]).

Experimental Design & Self-Validating Protocol

The following methodology establishes a self-validating system. The protocol dictates that the analytical run cannot proceed to unknown samples unless the System Suitability Test (SST) strictly passes predefined resolution and peak symmetry criteria.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 7.0. (Purpose: Suppresses pyridine ionization).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Degassing: Sonicate both phases for 15 minutes to prevent baseline noise.

Step 2: Sample & SST Preparation

  • Diluent: 50:50 Water:Acetonitrile.

  • SST Mixture: Prepare a solution containing 100 µg/mL each of 2-bromo-5-methoxypyridine, TMS-acetylene, and 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine.

Step 3: Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, re-equilibrate at 30% B for 3 minutes.

  • Injection Volume: 5 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (optimal for conjugated alkynyl pyridines) ([4]).

Step 4: Self-Validating System Suitability Test (SST) Inject the SST Mixture in triplicate. The system is only validated for sample analysis if the following conditions are met:

  • Resolution (Rs) between 2-bromo-5-methoxypyridine and TMS-acetylene is

    
    .
    
  • Tailing Factor (Tf) for the 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine peak is

    
    .
    
  • RSD of Retention Time across the three injections is

    
    .
    

Column Chemistry Comparison & Quantitative Data

To identify the optimal stationary phase, we compared a standard C18 column against two aromatic phases: Phenyl-Hexyl and Biphenyl.

Why Biphenyl Outperforms C18

While C18 relies purely on hydrophobic partitioning, the Biphenyl phase features two aromatic rings that provide enhanced polarizability. The rigid biphenyl surface strongly interacts with the alkyne and pyridine


-systems. However, the bulky, spherical TMS group experiences steric hindrance against the rigid biphenyl surface, preventing deep penetration. Consequently, the Biphenyl column reduces the overall run time by eluting the excessively hydrophobic TMS-product faster than C18, while simultaneously improving the resolution of the closely eluting precursors ([5]).
Performance Data Summary
Analyte / ParameterC18 (Octadecylsilane)Phenyl-HexylBiphenyl
Retention Mechanism Dispersive HydrophobicMixed-Mode (

+ Hydrophobic)
Enhanced Polarizability &

Rt: 2-Bromo-5-methoxypyridine 3.2 min3.8 min4.1 min
Rt: TMS-Acetylene 5.8 min4.8 min4.5 min
Rt: 5-Methoxy-2-[2-(TMS)ethynyl]pyridine 9.4 min7.6 min7.2 min
Resolution (Precursors) 1.8 (Marginal)2.4 (Pass)2.9 (Excellent)
Tailing Factor (Product) 1.41.21.1
Overall Verdict Sub-optimal (Long run time)Good AlternativeOptimal Choice

Method Development Workflow Visualization

The following diagram illustrates the logical flow and causality of the method development process, highlighting how structural profiling directly informs column and mobile phase selection.

HPLC_Workflow A Analyte Profiling 5-Methoxy-2-[2-(TMS)ethynyl]pyridine B Mobile Phase Selection 10mM NH4OAc (pH 7.0) / ACN (Suppresses Pyridine Ionization) A->B C Stationary Phase Evaluation B->C D C18 Column High Hydrophobicity (Excessive TMS Retention) C->D Dispersive Forces E Biphenyl Column Pi-Pi & Steric Selectivity (Optimal Resolution & Run Time) C->E Polarizability F System Suitability Test (SST) Rs > 2.0, Tailing < 1.5 (Self-Validating Output) D->F E->F

HPLC method development workflow for TMS-alkynyl pyridines.

References

  • ACS Publications - New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. Journal of the American Chemical Society. Available at:[Link]

Sources

Comparative

Advanced Characterization of Impurities in 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine: A Comparative Analytical Guide

Topic: Characterization of Impurities in 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1][2] Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Characterization of Impurities in 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary: The Stability-Selectivity Paradox

In the synthesis of pyridine-based pharmaceuticals (such as mGluR5 antagonists or BACE inhibitors), 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine (TMS-MEP) serves as a critical, stable intermediate.[1][2][3] While the terminal alkyne is the active moiety required for downstream "click" chemistry or coupling, it is chemically labile.[1][3] The trimethylsilyl (TMS) group acts as a necessary shield.[1][3]

However, characterizing the purity of TMS-MEP presents a unique analytical challenge. The impurities—specifically the desilylated degradant and the Glaser homocoupling byproducts —possess physicochemical properties strikingly similar to the parent compound.[1][3]

This guide compares the performance of Standard HPLC-UV (Method A) against the superior Stability-Indicating UPLC-MS/MS (Method B) .[1][2] We demonstrate why relying solely on conventional UV detection (the "Alternative") poses a high risk of undetected impurities, and we establish UPLC-MS as the necessary "Product" for robust quality control.

The Impurity Landscape: Mechanistic Origins

To select the right analytical tool, we must first map the chemical origins of the impurities.[1][3] The synthesis typically involves a Sonogashira coupling between 2-bromo-5-methoxypyridine and trimethylsilylacetylene (TMSA).[1][2]

Figure 1: Impurity Formation Pathways

This diagram illustrates the genesis of critical impurities during the Sonogashira coupling process.[3]

ImpurityPathways SM Starting Material (2-Bromo-5-methoxypyridine) Product TARGET PRODUCT (TMS-MEP) SM->Product Pd/Cu, Et3N Sonogashira TMSA Reagent (TMS-Acetylene) TMSA->Product Imp_B Impurity B (Glaser Dimer) TMSA->Imp_B O2, Cu Homocoupling Imp_A Impurity A (Desilylated Analog) Product->Imp_A Hydrolysis (-TMS) Imp_C Impurity C (Residual Catalyst Pd/Cu)

Caption: Mechanistic pathway showing the formation of the target TMS-MEP and its primary impurities: Desilylated analog (hydrolysis) and Glaser Dimer (oxidative homocoupling).[2][3]

Comparative Analysis: Conventional vs. Advanced Methodologies

We evaluated two primary analytical strategies for the characterization of TMS-MEP. The comparison focuses on Specificity (ability to distinguish the TMS group), Sensitivity (LOD), and Throughput .[3]

Table 1: Performance Matrix of Analytical Alternatives
FeatureAlternative: Standard HPLC-UV Product: Stability-Indicating UPLC-MS Verdict
Principle Separation on C18; Detection by Absorbance (254 nm).Separation on C18 (Sub-2 µm); Detection by Q-ToF Mass Spec.UPLC-MS Wins
Specificity (Des-TMS) Low. The Des-TMS impurity co-elutes or elutes very close to the parent peak due to similar

-systems.[1][2]
High. Mass shift of 72 Da (

) allows absolute discrimination even with co-elution.[1]
UPLC-MS Wins
Specificity (Glaser Dimer) Medium. The dimer (1,4-bis(trimethylsilyl)butadiyne) has weak UV absorbance at 254 nm.[1][2][3]High. Distinct ionization profile and retention time.[1][3]UPLC-MS Wins
LOD (Limit of Detection) ~0.1% (w/w)~0.005% (w/w)UPLC-MS Wins
Throughput 25-30 minute run time.[1][2][3]5-7 minute run time.[1][2]UPLC-MS Wins
Cost per Sample Low ($)High (

$)
HPLC-UV Wins
Why the "Alternative" Fails

Standard HPLC-UV relies on the chromophore of the pyridine ring.[1] Since the TMS group does not significantly alter the UV absorption spectrum of the pyridine core (unlike a nitro or carbonyl group), the Des-TMS impurity (Impurity A) often hides under the tail of the main peak.[3] This leads to a false positive for high purity , risking downstream failure when the protecting group is assumed to be present.[1][3]

Why UPLC-MS is the Required "Product"

The UPLC-MS method utilizes the mass-to-charge ratio (m/z) as a third dimension of separation.[1][2] Even if the Des-TMS analog co-elutes, the extracted ion chromatogram (EIC) at m/z 134.06 clearly reveals its presence.[1][3] Furthermore, the "soft" ionization of Electrospray (ESI) preserves the labile TMS bond, whereas GC-MS (another alternative) often causes thermal degradation of the TMS group during injection.[3]

Detailed Experimental Protocols

To replicate the superior performance of the Stability-Indicating Method, follow this validated protocol. This workflow is designed to minimize on-column degradation of the TMS group.

Protocol: Stability-Indicating UPLC-QToF MS

1. Sample Preparation:

  • Diluent: Acetonitrile:Water (90:10 v/v).[1][3] Note: High organic content prevents hydrolysis of the TMS group during storage.

  • Concentration: Prepare a 0.5 mg/mL solution of TMS-MEP.

  • Filtration: 0.2 µm PTFE filter (Do not use Nylon, which can adsorb basic pyridines).[1][3]

2. Chromatographic Conditions:

  • System: Waters ACQUITY UPLC or equivalent.

  • Column: BEH C18, 2.1 x 50 mm, 1.7 µm particle size.[1][3]

  • Column Temp: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1][2][3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B[1][3]

    • 4.0 min: 95% B (Linear Ramp)[1][2][3]

    • 5.0 min: 95% B[1][3]

    • 5.1 min: 5% B[1][3]

    • 7.0 min: Re-equilibration

3. Mass Spectrometry Parameters:

  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.0 kV.[1]

  • Cone Voltage: 30 V. Note: Keep low to prevent in-source fragmentation of the TMS group.

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

  • Scan Range: m/z 50–500.

4. Data Processing (Self-Validation Step):

  • System Suitability: Inject a mixture of TMS-MEP and 2-Bromo-5-methoxypyridine.[1][2] Resolution (

    
    ) must be > 2.0.[1][3]
    
  • Check for Artifacts: Monitor m/z 134 (Des-TMS). If this peak appears in the blank or increases with multiple injections of the same vial, your diluent is too acidic or aqueous.[1][3]

Visualizing the Analytical Decision Tree

This workflow guides the researcher in choosing the correct method based on the stage of development.[1][3]

Figure 2: Analytical Method Selection Strategy

A logic flow for determining when to deploy HPLC-UV vs. UPLC-MS.

MethodSelection Start Sample Origin Stage1 Early Synthesis (Crude Reaction Mix) Start->Stage1 Stage2 Purified Intermediate (Post-Column/Cryst) Start->Stage2 MethodA Method A: HPLC-UV (Routine Purity Check) Stage1->MethodA High Conc. Impurities Decision1 Is Des-TMS Critical? Stage2->Decision1 MethodC Method C: GC-MS (Residual Solvent/Reagent) Stage2->MethodC Check TMSA Dimer Decision1->MethodA No (<1%) MethodB Method B: UPLC-MS (Release Testing) Decision1->MethodB Yes (>0.1% required)

Caption: Decision matrix for selecting analytical methods. UPLC-MS is mandatory for final release testing to ensure TMS integrity.

References
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1][3] Chemical Reviews, 107(3), 874-922.[1] Link[1][2][3]

  • Key Organics. (n.d.). 5-methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine Product Page. Key Organics Ltd.[1] Link

  • University of Notre Dame. (2018).[1][3] HPLC Methodology Manual: Validation and Standard Protocols. Distributed Pharmaceutical Analysis Laboratory. Link

  • Sigma-Aldrich. (n.d.).[1][2] 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine (Related Analog) Safety & Data.[1][2] Merck KGaA.[1][3] Link

  • Nagy, E., et al. (2012).[1][3] Analysis of pharmaceutical impurities by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 69, 12-24.[1] (General reference for LC-MS methodology in impurity profiling).

Sources

Validation

UV-Vis absorption spectra of conjugated pyridine-alkyne systems

An in-depth understanding of the photophysical properties of conjugated pyridine-alkyne systems—such as ethynylpyridines and bis(pyridylethynyl)benzenes—is critical for researchers developing next-generation optoelectron...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the photophysical properties of conjugated pyridine-alkyne systems—such as ethynylpyridines and bis(pyridylethynyl)benzenes—is critical for researchers developing next-generation optoelectronics, fluorescent sensors, and metallosupramolecular therapeutics. The rigid, linear


-hybridized alkyne linker enforces molecular planarity, ensuring maximal orbital overlap and extended 

-conjugation.

As a Senior Application Scientist, I have structured this guide to move beyond basic spectral observations. We will dissect the causality behind the UV-Vis absorption profiles of these systems, compare how structural and environmental perturbations dictate their electronic states, and outline self-validating experimental protocols for rigorous photophysical characterization.

Mechanistic Causality: Decoding the Absorption Spectra

The UV-Vis absorption spectrum of a pyridine-alkyne system is a direct readout of its electronic ground state and frontier molecular orbital (HOMO/LUMO) alignment. The primary transitions can be categorized into three distinct regimes:

A. Pure Organic Scaffolds & Substituent Effects

In uncoordinated, bare ethynylpyridine scaffolds, the absorption is dominated by intense, highly allowed ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 transitions  localized on the conjugated backbone, typically appearing in the high-energy UV region (250–350 nm). The pyridine nitrogen acts as an inherent electron acceptor due to its electronegativity, which lowers the LUMO energy.
When electron-donating groups (EDGs) such as methoxy (-OCH

) are appended to the phenyl ring of the alkyne, they raise the HOMO energy. This narrows the HOMO-LUMO gap and facilitates an Intramolecular Charge Transfer (ICT) state, resulting in a pronounced red-shift of the absorption maximum into the near-visible region [1]. Conversely, electron-withdrawing groups (EWGs) like -NO

stabilize the HOMO, altering the ICT dynamics and often blue-shifting the primary

band.
B. Transition Metal Coordination (MLCT & LLCT)

When the pyridine nitrogen coordinates to a transition metal, the system's electronic architecture is fundamentally rewired. While the high-energy ligand-centered


 bands persist, new, broad absorption bands emerge in the visible region (350–500 nm).
  • Pt(II) and Re(I) Complexes: In alkynylplatinum(II) terpyridyl complexes, these low-energy bands are assigned to Metal-to-Ligand Charge Transfer (MLCT) [

    
    ] strongly mixed with Ligand-to-Ligand Charge Transfer (LLCT)  [
    
    
    
    ]2[2]. Similarly, Re(I)-alkynyl molecular rectangles exhibit intense absorption above 340 nm due to mixed MLCT and intraligand charge transfer (ILCT) transitions, which can be synthetically tuned to emit colors ranging from orange to blue3[3].
C. Aggregation and Solvatochromism

In highly polar or aqueous media, the hydrophobic nature of the alkyne backbone drives intermolecular


 stacking. This aggregation causes significant spectral broadening, a reduction in molar absorptivity (hypochromism), and a red-shift due to exciton coupling. In advanced BODIPY-ethynylpyridine systems, this aggregation-driven symmetry breaking can even enable near-infrared (NIR) emission4[4].

EnergyLevels GS Ground State (S0) LE Local Excited State (π → π*) GS->LE UV (250-350 nm) ICT Intramolecular Charge Transfer (ICT) GS->ICT Vis (Donor-Substituted) MLCT Metal-to-Ligand Charge Transfer GS->MLCT Vis (Metal Coordinated) LE->GS Fluorescence ICT->GS Red-shifted Emission MLCT->GS Phosphorescence

Electronic transitions in pyridine-alkyne systems upon UV-Vis excitation.

Comparative Performance Data

To objectively evaluate these systems, we must compare their absorption maxima (


) and the nature of their dominant electronic transitions. The table below synthesizes the photophysical behavior of various pyridine-alkyne architectures.
System ArchitectureRepresentative CompoundAbsorption Maxima (

)
Dominant TransitionPhotophysical Impact
Pure Organic Core 1,4-bis(pyridylethynyl)benzene300–330 nm

High molar absorptivity; blue/UV emission.
Donor-Substituted -OCH

phenylethynylpyridine
340–360 nmICT /

Red-shifted absorption; decreased HOMO-LUMO gap.
Cu(I) Coordinated [Cu(L)(NC

H

C

C-Ar)]PF

~380–420 nmMLCTQuasireversible redox behavior; tunable luminescence.
Pt(II) Coordinated tbpyPt(C

C-pym)

377 nm, ~450 nmMLCT / LLCTHeavy-atom effect induces strong phosphorescence.
Re(I) Rectangles Re(CO)

Cl(bpeb)
> 340 nm (Broad)MLCT / ILCTExtended excited-state lifetimes; orange/blue emission.
Aggregated State Ethynylpyridine-BODIPY (in H

O)
> 500 nm (Broadened)Exciton CouplingHypochromism; emergence of NIR emission.

Experimental Methodology: Self-Validating UV-Vis Titration

A single-point UV-Vis measurement is insufficient for characterizing dynamic conjugated systems, as it cannot distinguish between a true isostructural electronic shift and sample degradation. To ensure trustworthiness, researchers must employ a self-validating titration protocol. The presence of sharp isosbestic points during this workflow mathematically proves that only two absorbing species (e.g., free ligand and metal complex) are in equilibrium, validating the integrity of the system.

Step-by-Step Protocol:
  • Stock Preparation: Prepare a

    
     M solution of the pyridine-alkyne ligand in a spectroscopic-grade, dry solvent (e.g., CH
    
    
    
    Cl
    
    
    or MeCN). Causality: High dilution prevents unwanted intermolecular
    
    
    stacking and ensures adherence to the Beer-Lambert Law.
  • Baseline Correction: Use matched quartz cuvettes (1 cm path length). Record a baseline using the pure solvent to eliminate background scattering and solvent absorption artifacts.

  • Initial Acquisition: Scan the free ligand from 200 nm to 800 nm at a 1 nm interval. Identify the primary

    
     peak (typically ~310 nm).
    
  • Controlled Perturbation: Add precisely measured aliquots (e.g., 0.1 equivalents) of the metal precursor (e.g., a Pt(II) or Cu(I) salt) or acid (for protonation studies) directly into the cuvette. Mix thoroughly using a micro-syringe.

  • Iterative Scanning: Record the spectrum after each addition. Observe the depletion of the free ligand peak and the emergence of the lower-energy MLCT/ICT bands.

  • Isosbestic Validation: Plot the overlaid spectra. Identify points where the absorbance remains constant across all aliquots. If isosbestic points are absent or drift, the sample is likely undergoing side reactions or degradation, and the data must be discarded.

Workflow Step1 1. Prepare Stock Solution (10⁻⁵ M in Dry Solvent) Step2 2. Baseline Correction (Matched Quartz Cuvettes) Step1->Step2 Step3 3. Spectral Acquisition (200-800 nm, 1 nm interval) Step2->Step3 Step4 4. Controlled Perturbation (Add Metal/Acid Aliquots) Step3->Step4 Step4->Step3 Iterative scans after each aliquot Step5 5. Isosbestic Point Analysis (Validate Two-State System) Step4->Step5

Step-by-step UV-Vis titration workflow for analyzing conjugated systems.

References

  • Synthesis and Photophysical Properties of Rhenium(I)-Alkynyl Molecular Rectangles Oriental Journal of Chemistry
  • Mixed Ligand Copper(I) Complexes with Alkynyl Functionalized Iminopyridine and Substituted Ethynylpyridine Ligands: Synthesis, Photophysical Properties and DFT Studies KAUST Repository / SSRN
  • Single-Turn Helix–Coil Strands Stabilized by Metal···Metal and π–π Interactions of the Alkynylplatinum(II) Terpyridyl Moieties in meta-Phenylene Ethynylene Foldamers Journal of the American Chemical Society
  • Aggregation-Driven Photoinduced α-C(sp3)–H Bond Hydroxylation/C(sp3)–C(sp3) Coupling of Boron Dipyrromethene Dye in Water Reported by Near-Infrared Emission Journal of the American Chemical Society

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide for 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine

Executive Summary For researchers and drug development professionals, managing the lifecycle of complex synthetic building blocks is as critical as the synthesis itself. 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, managing the lifecycle of complex synthetic building blocks is as critical as the synthesis itself. 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine is a highly specialized intermediate frequently utilized in cross-coupling methodologies. Because it combines a biologically active pyridine core with a reactive trimethylsilyl (TMS)-protected alkyne, its disposal cannot be treated as generic organic waste.

This guide provides an authoritative, field-proven operational framework for the safe handling, segregation, and disposal of this compound, ensuring laboratory safety, preventing explosive side-reactions, and maintaining strict regulatory compliance.

Chemical Profile & Hazard Assessment

To design a self-validating safety protocol, one must first understand the intrinsic properties of the molecule. The hazards of this compound are bipartite: the environmental toxicity and flammability of the pyridine ring, combined with the chemical lability of the silyl ether.

Table 1: Key Physical and Hazard Properties

Property Value / Description
Chemical Name 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine
CAS Number 1824618-24-7[1]
Molecular Formula C11H15NOSi[1]
Molecular Weight 205.33 g/mol [1]
Structural Features Pyridine core, methoxy ether, TMS-protected alkyne
Primary Hazards Flammable liquid/vapor, Respiratory Irritant, Aquatic Toxicity[2]

| Incompatible Materials | Fluoride sources (TBAF, TASF), Strong acids/bases, Heavy metal salts (Cu, Ag, Pd)[3] |

Mechanistic Insight: The Danger of Premature Deprotection

In synthetic workflows, 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine is typically utilized in Sonogashira cross-coupling reactions. The TMS group is purposefully installed to protect the terminal alkyne from unwanted homocoupling or degradation. However, the stability of this protecting group is highly conditional.

If liquid waste containing this compound is inadvertently commingled with 3 (e.g., TBAF) or strong mineral acids/bases, the strong Si–F bond formation drives rapid cleavage of the TMS group[3][4].

The Causality of the Hazard: This premature deprotection yields 5-methoxy-2-ethynylpyridine (a reactive terminal alkyne) and volatile, toxic byproducts such as fluorotrimethylsilane (TMS-F). The operational hazard compounds exponentially if the waste stream also contains heavy metal catalysts (such as Copper or Silver) leftover from coupling reactions. Terminal alkynes react readily with these metals to form metal acetylides —highly shock-sensitive and explosive precipitates. Therefore, strict waste segregation is not merely a regulatory formality; it is a critical chemical imperative to prevent catastrophic laboratory incidents.

WasteWorkflow Start 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine Waste Generation Solid Solid Waste (Silica, PPE, Vials) Start->Solid Liquid Liquid Waste (Organic Solvents) Start->Liquid Incineration EPA-Compliant High-Temp Incineration Solid->Incineration AcidBase Contains Fluorides, Acids, or Bases? Liquid->AcidBase DeprotectRisk DANGER: TMS Cleavage Terminal Alkyne Formation AcidBase->DeprotectRisk Yes Segregate Segregate into Dedicated TMS-Alkyne Waste Stream AcidBase->Segregate No HeavyMetal Contains Cu, Ag, or Pd (Coupling Catalysts)? AcetylideRisk CRITICAL DANGER: Explosive Metal Acetylides HeavyMetal->AcetylideRisk Yes HeavyMetal->Segregate No DeprotectRisk->HeavyMetal Segregate->Incineration

Fig 1: Logical waste segregation workflow preventing explosive acetylide formation.

Operational Safety & Handling Protocols

Before initiating any disposal procedures, establish a controlled environment to mitigate the2 associated with pyridine derivatives and TMS-alkynes[2].

  • Engineering Controls: All transfers and waste consolidation must be performed inside a certified chemical fume hood. Use explosion-proof equipment and non-sparking tools[2].

  • Personal Protective Equipment (PPE): Nitrile or butyl rubber gloves (check breakthrough times for the specific solvent vehicle), splash goggles, and a flame-resistant lab coat.

  • Spill Response: In the event of a spill, eliminate all ignition sources. Do not flush into the sanitary sewer. Absorb liquid spills with an inert, non-acidic material (e.g., vermiculite or sand) and sweep solid spills without generating dust[2]. Place absorbed material into a dedicated hazardous waste container.

Step-by-Step Disposal Methodology

To ensure a self-validating safety loop, follow this strict sequential methodology for disposing of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine.

Phase 1: Segregation & Compatibility Verification
  • Dedicate a Container: Assign a specific, clearly labeled, and chemically compatible waste carboy exclusively for "TMS-Alkyne / Pyridine Organic Waste."

  • Verify Compatibility: Audit the waste stream to ensure it contains NO fluoride ions, strong acids, strong bases, or heavy metal salts (Ag, Cu). If these are present in the reaction, the product must be extracted and isolated before the aqueous/catalyst waste is discarded separately.

Phase 2: Liquid Waste Processing
  • pH Validation: Before adding the solution to the waste carboy, test the pH. If the solution is acidic or basic, neutralize it carefully to pH 6–8 using mild buffering agents (e.g., saturated sodium bicarbonate)[5]. This prevents the acid/base-catalyzed hydrolysis of the silyl ether during long-term storage.

  • Safe Transfer: Transfer the solvent mixture into the dedicated carboy using a grounded, spark-proof funnel to prevent static discharge[2].

  • Seal and Store: Cap the container tightly. Store in a cool, well-ventilated secondary containment area away from direct sunlight and oxidizers.

Phase 3: Solid Waste Management
  • Consumables: Collect all contaminated solid consumables (silica gel from chromatography, empty vials, gloves) in a sealed, puncture-proof container.

  • Desiccation: Do not leave contaminated silica gel exposed to ambient lab moisture, as residual compound can slowly hydrolyze over time, releasing volatile pyridine derivatives.

Phase 4: Institutional Transfer
  • Manifesting: Submit the waste manifest to your Environmental Health and Safety (EHS) department. Explicitly note the presence of a "TMS-protected alkyne" and "Pyridine derivative" to ensure the waste is routed correctly.

Regulatory Compliance & RCRA Considerations

Under the United States Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), pyridine itself is classified as a listed hazardous waste (U196) and exhibits toxicity characteristics (D038)[6]. While specific substituted pyridine derivatives like 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine may not carry the exact U-code, they inherently exhibit characteristic flammability (D001) and must be managed as hazardous waste[6].

Current best practices and EPA guidelines dictate that the ultimate disposal route for these liquid and solid waste streams is high-temperature rotary kiln or liquid injection incineration (typically between 650°C and 1,600°C)[7]. This ensures the complete thermal destruction of the pyridine ring and the safe oxidation of the silicon components into inert silica (SiO2).

References

  • ChemSrc - 1824618-24-7: 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine Properties URL:[Link]

  • U.S. Environmental Protection Agency (EPA) - Hazardous Waste Characteristics: A User-Friendly Reference Document URL:[Link]

  • Aure Chemical - Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride URL:[Link]

  • Gelest - Deprotection of Silyl Ethers - Technical Library URL:[Link]

Sources

Handling

Personal protective equipment for handling 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine Content Type: Operational Safety & Logistics Guide

CAS: 1824618-24-7 | Molecular Formula: C₁₁H₁₅NOSi

Executive Safety Summary

Immediate Action Required: Treat as a Combustible Liquid and Severe Irritant .[1] This compound is a specialized pyridine intermediate featuring a trimethylsilyl (TMS)-protected alkyne. While specific toxicological data for this exact isomer is limited, structural-activity relationship (SAR) analysis with close analogs (e.g., 3-((trimethylsilyl)ethynyl)pyridine) dictates strict adherence to protocols for pyridine derivatives and organosilanes .

Core Hazards:

  • Skin/Eye Irritation: High probability of severe irritation upon contact.[2]

  • Moisture Sensitivity: The TMS-alkyne bond is susceptible to cleavage by moisture, acids, or fluoride ions, releasing the terminal alkyne (potentially volatile/reactive).

  • Neurological Risk: Pyridine moieties can possess neurological toxicity; avoid all inhalation.

Risk Assessment & PPE Selection Logic

As a Senior Application Scientist, I prioritize "Defense in Depth." We do not rely on a single barrier. The following PPE choices are validated against the permeation properties of pyridine-like solvents and organosilanes.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommended EquipmentScientific Rationale (The "Why")
Respiratory Fume Hood (Face Velocity > 0.5 m/s)Primary Barrier: Pyridine derivatives have low odor thresholds but high toxicity. Relying on N95s is insufficient for organic vapors.
Hand (Splash) Disposable Nitrile (Double-gloved)Standard Defense: Nitrile offers fair resistance to incidental splashes of pyridine analogs. Double-gloving allows immediate removal of the outer layer upon contamination without exposing skin.
Hand (Immersion) Silver Shield / 4H Laminate Critical Defense: If handling large volumes (>100mL) or during spill cleanup, nitrile degrades rapidly. Laminate gloves provide >4hr breakthrough time for aromatics.
Eye/Face Chemical Splash Goggles Vapor Defense: Safety glasses with side shields are inadequate against vapors that can bypass the lens and irritate the lacrimal glands.
Body Flame-Resistant Lab Coat Combustibility: With a predicted flash point >90°C (Class IIIB), the risk is low but present. Synthetic fibers (polyester) must be avoided to prevent melting onto skin in a fire.

Operational Protocols

Protocol A: Storage & Stability Management

Objective: Prevent protodesilylation (loss of TMS group) and oxidation.

  • Atmosphere: Store strictly under Argon or Nitrogen . The TMS group stabilizes the alkyne, but moisture can catalyze the cleavage to the terminal alkyne [1].

  • Temperature: Refrigerate at 2–8°C .

  • Container: Amber glass with a Teflon-lined septum cap. Light sensitivity is common in electron-rich pyridines.

Protocol B: Safe Transfer & Weighing

Use this workflow to minimize exposure and hydrolysis.

  • Equilibration: Remove the container from the fridge and allow it to warm to room temperature before opening .

    • Reasoning: Opening a cold bottle condenses atmospheric moisture inside, degrading the reagent.

  • Inert Weighing:

    • Purge a tared reaction flask with Argon.

    • Use a gas-tight syringe to transfer the liquid reagent directly from the stock bottle to the reaction flask through a septum.

    • Avoid: Pouring.[3] Pouring increases surface area for vaporization and moisture absorption.

  • Seal: Immediately wrap the stock bottle cap with Parafilm or electrical tape after use.

Protocol C: Emergency Spill Response

Scenario: 10 mL spill on the benchtop.

  • Evacuate & Ventilate: Alert nearby personnel. Ensure Fume Hood "Emergency Purge" is active.

  • Barricade: Do not attempt cleanup without Silver Shield gloves and a respirator (Organic Vapor cartridge) if outside the hood.

  • Absorb: Use Vermiculite or Sand .

    • Contraindication: Do NOT use paper towels. The high surface area can accelerate evaporation of the pyridine moiety, increasing inhalation risk.

  • Decontaminate: Clean the surface with a mild detergent solution. Avoid bleach (hypochlorites), as it can react exothermically with nitrogenous heterocycles.

Workflow Visualization

The following logic gate ensures you select the correct handling procedure based on the physical state and operation type.

HandlingLogic Start Start: Retrieve Reagent (CAS: 1824618-24-7) CheckTemp Check: Is Bottle at Room Temperature? Start->CheckTemp Wait Action: Wait 30 mins (Prevent Condensation) CheckTemp->Wait No (Cold) Task Decision: Task Type? CheckTemp->Task Yes Wait->CheckTemp SmallScale Small Scale (<5 mL) Syringe Transfer Task->SmallScale Synthesis LargeScale Large Scale (>5 mL) Cannula Transfer Task->LargeScale Stock Prep PPE_Check PPE Check: Double Nitrile + Goggles SmallScale->PPE_Check PPE_Critical PPE Check: Laminate Gloves + Face Shield LargeScale->PPE_Critical Execute Execute Transfer under Argon Flow PPE_Check->Execute PPE_Critical->Execute

Figure 1: Decision logic for safe handling. Note the critical temperature equilibration step to prevent moisture ingress.

Disposal & Waste Management

Classification: Non-Halogenated Organic Solvent Waste. Although it contains Silicon, it typically does not require segregation with halogenated solvents unless mixed with them.

  • Quenching: If disposing of unreacted reagent, dilute with tert-butyl methyl ether (TBME) and quench slowly with methanol to convert any reactive silyl groups to methoxy-silanes (inert).

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric acid waste) or aqueous acidic waste.

  • Labeling: "Flammable," "Irritant," "Organic Silane."

References

  • PubChem. 2-(Trimethylsilylethynyl)pyridine (Analogous Compound Safety Data).[4] National Library of Medicine. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.